molecular formula C12H22O11.H2O<br>C12H24O12 B013620 D-Lactose monohydrate CAS No. 64044-51-5

D-Lactose monohydrate

Número de catálogo: B013620
Número CAS: 64044-51-5
Peso molecular: 360.31 g/mol
Clave InChI: WSVLPVUVIUVCRA-YYGHFPIASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alpha-lactose monohydrate is a glycoside.

Propiedades

Número CAS

64044-51-5

Fórmula molecular

C12H22O11.H2O
C12H24O12

Peso molecular

360.31 g/mol

Nombre IUPAC

(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9+,10+,11+,12+;/m1./s1

Clave InChI

WSVLPVUVIUVCRA-YYGHFPIASA-N

SMILES isomérico

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

SMILES canónico

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Otros números CAS

10039-26-6
64044-51-5

Descripción física

Solid;  [Merck Index]

Sinónimos

Gal1-b-4Glc; 

Origen del producto

United States

Foundational & Exploratory

A Comprehensive Technical Guide to D-Lactose Monohydrate: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate, a disaccharide composed of D-galactose and D-glucose, is a critical excipient in the pharmaceutical industry and a key component in many food products. Its physical and chemical properties significantly influence manufacturing processes, formulation stability, and product performance. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, complete with detailed experimental protocols and visual representations of its metabolic pathway.

Chemical and Physical Properties

This compound is a white, crystalline powder with a slightly sweet taste[1][2]. It is a reducing sugar, a characteristic attributed to the hemiacetal group in its glucose unit[3].

Table 1: General Chemical Properties of this compound
PropertyValueReferences
Chemical Formula C₁₂H₂₂O₁₁·H₂O[1][4]
Molar Mass 360.31 g/mol [4][5][6]
IUPAC Name (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate[7]
CAS Number 64044-51-5[2][5]
pKa 12.39 ± 0.20 (Predicted)[8]
Table 2: Physical Properties of this compound
PropertyValueReferences
Melting Point ~215 °C (decomposes)[1][5]
Density 1.525 g/cm³[1][5]
Specific Rotation [α]D²⁰ +54.4° to +55.9° (c=10 in H₂O, after mutarotation)[9][10][11]
Water Solubility 161 g/L at 20 °C[12][13]
Solubility in other solvents Very slightly soluble in ethanol; Insoluble in chloroform (B151607) and ether[5][14]
Appearance White to off-white crystalline powder[1][2][14]
Crystal System Monoclinic[15]

Experimental Protocols

Determination of Water Content by Karl Fischer Titration

This method is used to determine the water content in this compound.

Procedure: [16][17]

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Reagent Preparation: Use a suitable Karl Fischer reagent with a known water equivalence factor (F), typically in mg/mL.

  • Titration Vessel Preparation: Add approximately 30 mL of anhydrous methanol (B129727) to the titration vessel and titrate to the electrometric endpoint with the Karl Fischer reagent to neutralize any residual water.

  • Sample Preparation: Accurately weigh approximately 0.1 to 0.3 g of the this compound sample.

  • Titration: Quickly transfer the weighed sample to the titration vessel. Stir the solution for a minimum of 180 seconds to ensure complete dissolution. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: Calculate the percentage of water using the formula:

    Where:

    • V = volume of Karl Fischer reagent consumed in mL

    • F = water equivalence factor of the reagent in mg/mL

    • W = weight of the sample in g

Measurement of Specific Optical Rotation

This procedure determines the specific rotation of this compound, which is a characteristic property.

Procedure: [9][10][18]

  • Apparatus: Use a calibrated polarimeter.

  • Sample Preparation:

    • Accurately weigh approximately 10 g of this compound.

    • Dissolve the sample in 80 mL of water by heating to 50 °C.

    • Allow the solution to cool to room temperature.

    • Add 0.2 mL of 6 M ammonium (B1175870) hydroxide (B78521) to accelerate mutarotation.

    • Allow the solution to stand for 30 minutes.

    • Dilute the solution to exactly 100 mL with water in a volumetric flask.

  • Measurement:

    • Rinse the polarimeter tube with the prepared solution and then fill it, ensuring no air bubbles are present.

    • Place the tube in the polarimeter and measure the optical rotation at a wavelength of 589.3 nm (sodium D-line) and a temperature of 20 °C.

  • Calculation: Calculate the specific rotation using the formula:

    Where:

    • [α]D²⁰ = specific rotation

    • α = observed rotation in degrees

    • l = path length of the polarimeter tube in decimeters

    • c = concentration of the solution in g/100 mL

Signaling Pathways and Metabolic Fate

This compound itself is not directly involved in intracellular signaling pathways. Its biological significance lies in its hydrolysis into glucose and galactose, which then enter cellular metabolism.

Hydrolysis of Lactose

Lactose is hydrolyzed by the enzyme lactase (β-galactosidase) into its constituent monosaccharides, D-glucose and D-galactose. This process is a prerequisite for their absorption in the small intestine.

Hydrolysis_of_Lactose Lactose This compound Lactase Lactase (β-galactosidase) Lactose->Lactase Glucose D-Glucose Lactase->Glucose Hydrolysis Galactose D-Galactose Lactase->Galactose

Hydrolysis of this compound by Lactase

Leloir Pathway for Galactose Metabolism

Once absorbed, galactose is primarily metabolized in the liver via the Leloir pathway to be converted into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis[3][19][20][21].

Leloir_Pathway cluster_enzymes Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P ATP -> ADP Galactokinase Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal UDP-Glucose -> Glucose-1-Phosphate GALT GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE UDP-Galactose 4-epimerase (GALE) UDPGlc->UDPGal Glc1P Glucose-1-Phosphate Glycolysis Glycolysis Glc1P->Glycolysis

The Leloir Pathway for Galactose Metabolism

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound, crucial for its application in research, drug development, and manufacturing. The provided experimental protocols offer a foundation for quality control and characterization, while the metabolic pathway diagrams illustrate its biological fate. A thorough understanding of these properties is paramount for optimizing its use and ensuring product quality and efficacy.

References

A Technical Guide to D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of D-Lactose monohydrate, a disaccharide widely utilized in the pharmaceutical and food industries. It details the compound's chemical identifiers, physicochemical properties, and standard analytical methodologies.

Chemical Identifier: CAS Number

The primary Chemical Abstracts Service (CAS) number for the monohydrate form of D-Lactose is 64044-51-5 .[1][2][3][] It is important to distinguish this from other related substances:

  • 10039-26-6: This CAS number is also frequently used for lactose (B1674315) monohydrate, particularly in pharmaceutical and food-grade specifications.[5][6][7]

  • 63-42-3: This CAS number corresponds to anhydrous lactose, which lacks the molecule of water.[]

This compound is a disaccharide composed of D-galactose and D-glucose units linked by a β-1,4 glycosidic bond.[7] It is a white, crystalline powder commonly known as milk sugar.[2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
CAS Number 64044-51-5[1][3][]
Molecular Formula C₁₂H₂₂O₁₁ · H₂O[2][3]
Molecular Weight 360.31 g/mol [3]
Appearance White to off-white crystalline powder[2][][6]
Melting Point ~215-219 °C (with decomposition)[1]
Solubility Soluble in warm water (0.1 g/mL); very slightly soluble in ethanol.[1][8]
Density ~1.525 g/cm³[1][8]
Specific Rotation [α] +52.4° to +55.9° (c=4.5 in H₂O at 22°C)[9]
Water Content 4.5% - 5.5% (by Karl Fischer titration)[9][10][11]
pH (10% w/v solution) 4.0 - 7.5[6][9]
Residue on Ignition ≤ 0.3%[6]

Biochemical Pathway

D-Lactose serves as a crucial energy source in neonates. Its metabolism is initiated by enzymatic hydrolysis.

lactose_hydrolysis cluster_reactants Reactants cluster_products Products lactose This compound enzyme Lactase Enzyme lactose->enzyme water H₂O water->enzyme glucose D-Glucose galactose D-Galactose enzyme->glucose enzyme->galactose

Enzymatic hydrolysis of D-Lactose into its constituent monosaccharides.

Experimental Protocols & Workflows

Detailed methodologies for the characterization and quality control of this compound are critical for its application in research and drug development.

Determination of Water Content (Karl Fischer Titration)

This method quantifies the water content, a critical parameter for the monohydrate form.[11]

  • Principle: The Karl Fischer (KF) titration is a specific method for water determination. The sample is dissolved in a suitable solvent and titrated with a KF reagent containing iodine. Water reacts with the iodine, and the endpoint is detected potentiometrically.

  • Reagents:

    • Titrant: One-component Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5).

    • Solvent: Anhydrous methanol (B129727) (e.g., Aquastar® CombiMethanol). For samples with poor solubility, up to 50% formamide (B127407) can be added to the methanol.[11]

  • Apparatus: Automated Karl Fischer titrator.

  • Procedure:

    • Place 50 mL of the KF solvent into the titration cell.

    • Titrate the solvent to a dry endpoint to eliminate residual water.

    • Accurately weigh approximately 0.1 g to 0.3 g of the this compound sample.

    • Add the sample to the conditioned titration cell.

    • Start the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution of the sample.[11]

    • The instrument will automatically stop at the endpoint and calculate the water content. The theoretical water concentration for the monohydrate is 5%.[11]

The following diagram illustrates the general workflow for this analysis.

kf_workflow start Start prep 1. Add 50 mL KF Solvent to Titration Cell start->prep condition 2. Titrate Solvent to Dryness (Pre-titration) prep->condition weigh 3. Accurately Weigh ~0.2g of Sample condition->weigh add_sample 4. Add Sample to Cell weigh->add_sample titrate 5. Start Titration (Stir for 180s) add_sample->titrate endpoint Endpoint Detected? titrate->endpoint endpoint->titrate No calculate 6. Calculate Water Content (%) endpoint->calculate Yes end End calculate->end

Workflow for water content determination by Karl Fischer titration.
Analysis of Protein and Light-Absorbing Impurities

This spectrophotometric method is used to assess the purity of the lactose sample by measuring the absorbance of a solution at specific wavelengths, as specified by the United States Pharmacopeia (USP).[10][12]

  • Principle: Impurities in the lactose sample may absorb light in the UV-visible spectrum. By measuring the absorbance at defined wavelengths, the level of these impurities can be controlled.

  • Procedure:

    • Sample Solution Preparation: Prepare a 1% (w/v) solution of this compound in water.[12]

    • Spectrophotometric Measurement: Using a suitable UV-Vis spectrophotometer, measure the absorbance of the sample solution in a 1 cm path length cuvette.

    • Acceptance Criteria:

      • The absorbance in the range of 210 nm to 220 nm should not be more than 0.25.[10][12]

      • The absorbance in the range of 270 nm to 300 nm should not be more than 0.07.[10][12]

Specific Optical Rotation

This analysis confirms the identity and chiral purity of the D-(+)-lactose.

  • Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a characteristic property of an optically active compound.

  • Procedure:

    • Sample Preparation: Accurately weigh about 10 g of the sample and dissolve it in 80 mL of water by heating to 50°C. Allow the solution to cool.

    • Add 0.2 mL of 6M ammonia (B1221849) and allow the solution to stand for 30 minutes to complete mutarotation.[13]

    • Dilute the solution to exactly 100 mL with water and bring the temperature to 25°C.

    • Measurement: Use a polarimeter to measure the optical rotation of the solution in a 1 dm tube.

    • Calculation: The specific rotation is calculated based on the observed rotation, concentration, and path length. The accepted range is typically between +54.4° and +55.9°, calculated on an anhydrous basis.[9][13]

References

A Technical Guide to the Molecular Weight of D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular weight of D-Lactose monohydrate, a critical parameter in research, development, and quality control within the pharmaceutical and biotechnology industries. It details the compound's chemical formula, the calculation of its molecular weight from constituent atomic masses, and outlines an experimental protocol for its verification.

Chemical Composition and Molecular Weight

This compound is a disaccharide composed of one galactose and one glucose molecule, with a single water molecule integrated into its crystal structure.[1][2] This water of hydration is crucial to its stability and physical properties.[2] The empirical formula for this compound is C₁₂H₂₂O₁₁·H₂O, which is often represented as C₁₂H₂₄O₁₂.[1][3][4][5]

The molecular weight is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, and oxygen are based on the weighted average of their natural isotopes.[6]

Data Presentation: Calculation of Molecular Weight

The molecular weight of this compound is consistently cited as approximately 360.31 g/mol .[4][5][7] The calculation based on the atomic weights of its constituent elements confirms this value.

ElementSymbolQuantityStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC1212.011[8]144.132
HydrogenH241.008[9][10]24.192
OxygenO1215.999[11][12][13]191.988
Total 360.312

Note: The final calculated value aligns with the widely accepted molecular weight of 360.31 g/mol .[14][15]

Importance in Drug Development

Lactose (B1674315) is a cornerstone excipient in the pharmaceutical industry, widely used as a filler, diluent, and binder in solid dosage forms like tablets and capsules.[16][17] It is also utilized as a carrier in dry powder inhalers (DPIs).[16][18] An accurate understanding of its molecular weight is fundamental for:

  • Formulation Stoichiometry: Ensuring precise calculations for drug substance-to-excipient ratios.

  • Analytical Chemistry: Calibrating and validating analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry.

  • Quality Control: Verifying the identity and purity of raw materials to meet pharmacopoeial standards.[17]

Experimental Determination of Molecular Weight

While the molecular weight can be calculated theoretically, its experimental verification is a standard procedure in chemical analysis. Mass spectrometry is the most common and precise technique for determining the molecular weight of small molecules like lactose.

Experimental Protocol: Mass Spectrometry Analysis

This protocol outlines a general procedure for determining the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of a this compound sample.

Materials:

  • This compound sample (pharmaceutical grade)

  • High-purity solvent (e.g., methanol/water mixture)

  • Mass spectrometer with an ESI source

  • Syringe pump and sample loop

  • Calibration standard (e.g., sodium iodide)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 10 mL of the solvent mixture to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a final concentration suitable for ESI-MS analysis (typically 1-10 µg/mL).

  • Instrument Calibration:

    • Calibrate the mass spectrometer across the desired mass range using a known calibration standard to ensure mass accuracy.

  • Sample Infusion and Ionization:

    • Introduce the diluted sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • A heated desolvation gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z). Lactose typically forms adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), or a protonated molecule ([M+H]⁺).

  • Detection and Data Acquisition:

    • The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.

  • Data Analysis:

    • Identify the peaks in the mass spectrum corresponding to the lactose molecule. For lactose monohydrate (MW ≈ 360.31), the anhydrous lactose molecule (MW ≈ 342.30) is what is typically ionized.

    • Expect to see a prominent peak for the sodium adduct [C₁₂H₂₂O₁₁ + Na]⁺ at an m/z of approximately 365.1.

    • Calculate the molecular weight of the neutral molecule from the observed m/z of the identified ion (e.g., for [M+Na]⁺, MW = m/z - 22.99).

    • Compare the experimentally determined molecular weight with the theoretical value.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the mass spectrometry protocol for determining the molecular weight of this compound.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Conc. B->C D Infusion & Ionization (ESI Source) C->D E Mass Separation (Analyzer) D->E F Ion Detection E->F G Generate Mass Spectrum F->G H Identify Molecular Ion Peak (e.g., [M+Na]⁺) G->H I Calculate Molecular Weight H->I J Verified Molecular Weight I->J

References

An In-depth Technical Guide on the Solubility of D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-Lactose monohydrate (α-lactose monohydrate), a critical parameter in pharmaceutical formulation, food science, and chemical engineering. Understanding the solubility of this common excipient in various solvent systems is fundamental to controlling crystallization, dissolution rates, and bioavailability.

Solubility in Aqueous Systems

The solubility of lactose (B1674315) in water is a complex function of temperature, influenced by the mutarotation between its two anomeric forms, α-lactose and β-lactose.[1][2] When α-lactose monohydrate, the most common commercial form, is dissolved in water, it undergoes mutarotation until an equilibrium is established between the α- and β-anomers.[2] At room temperature, this equilibrium consists of approximately 40% α-lactose and 60% β-lactose.[1] While β-lactose is initially more soluble than the α-form, the final solubility is determined by the equilibrium between the two.[1]

The dissolution of α-lactose monohydrate is relatively slow compared to other sugars because the process is limited by the rate of mutarotation.[3] As α-lactose dissolves and converts to the more soluble β-form, more α-lactose can then dissolve until the solution is saturated with respect to the α-anomer.[3] The solubility of lactose in water increases significantly with temperature.[1][4][5][6]

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 g solution)Solubility (g / 100 mL)
15-~20[7]
2518.90[5]-
4025.15[5]-
6037.21[5]-

Note: Data is compiled from multiple sources. Solubility values can vary slightly based on experimental conditions and the specific form of lactose used.

The process of dissolution and mutarotation is a critical concept for anyone working with aqueous lactose solutions.

G cluster_solid Solid Phase Solid α-Lactose Monohydrate (Crystal) Alpha_aq α-Lactose (aq) Solid->Alpha_aq Dissolution Beta_aq β-Lactose (aq) Alpha_aq->Beta_aq Mutarotation (Forward) Beta_aq->Alpha_aq Mutarotation (Reverse)

Caption: Dissolution and mutarotation equilibrium of α-lactose monohydrate in water.

Solubility in Organic Solvents

The solubility of this compound in pure organic solvents is generally very low.[5] This property is exploited in crystallization processes where organic solvents can be used as anti-solvents.[5] However, measurable solubility data exists for a range of common solvents. A systematic study evaluated the solubility of α-lactose monohydrate in 15 different mono-solvents at temperatures ranging from 274.05 K to 323.05 K (1°C to 50°C), demonstrating that solubility, while low, increases with rising temperature.[8][9][10]

The dissolution process in these organic solvents was found to be endothermic, entropy-driven, and spontaneous.[9][10] The solvent properties play a significant role, with methanol (B129727) providing the highest solubility and 1-hexanol (B41254) the lowest among the tested solvents.[8][9][10]

Table 2: Mole Fraction Solubility (x104) of α-Lactose Monohydrate in Various Organic Solvents at 298.15 K (25 °C)

SolventMole Fraction (x104)
Methanol2.37
1-Butanol1.15
Isopropanol1.05
Ethanol (B145695)0.94
1-Propanol0.88
1-Heptanol0.82
Isobutanol0.79
Propionic Acid0.73
1-Pentanol0.65
1-Octanol0.49
Acetonitrile (B52724)0.48
Isoamylol0.45
2-Butanol0.39
Cyclohexanone0.35
1-Hexanol0.28

Data adapted from a study by Wang et al. (2022).[8][9][10][11] Note that while some sources describe lactose as practically insoluble in ethanol, this quantitative data indicates a measurable, albeit low, solubility.

Solubility in Aqueous-Organic Mixtures

In binary solvent systems, such as ethanol-water mixtures, the solubility of lactose is highly dependent on the solvent composition. The solubility of both α- and β-lactose decreases as the concentration of ethanol in the aqueous solution increases.[4][5] This principle is fundamental to anti-solvent crystallization methods used for lactose purification. For instance, in a 70% (v/v) acetonitrile/water mixture at 20°C, the solubility of lactose drops to approximately 0.33% (w/v).[5] The type of organic co-solvent also has a significant impact; in biphasic systems, the order of decreasing lactose solubility is influenced by the organic solvent in the order of acetonitrile > ethanol > ethyl acetate.[12]

Experimental Protocols for Solubility Determination

Accurate determination of lactose solubility requires robust experimental and analytical methods. The choice of method depends on the solvent system, required precision, and available equipment.

Gravimetric Method for Organic Solvents

The static gravimetric method is a reliable technique for determining solubility in pure or mixed solvents, especially when the solute has low volatility.[8][9][10]

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed, jacketed glass vessel.

  • Equilibration: The vessel is maintained at a constant temperature (e.g., using a circulating water bath) and stirred continuously for a sufficient time (e.g., >10 hours) to ensure solid-liquid equilibrium is reached.

  • Phase Separation: After stirring is stopped, the solution is allowed to stand undisturbed (e.g., >8 hours) at the same constant temperature to allow the undissolved solid to settle.

  • Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation or dissolution. The syringe is often fitted with a filter (e.g., 0.45 µm) to remove any fine particulates.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the lactose) until a constant weight is achieved.

  • Quantification: The mass of the remaining lactose residue is determined gravimetrically. The mole fraction solubility is then calculated from the mass of the dissolved lactose and the mass of the solvent in the sampled aliquot.

  • Solid Phase Analysis: The residual solid from the equilibrium vessel should be analyzed (e.g., using X-ray powder diffraction) to confirm that no phase change or solvate formation has occurred during the experiment.[11]

G A 1. Add Excess Lactose to Solvent in Vessel B 2. Stir at Constant Temp (>10 hrs for Equilibrium) A->B C 3. Settle Undissolved Solid (>8 hrs) B->C D 4. Withdraw Supernatant (Filtered Syringe) C->D G Analyze Residual Solid (e.g., XRD) C->G Verification Step E 5. Transfer to Weighed Dish & Evaporate Solvent D->E F 6. Weigh Dry Lactose Residue & Calculate Solubility E->F

Caption: Experimental workflow for the gravimetric solubility determination method.

Analytical Methods for Aqueous Solutions

For aqueous systems, where evaporation is less practical, the concentration of dissolved lactose is typically measured using analytical techniques after achieving equilibrium.

Methodology:

  • Equilibration: Prepare a saturated solution as described in steps 1-3 of the gravimetric method.

  • Sampling & Dilution: Withdraw a known volume of the clear, saturated supernatant. Dilute the sample precisely with an appropriate solvent (e.g., water or mobile phase) to bring the lactose concentration into the linear range of the analytical instrument.[13]

  • Analysis: Quantify the lactose concentration using a validated analytical method. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): This is a widely used technique.[14] Since lactose lacks a strong chromophore, detection is typically achieved using a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[13]

    • Enzymatic Assays: These methods use the enzyme β-galactosidase to hydrolyze lactose into glucose and galactose.[15][16] The amount of glucose or galactose produced is then quantified, which is proportional to the initial lactose concentration.[13][15]

    • Refractive Index Analysis: The refractive index of the solution is measured and correlated to lactose concentration using a calibration curve.[4] This method is effective for binary systems but can be complicated by other solutes.

References

The Anomeric Distinction: A Technical Guide to Alpha- and Beta-Lactose Monohydrate for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of excipient properties is paramount to ensuring drug product quality, stability, and efficacy. Lactose, a ubiquitous excipient, exists in two primary anomeric forms: alpha-lactose (B80435) and beta-lactose. While chemically similar, their distinct physicochemical properties, stemming from a subtle difference in stereochemistry, have significant implications for pharmaceutical formulation and manufacturing. This technical guide provides an in-depth exploration of the core differences between alpha-lactose monohydrate and beta-lactose, supported by quantitative data, experimental methodologies, and visual representations.

The Structural Foundation: Anomers and Their Stereochemistry

Lactose is a disaccharide composed of a galactose unit and a glucose unit linked by a β-1,4 glycosidic bond.[1] The anomeric forms, α-lactose and β-lactose, differ in the orientation of the hydroxyl group on the anomeric carbon (C1) of the glucose moiety.[1][2] In α-lactose, the hydroxyl group is in the axial position, while in β-lactose, it is in the equatorial position. This seemingly minor structural variance gives rise to profound differences in their physical and functional attributes.[1] α-lactose typically crystallizes as a monohydrate, incorporating one molecule of water into its crystal structure, whereas β-lactose is anhydrous.[3]

Lactose_Anomers cluster_alpha Alpha-Lactose Monohydrate cluster_beta Beta-Lactose alpha_structure alpha_structure alpha_label Axial -OH group on C1 of glucose beta_structure beta_structure beta_label Equatorial -OH group on C1 of glucose Mutarotation_Pathway Mutarotation of Lactose in Aqueous Solution Alpha α-Lactose OpenChain Open-Chain Aldehyde Form Alpha->OpenChain Ring Opening Equilibrium Equilibrium at 20°C: ~37.3% Alpha ~62.7% Beta OpenChain->Alpha Ring Closing Beta β-Lactose OpenChain->Beta Ring Closing Beta->OpenChain Ring Opening Lactose_Applications_Workflow cluster_alpha Alpha-Lactose Monohydrate cluster_beta Beta-Lactose Alpha_Props Properties: - Low Hygroscopicity - Good Flowability - High Stability Alpha_Apps Applications: - Wet Granulation (Tablets/Capsules) - Dry Powder Inhalers (Carrier) Alpha_Props->Alpha_Apps Formulation Formulation Decision Alpha_Apps->Formulation Beta_Props Properties: - High Solubility - Anhydrous - Better Compressibility Beta_Apps Applications: - Direct Compression (Tablets) - Formulations with Moisture-Sensitive APIs - Chewable Tablets Beta_Props->Beta_Apps Beta_Apps->Formulation

References

The Crystalline Architecture of α-Lactose Monohydrate: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the crystal structure, experimental characterization, and analytical workflows for α-lactose monohydrate, a pivotal excipient in drug development.

Introduction

Alpha-lactose monohydrate (α-LM) is a disaccharide, composed of galactose and glucose, that stands as one of the most widely used excipients in the pharmaceutical industry. Its prevalence in solid dosage forms, such as tablets and dry powder inhalers, is a testament to its favorable physicochemical properties, including its high stability and compatibility with a wide range of active pharmaceutical ingredients (APIs). The crystalline state of α-lactose monohydrate is a critical determinant of its bulk powder properties, influencing everything from flowability and compressibility during manufacturing to the stability and dissolution rate of the final drug product. A comprehensive understanding of its three-dimensional atomic arrangement is therefore paramount for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the crystal structure of α-lactose monohydrate, outlines the experimental protocols for its characterization, and presents key crystallographic data in a structured format.

The Crystal Structure of α-Lactose Monohydrate

The crystal structure of α-lactose monohydrate (C₁₂H₂₂O₁₁·H₂O) has been elucidated by single-crystal X-ray diffraction and further refined by neutron diffraction studies. It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Molecular Conformation and Packing

The α-lactose molecule consists of a β-D-galactopyranosyl unit linked to an α-D-glucopyranose unit via a β(1→4) glycosidic bond. In the crystalline state, the molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond. The crystal lattice is held together by an extensive network of intermolecular hydrogen bonds, with sixteen such bonds connecting one lactose (B1674315) molecule to its neighbors.[1] The water molecule is integral to the stability of the crystal structure, participating in this hydrogen-bonding network and forming a pocket with four lactose molecules.[2] This intricate arrangement of hydrogen bonds contributes to the material's overall stability.

Crystallographic Data

The precise dimensions of the unit cell and other crystallographic parameters are essential for the unambiguous identification and characterization of α-lactose monohydrate. These parameters can vary slightly with temperature. Below are the crystallographic data determined at room temperature and at a cryogenic temperature (150 K).

Table 1: Crystallographic Data for α-Lactose Monohydrate at Room Temperature

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a7.815 Å
b21.567 Å
c4.844 Å
α90°
β106.2°
γ90°
Z2
Calculated Density (Dx)1.52 g/cm³
Measured Density (Dm)1.53 g/cm³

Source:[1]

Table 2: Crystallographic Data for α-Lactose Monohydrate at 150 K

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 2₁ 1
a7.7599 Å
b21.540 Å
c4.7830 Å
α90°
β105.911°
γ90°
Z2
R-factor0.0385

Source:[3]

Experimental Characterization Protocols

The determination and verification of the crystal structure of α-lactose monohydrate rely on a suite of analytical techniques. The following sections provide detailed methodologies for the key experiments.

Crystal Growth

Obtaining high-quality single crystals is a prerequisite for single-crystal X-ray diffraction.

Methodology:

  • Solvent Selection: Prepare a supersaturated solution of α-lactose in a suitable solvent. Water is a common choice, and a good optically transparent single crystal of α-LM has been grown from water.[4] Other solvents and solvent mixtures, such as dimethylsulfoxide (DMSO) with the addition of polar protic solvents like water or ethanol, can also be used to control nucleation and growth.[4]

  • Slow Evaporation/Cooling: The key to growing large, well-formed single crystals is to allow them to form slowly.[5]

    • Vapor Diffusion/Slow Evaporation: Place the supersaturated solution in a flask covered with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.[5]

    • Slow Cooling: If crystallization is induced by cooling, the temperature of the solution should be lowered gradually.[5]

  • Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) and quality (transparent, no visible defects) have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å, or Mo Kα, λ = 0.7107 Å) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction patterns are collected on a detector at different orientations.

  • Data Processing:

    • The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.

    • The intensities of the diffraction spots are integrated.

  • Structure Solution and Refinement:

    • The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction patterns.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess crystallinity.

Methodology:

  • Sample Preparation: A finely ground powder of the sample (approximately 200 mg) is packed into a sample holder, ensuring a flat and smooth surface that is flush with the holder's surface.[6]

  • Instrument Setup:

    • The diffractometer is typically operated in a Bragg-Brentano geometry.

    • The X-ray source is usually a Cu Kα tube, operated at standard power settings (e.g., 40 kV and 40 mA).[6]

  • Data Collection:

    • The sample is scanned over a range of 2θ angles (e.g., 5° to 70°).[7]

    • The detector records the intensity of the diffracted X-rays at each angle. For α-lactose monohydrate, a characteristic signal is observed at 19.9° 2θ with Cu-Kα radiation.[4][8]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material and can be compared to reference patterns for phase identification.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating hydrogen atoms.

Methodology:

  • Sample Preparation: Due to the lower scattering cross-section of neutrons, larger single crystals are typically required compared to SC-XRD.

  • Data Collection:

    • The crystal is placed in a beam of neutrons from a nuclear reactor or spallation source.[9]

    • A monochromator is used to select neutrons of a specific wavelength.

    • The diffracted neutrons are detected by a position-sensitive detector.

  • Data Analysis: The data is processed and the structure is refined in a manner similar to SC-XRD, with the resulting scattering length density map clearly showing the positions of hydrogen (or deuterium) atoms.

Spectroscopic Techniques

Vibrational spectroscopy methods are sensitive to the local molecular environment and are powerful tools for characterizing the solid-state form of α-lactose monohydrate.

Raman Spectroscopy Methodology:

  • Sample Preparation: Typically, no sample preparation is required. The powder can be analyzed directly in a vial or on a microscope slide.[10][11]

  • Data Acquisition:

    • A monochromatic laser is focused on the sample.

    • The scattered light is collected and passed through a spectrometer.

    • The Raman spectrum (intensity vs. Raman shift in cm⁻¹) is recorded.

  • Analysis: The spectrum is analyzed for characteristic peaks that are unique to the crystalline form of α-lactose monohydrate.

Terahertz Time-Domain Spectroscopy (THz-TDS) Methodology:

  • Sample Preparation: The sample is typically prepared as a thin pellet, often mixed with a THz-transparent matrix like polyethylene (B3416737) (PE).

  • Data Acquisition:

    • A broadband pulse of THz radiation is passed through the sample.[1]

    • The transmitted electric field is measured as a function of time.[1]

  • Analysis: The time-domain data is Fourier transformed to obtain the frequency-dependent absorption and refractive index. α-Lactose monohydrate has characteristic absorption peaks in the THz region, for instance at 0.53 THz.[12]

Visualization of Workflows and Relationships

To aid in the conceptual understanding of the processes involved in characterizing the crystal structure of α-lactose monohydrate, the following diagrams illustrate the key workflows and relationships.

Crystal_Structure_Determination_Workflow cluster_synthesis Crystal Growth cluster_diffraction Diffraction Experiments cluster_analysis Data Analysis and Structure Solution SolventSelection Solvent Selection Supersaturation Create Supersaturated Solution SolventSelection->Supersaturation SlowCrystallization Slow Cooling / Evaporation Supersaturation->SlowCrystallization PXRD Powder X-ray Diffraction Supersaturation->PXRD Powder Sample CrystalHarvest Harvest Single Crystals SlowCrystallization->CrystalHarvest SC_XRD Single-Crystal X-ray Diffraction CrystalHarvest->SC_XRD Neutron Neutron Diffraction CrystalHarvest->Neutron DataCollection Data Collection (Diffraction Patterns) SC_XRD->DataCollection FinalStructure Final Crystal Structure PXRD->FinalStructure Phase ID & Purity Neutron->DataCollection DataProcessing Data Processing (Indexing & Integration) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement StructureRefinement->FinalStructure

Workflow for Crystal Structure Determination.

Spectroscopic_Analysis_Workflow cluster_raman Raman Spectroscopy cluster_thz THz-TDS Sample α-Lactose Monohydrate Sample Laser Laser Excitation Sample->Laser Transmission Transmission through Sample Sample->Transmission Collection Collection of Scattered Light Laser->Collection RamanSpectrum Generate Raman Spectrum Collection->RamanSpectrum CrystallineID Crystalline Form Identification RamanSpectrum->CrystallineID THzPulse THz Pulse Generation THzPulse->Transmission Detection Time-Domain Detection Transmission->Detection FFT Fourier Transform Detection->FFT THzSpectrum Generate THz Spectrum FFT->THzSpectrum THzSpectrum->CrystallineID

Workflow for Spectroscopic Analysis.

Conclusion

The well-defined crystal structure of α-lactose monohydrate is fundamental to its consistent performance as a pharmaceutical excipient. The monoclinic lattice, stabilized by an extensive network of hydrogen bonds involving an integral water molecule, provides the basis for its physical and chemical stability. The experimental techniques outlined in this guide, from single-crystal X-ray diffraction to vibrational spectroscopy, provide a robust toolkit for the comprehensive characterization of this critical material. For drug development professionals, a thorough understanding and application of these methods are essential for ensuring the quality, efficacy, and manufacturability of solid dosage forms. The data and protocols presented herein serve as a valuable resource for the ongoing research and quality control of α-lactose monohydrate in the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Safe Handling of D-Lactose Monohydrate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for D-Lactose monohydrate in a laboratory environment. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is a disaccharide composed of D-galactose and D-glucose.[1] It is a white to off-white crystalline powder that is odorless and has a slightly sweet taste.[2][3] While generally considered non-hazardous, understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₂H₂₂O₁₁·H₂O[4]
Molecular Weight 360.31 g/mol [4]
Appearance White to off-white crystalline powder[2]
Odor Odorless[2]
Melting Point ~215 °C (decomposes)[5][6]
Solubility in Water 0.1 g/mL (in warm water)[5]
pH 4.0 - 6.5 (10% w/v solution)[7]
Stability Stable under normal conditions.[8][8]

Toxicological Data

This compound is of very low toxicity.[9] Ingestion of large amounts may cause gastrointestinal irritation.[10]

Table 2: Acute Toxicity of this compound

Route of ExposureSpeciesLD50References
OralRat> 10,000 mg/kg[9][11]

There are no established occupational exposure limits for this compound.[1][12][13]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not classified as a dangerous substance.[1][14] However, as with any chemical, appropriate safety measures should be taken. The primary physical hazard associated with this compound powder is the potential for dust explosion if dispersed in the air in sufficient concentrations and exposed to an ignition source.[12][15]

Table 3: Recommended Personal Protective Equipment (PPE)

Type of ProtectionSpecificationRationaleReferences
Eye Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact with the powder.[9][13]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact.[9][13]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[13]
Respiratory Protection Not required under normal use conditions with adequate ventilation. A NIOSH/MSHA approved respirator should be used if dust is generated and exposure limits are exceeded.To prevent inhalation of the powder.[9][13]

Experimental Protocols Involving this compound

This compound is a common excipient in the pharmaceutical industry and a component in certain microbiological media.

Preparation of Lactose (B1674315) Broth for Microbiological Testing

Lactose broth is used to detect the presence of coliform bacteria in water, foods, and dairy products.[16]

Methodology:

  • Dissolution: Suspend 13g of lactose broth powder in 1 liter of distilled water. The composition of the powder typically includes beef extract (3g), peptone (5g), and lactose monohydrate (5g).

  • Dispensing: Dispense the solution into test tubes containing an inverted Durham tube.

  • Sterilization: Autoclave at 121°C for 15 minutes.

  • Inoculation: Inoculate the cooled broth with the sample to be tested.

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Observation: The presence of gas in the Durham tube indicates a positive test for coliforms.

Use as a Filler-Binder in Tablet Formulation (Direct Compression)

This compound is widely used as a diluent in tablet manufacturing due to its excellent compressibility and inertness.[2][17]

Methodology:

  • Blending: The active pharmaceutical ingredient (API) is blended with this compound and other excipients such as binders, disintegrants, and lubricants.

  • Compression: The blended powder is then fed into a tablet press and compressed into tablets of the desired size, shape, and hardness.

  • Quality Control: The resulting tablets are tested for various parameters such as weight variation, hardness, friability, and dissolution.

Safe Handling and Storage Workflow

The following diagram illustrates the standard workflow for the safe handling and storage of this compound in a laboratory setting.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving_start Receive Shipment inspect_container Inspect Container for Damage receiving_start->inspect_container verify_label Verify Label Information inspect_container->verify_label store_chemical Store in a Cool, Dry, Well-Ventilated Area verify_label->store_chemical Container OK separate_incompatibles Separate from Strong Oxidizing Agents store_chemical->separate_incompatibles don_ppe Wear Appropriate PPE store_chemical->don_ppe weigh_dispense Weigh/Dispense in Ventilated Area don_ppe->weigh_dispense minimize_dust Minimize Dust Generation weigh_dispense->minimize_dust collect_waste Collect Waste in a Labeled Container minimize_dust->collect_waste dispose_local Dispose of According to Local Regulations collect_waste->dispose_local

Safe handling and storage workflow for this compound.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid MeasuresReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[10]
Skin Contact Wash off with plenty of water.[10]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[10]
Fire-Fighting Measures

While not highly flammable, the dust of this compound can form explosive mixtures with air.[15]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[18]

  • Specific Hazards: In the event of a fire, carbon monoxide and carbon dioxide may be produced.[18]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[18]

Accidental Release Measures

The following flowchart outlines the appropriate response to a spill of this compound.

G spill Spill Occurs assess_spill Assess Spill Size and Risk spill->assess_spill small_spill Small Spill assess_spill->small_spill Minor large_spill Large Spill assess_spill->large_spill Major ppe Wear Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ventilate->ppe contain Contain Spill ppe->contain cleanup_small Sweep or Vacuum Up Material contain->cleanup_small Small Spill cleanup_large Use Non-Sparking Tools to Collect Material contain->cleanup_large Large Spill place_container Place in a Labeled Container for Disposal cleanup_small->place_container cleanup_large->place_container decontaminate Decontaminate Spill Area place_container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

References

The Hygroscopicity of D-Lactose Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of D-Lactose monohydrate, a critical excipient in the pharmaceutical industry. Understanding the interaction of this sugar with moisture is paramount for ensuring the stability, efficacy, and manufacturability of countless drug products. This document details the moisture sorption behavior, critical humidity levels, and phase transitions of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to the Hygroscopicity of Lactose (B1674315)

Lactose, a disaccharide composed of galactose and glucose, exists in various solid forms, with α-lactose monohydrate and β-lactose being the most common crystalline forms.[1][2] Amorphous lactose is also prevalent, particularly in spray-dried formulations.[3][4] The hygroscopicity of lactose, its ability to attract and hold water molecules from the surrounding environment, is highly dependent on its physical form.[5]

α-Lactose monohydrate , the focus of this guide, is generally considered non-hygroscopic at room temperature and at relative humidities (RH) below 95%.[6] It contains approximately 5% water by weight as an integral part of its crystal structure.[2][7] However, exposure to high humidity and temperature can induce physical changes, impacting its performance as an excipient.[8] In contrast, amorphous lactose is highly hygroscopic and readily absorbs moisture, which can lead to undesirable caking, crystallization, and altered powder flow.[5][9]

Quantitative Data on Moisture Sorption and Stability

The interaction of this compound with water vapor is a critical parameter for predicting its storage stability and processing behavior. The following tables summarize key quantitative data from various studies.

Table 1: Deliquescence Point (RH₀) of Lactose Forms at Various Temperatures

Lactose FormTemperature (°C)Deliquescence Point (RH₀) (%)
α-Lactose Monohydrate2099
5098
β-Anhydrous Lactose2089
5082
Stable α-Anhydrous Lactose2087
5082

Data sourced from:[1]

Table 2: Anhydrate-to-Hydrate Transition Boundaries at Various Temperatures

TransitionTemperature (°C)Relative Humidity (RH) (%)
β-Anhydrous to Monohydrate2077
5079
Stable α-Anhydrous to Monohydrate2063
5079
Unstable α-Anhydrous to Monohydrate2010
5013

Data sourced from:[1]

Experimental Protocols for Characterizing Hygroscopicity

Accurate characterization of the hygroscopic properties of this compound relies on well-defined experimental protocols. The following sections detail the methodologies for key analytical techniques.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled relative humidity at a constant temperature.[10][11] It is a powerful tool for determining moisture sorption isotherms, identifying critical humidity points for phase transitions, and quantifying amorphous content.[12][13]

Methodology:

  • Sample Preparation: A small amount of the lactose sample (typically 1-10 mg) is placed in the DVS instrument's microbalance.[14]

  • Drying: The sample is initially dried to a constant mass under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) to establish a baseline.[12]

  • Sorption/Desorption Cycle: The relative humidity is then increased in a stepwise or ramped fashion (e.g., 10% RH increments from 0% to 90% RH).[11][12] The sample mass is continuously monitored until equilibrium is reached at each RH step. Following the sorption phase, the RH is typically decreased in a similar manner to study the desorption behavior.

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption isotherm. Inflection points or sharp changes in the isotherm can indicate phase transitions such as glass transition or crystallization.[15]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[16][17] It is particularly useful for distinguishing between free water and the water of crystallization in lactose monohydrate.[7][16]

Methodology:

  • Reagent Preparation: The KF titrator is prepared with a suitable KF reagent, which typically consists of iodine, sulfur dioxide, a base, and a solvent (e.g., methanol).

  • Titration Cell Conditioning: The titration cell is conditioned to a dry state by the instrument.

  • Sample Introduction: A precisely weighed amount of the lactose sample (e.g., 0.1 - 0.3 g for volumetric titration) is introduced into the titration cell.[7] For complete dissolution, a co-solvent like formamide (B127407) (not exceeding 50%) may be added, and the titration can be performed at a slightly elevated temperature (e.g., 50°C).[7]

  • Titration: The KF reagent is added to the sample until all the water has reacted, which is indicated by an electrometric endpoint.

  • Calculation: The water content is calculated based on the amount of KF reagent consumed. The theoretical water content of pure α-lactose monohydrate is 5.0%.[2][7]

Gravimetric Analysis using Saturated Salt Solutions

A static gravimetric method using saturated salt solutions in desiccators can be employed to determine moisture sorption isotherms.[6][18] This method relies on the principle that a saturated salt solution in a sealed container will maintain a constant relative humidity in the headspace at a given temperature.[19][20][21]

Methodology:

  • Preparation of Humidity Chambers: A series of desiccators are prepared, each containing a saturated solution of a specific salt to create a range of controlled relative humidities.

  • Sample Preparation: Pre-weighed samples of lactose are placed in open containers within the desiccators.

  • Equilibration: The samples are allowed to equilibrate at a constant temperature until they reach a constant weight, which may take several weeks.[22]

  • Mass Measurement: The final mass of the samples is recorded.

  • Data Analysis: The moisture uptake is calculated as the percentage change in mass and plotted against the known relative humidity of each salt solution to construct the sorption isotherm.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and the phase behavior of lactose.

experimental_workflow_dvs cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis start Start weigh Weigh Lactose (1-10 mg) start->weigh place Place in DVS Pan weigh->place dry Dry at 0% RH (e.g., 25°C) place->dry sorp Increase RH (Stepwise/Ramp) dry->sorp desorp Decrease RH (Stepwise/Ramp) sorp->desorp plot Plot Mass Change vs. RH desorp->plot isotherm Generate Sorption Isotherm plot->isotherm end End isotherm->end

Caption: Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis.

lactose_phase_transitions cluster_low_rh Low RH (< Critical RH) cluster_high_rh High RH (> Critical RH) anhydrous Anhydrous Lactose (α or β) monohydrate_unstable α-Lactose Monohydrate (May convert from amorphous) anhydrous->monohydrate_unstable Hydration monohydrate_stable α-Lactose Monohydrate (Stable) monohydrate_stable->anhydrous Dehydration (with heating) amorphous Amorphous Lactose amorphous->monohydrate_unstable Crystallization monohydrate_unstable->anhydrous Dehydration (with heating)

Caption: Phase Transitions of Lactose under Varying Humidity Conditions.

Conclusion

The hygroscopicity of this compound is a multifaceted property that is intrinsically linked to its physical form and environmental conditions. While crystalline α-lactose monohydrate is relatively stable at ambient conditions, the presence of amorphous content or exposure to high relative humidity and temperature can lead to significant physical changes. A thorough understanding and characterization of these properties, utilizing techniques such as Dynamic Vapor Sorption and Karl Fischer titration, are essential for the successful development and manufacturing of stable and effective pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for professionals in the field.

References

D-Lactose Monohydrate: A Technical Examination of its Reducing Properties and Implications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth analysis of D-Lactose monohydrate, confirming its classification as a reducing sugar. The chemical basis for this property—the presence of a free hemiacetal group in its glucose moiety—is detailed. Standard experimental protocols for identifying reducing sugars, namely Benedict's and Fehling's tests, are described. The primary significance of lactose's reducing nature in the context of drug development is its propensity to engage in the Maillard reaction with amine-containing active pharmaceutical ingredients (APIs), a critical factor for formulation stability. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies and the chemical principles underlying these interactions.

The Chemical Definition of a Reducing Sugar

A reducing sugar is a carbohydrate that possesses the ability to act as a reducing agent. This capability stems from the presence of a free aldehyde or ketone group in its molecular structure.[1] In aqueous solutions, many monosaccharides and some disaccharides exist in equilibrium between their cyclic hemiacetal or hemiketal forms and an open-chain form that contains a reactive aldehyde or ketone group.[2][3] It is this open-chain form that can donate electrons to an oxidizing agent (such as Cu²⁺ ions in Benedict's or Fehling's solutions), thereby reducing it.[2][4] All monosaccharides, including glucose, fructose, and galactose, are reducing sugars.[2][5]

This compound: A Reducing Disaccharide

This compound is a disaccharide composed of two monosaccharide units: D-galactose and D-glucose. The two units are joined by a β-1,4 glycosidic bond.[6][7] Crucially, the glycosidic bond forms between the anomeric carbon (C1) of the galactose unit and the hydroxyl group on carbon 4 (C4) of the glucose unit. This leaves the anomeric carbon of the glucose unit unbonded and part of a hemiacetal group.[4][8]

This free hemiacetal in the glucose residue allows the ring to open, exposing a free aldehyde group. This structural feature is the definitive reason why lactose (B1674315) is classified as a reducing sugar.[2][4] In contrast, a non-reducing sugar like sucrose (B13894) has a glycosidic bond that involves the anomeric carbons of both of its monosaccharide units (glucose and fructose), leaving no hemiacetal group to open into a reactive form.[2][8]

Lactose_Structure cluster_galactose Galactose Unit cluster_glucose Glucose Unit (Reducing End) Gal Galactose Glc Glucose Gal->Glc β-1,4 Glycosidic Bond Hemiacetal Free Hemiacetal Group (Can open to form Aldehyde) Glc->Hemiacetal contains

Caption: Logical structure of Lactose, highlighting the free hemiacetal group on the glucose unit which confers its reducing properties.

Experimental Protocols for Identification

The reducing property of this compound can be qualitatively and quantitatively assessed using classic colorimetric assays.

Benedict's Test

Principle: Benedict's test identifies reducing sugars based on their ability to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline solution. Benedict's reagent is a complex mixture of sodium carbonate, sodium citrate (B86180), and copper(II) sulfate.[9] The sodium carbonate provides the alkaline medium, while sodium citrate chelates the Cu²⁺ ions to keep them in solution. When heated in the presence of a reducing sugar, the Cu²⁺ ions are reduced to Cu⁺, which then precipitates as insoluble red copper(I) oxide (Cu₂O).[9][10] The resulting color change is indicative of the concentration of the reducing sugar.

Experimental Protocol:

  • Pipette 1 mL of the sample solution (e.g., a solution of this compound) into a clean test tube.

  • Add 2 mL of Benedict's reagent to the test tube.

  • Heat the mixture in a boiling water bath for 3-5 minutes.[9]

  • Remove the test tube and allow it to cool.

  • Observe any color change. A change from the initial blue color to green, yellow, orange, or brick-red indicates the presence of a reducing sugar.[11]

Benedicts_Test_Workflow start Start mix Mix 1 mL Sample with 2 mL Benedict's Reagent start->mix heat Heat in Boiling Water Bath (3-5 minutes) mix->heat observe Observe Color Change heat->observe end End observe->end

Caption: Standard experimental workflow for performing Benedict's test for reducing sugars.

Fehling's Test

Principle: Similar to Benedict's test, Fehling's test also relies on the reduction of Cu²⁺ ions. Fehling's solution consists of two separate parts that are mixed just before use: Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of potassium sodium tartrate, also known as Rochelle salt).[12] The tartrate ions chelate the Cu²⁺ ions. Upon heating with a reducing sugar, the Cu²⁺ complex is reduced, forming a red precipitate of copper(I) oxide.[12][13]

Experimental Protocol:

  • In a test tube, mix equal volumes of Fehling's solution A and Fehling's solution B to prepare the final deep blue reagent.

  • Add 1 mL of the sample solution to the test tube.

  • Place the test tube in a boiling water bath for several minutes.

  • A positive result is indicated by the formation of a reddish-brown precipitate.[6][13]

Fehlings_Test_Workflow start Start prepare Prepare Reagent: Mix equal volumes of Fehling's A and Fehling's B start->prepare add_sample Add 1 mL Sample to Reagent prepare->add_sample heat Heat in Boiling Water Bath add_sample->heat observe Observe for Reddish-Brown Precipitate heat->observe end End observe->end

Caption: Standard experimental workflow for performing Fehling's test for reducing sugars.

Quantitative Data Summary

While precise quantification of reducing power requires advanced methods like titration (e.g., the Lane-Eynon method), Benedict's test can be used semi-quantitatively. The color of the precipitate correlates with the concentration of the reducing sugar present.

Final Color of SolutionApproximate Concentration of Reducing SugarInterpretation
Blue0%No reducing sugar present
Green0.1% - 0.5%Trace amounts of reducing sugar
Yellow0.5% - 1.0%Low concentration of reducing sugar
Orange1.0% - 1.5%Moderate concentration of reducing sugar
Brick-Red> 2.0%High concentration of reducing sugar
(Data adapted from qualitative test result interpretations)[11]

Significance in Drug Development: The Maillard Reaction

For pharmaceutical scientists, the most critical consequence of lactose's reducing nature is its participation in the Maillard reaction . This is a non-enzymatic browning reaction that occurs between a reducing sugar and the primary or secondary amine group of an amino acid, peptide, or protein.[2][3] In pharmaceutical formulations, the amine group is often part of the active pharmaceutical ingredient (API).

The reaction is initiated by the condensation of the sugar's carbonyl group with the amine, forming a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine.[11] This cascade of reactions can lead to:

  • Degradation of the API: The chemical modification of the drug molecule leads to a loss of potency.

  • Discoloration of the Dosage Form: The formation of brown polymeric pigments, known as melanoidins, is a late-stage outcome.[2]

  • Formation of Impurities: The reaction products can be pharmacologically inactive or potentially toxic.

This drug-excipient incompatibility is a major concern for the stability and shelf-life of solid dosage forms containing amine-based drugs and lactose.[10][11] Factors such as temperature, moisture content, and pH significantly influence the rate of the Maillard reaction.[3] A related process, glycation , describes the non-enzymatic reaction of reducing sugars with proteins, which can affect the stability of biologic drug products like monoclonal antibodies.

Maillard_Reaction_Pathway Lactose Lactose (Reducing Sugar) Schiff_Base Schiff Base (Unstable Intermediate) Lactose->Schiff_Base API API with Amine Group (e.g., Primary Amine) API->Schiff_Base Amadori Amadori Product (Ketoamine) Schiff_Base->Amadori Amadori Rearrangement Degradation Further Reactions & Degradation Products (e.g., Browning, API loss) Amadori->Degradation

Caption: Initial pathway of the Maillard reaction between lactose and an amine-containing API, a critical drug-excipient interaction.

Conclusion

This compound is unequivocally a reducing sugar due to the presence of a free hemiacetal functional group in its glucose unit. This property is readily demonstrable through standard chemical assays such as Benedict's and Fehling's tests. For professionals in drug development and formulation, understanding this characteristic is not merely academic; it is paramount for ensuring product stability. The potential for the Maillard reaction between lactose and amine-containing APIs necessitates careful pre-formulation studies and consideration of alternative excipients to prevent drug degradation and ensure the safety and efficacy of the final medicinal product.

References

A Researcher's Guide to Commercial Grades of D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Scientists and Drug Development Professionals

D-Lactose monohydrate, a disaccharide composed of galactose and glucose, is a ubiquitous excipient in the pharmaceutical industry and a common reagent in various research applications. Its versatility, stability, and cost-effectiveness make it a popular choice as a diluent, filler, and carrier in solid dosage forms, as well as a carbon source in cell culture media. However, not all lactose (B1674315) is created equal. The commercial availability of various grades of this compound, each with distinct specifications and purity profiles, necessitates a thorough understanding to ensure the selection of the most appropriate grade for a given research or development purpose. The choice of lactose grade can significantly impact experimental reproducibility, drug product performance, and regulatory compliance.

This technical guide provides a comprehensive overview of the common commercial grades of this compound for research, detailing their specifications, key analytical methodologies for their characterization, and the potential impact of grade selection on research outcomes.

Comparison of Commercial Grades

The selection of a this compound grade is primarily dictated by the intended application and the associated regulatory requirements. The most frequently encountered grades in a research setting are ACS Reagent Grade, Pharmaceutical Grade (meeting USP/NF, Ph. Eur., or JP standards), and Food Grade. The table below summarizes the typical specifications for these grades, allowing for a clear comparison of their purity and quality attributes.

Table 1: Typical Specifications of Commercial this compound Grades

ParameterACS Reagent GradePharmaceutical Grade (USP/NF, Ph. Eur., JP)Food Grade
Appearance White crystalline powderWhite to almost white crystalline powderWhite to pale yellow crystalline powder
Lactose Purity (%) ≥ 99.0%Conforms to identification tests≥ 99.0%
Water Content (%) 4.0 - 6.04.5 - 5.5≤ 5.5
Residue on Ignition (%) ≤ 0.03≤ 0.1≤ 0.3
Heavy Metals (as Pb) ≤ 5 ppm≤ 5 ppmNot typically specified
Iron (Fe) ≤ 5 ppmNot typically specifiedNot typically specified
Protein and Light-Absorbing Impurities Passes testAbsorbance at 210-220 nm ≤ 0.25; 270-300 nm ≤ 0.07Not typically specified
pH of 10% solution 4.0 - 6.54.0 - 6.54.5 - 7.5
Total Aerobic Microbial Count (TAMC) Not typically specified≤ 100 cfu/g≤ 2500 cfu/g
Total Yeast and Mold Count (TYMC) Not typically specified≤ 50 cfu/g≤ 100 cfu/g
Escherichia coli Not typically specifiedAbsent in 1g≤ 10 cfu/g
Salmonella Not typically specifiedAbsent in 10gNegative

Note: These values are typical and may vary slightly between suppliers. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.

Key Experimental Protocols for Quality Assessment

The quality and consistency of this compound are ensured through a series of analytical tests. The following are detailed methodologies for some of the most critical experiments cited in pharmacopeias and supplier specifications.

Determination of Water Content by Karl Fischer Titration (Based on USP <921>)

Principle: This method determines the water content of a substance by titration with a reagent that reacts quantitatively and specifically with water. The endpoint is determined potentiometrically.

Apparatus:

  • Automatic Karl Fischer Titrator (volumetric or coulometric)

  • Titration vessel with a tightly sealed inlet for sample introduction and electrodes

  • Magnetic stirrer

Reagents:

  • Karl Fischer Reagent (commercially available, single-component or two-component systems)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Water standard for titrant standardization

Procedure (Volumetric Method):

  • Standardization of the Titrant:

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to the endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

    • Accurately weigh a specified amount of water standard (e.g., sodium tartrate dihydrate) and add it to the vessel.

    • Titrate with the Karl Fischer reagent to the potentiometric endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg of H₂O per mL of titrant.

  • Sample Analysis:

    • Add a suitable volume of anhydrous methanol to the titration vessel and pre-titrate to the endpoint.

    • Accurately weigh a quantity of the this compound sample expected to contain an appropriate amount of water and introduce it into the vessel.

    • Stir to dissolve the sample.

    • Titrate with the standardized Karl Fischer reagent to the potentiometric endpoint. .

  • Calculation:

    • Calculate the percentage of water in the sample using the formula:

      where:

      • V = volume of Karl Fischer reagent consumed by the sample (mL)

      • F = water equivalence factor of the reagent (mg H₂O/mL)

      • W = weight of the sample (g)

Determination of Residue on Ignition (Sulfated Ash) (Based on USP <281>)

Principle: This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid. It is a measure of the total amount of inorganic impurities in an organic substance.

Apparatus:

  • Porcelain or platinum crucible

  • Muffle furnace

  • Bunsen burner

  • Desiccator

Reagents:

  • Sulfuric acid (concentrated)

Procedure:

  • Ignite a suitable crucible in a muffle furnace at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.

  • Accurately weigh a specified amount of the this compound sample into the crucible.

  • Moisten the sample with a small amount of concentrated sulfuric acid.

  • Gently heat the crucible over a Bunsen burner until the sample is thoroughly charred.

  • Cool the crucible, then add a few more drops of sulfuric acid.

  • Heat again until no more white fumes are evolved.

  • Ignite the crucible in the muffle furnace at 600 ± 50 °C until all the carbon has been consumed.

  • Cool the crucible in a desiccator to room temperature and weigh accurately.

  • Repeat the ignition for 15-minute intervals until a constant weight is achieved.

  • Calculation:

    • Calculate the percentage of residue on ignition using the formula:

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates lactose from its related sugars and other impurities based on their differential partitioning between a stationary phase and a mobile phase. A refractive index (RI) detector is commonly used for the quantification of sugars.

Apparatus:

  • HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column (e.g., 300 mm x 7.8 mm, L17 packing).[1]

  • Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 25:75 v/v).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.[3]

  • Detector: Refractive Index (RI) detector.

Procedure:

  • Standard Preparation:

    • Accurately weigh a suitable amount of USP Lactose Monohydrate Reference Standard and dissolve it in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a corresponding amount of the this compound sample and dissolve it in the mobile phase to prepare a sample solution of the same nominal concentration as the standard solution.

  • Chromatography:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and measure the peak areas for lactose.

  • Calculation:

    • Calculate the purity of the lactose in the sample by comparing the peak area of the sample to the peak area of the standard.

Impact of Lactose Grade on Research and Drug Development

The selection of an inappropriate grade of this compound can have significant consequences for research and development activities.

  • Purity and Impurities: For sensitive applications such as cell culture or in the formulation of biologics, the presence of trace impurities like heavy metals, endotoxins, or proteins in lower-grade lactose can be detrimental. ACS Reagent Grade or a high-purity pharmaceutical grade with stringent limits on these impurities is essential to ensure cell viability and product stability.

  • Physical Properties and Formulation Performance: In drug development, the physical properties of lactose, which can vary between grades and suppliers, play a critical role in the manufacturability and performance of the final dosage form.

    • Particle Size Distribution: This affects powder flow, blend uniformity, and, in the case of dry powder inhalers (DPIs), the aerosolization performance and drug delivery to the lungs. Finer grades of lactose are often used in wet granulation processes, while coarser grades with better flowability are preferred for direct compression and capsule filling.

    • Crystalline Form: this compound exists primarily as the α-anomer. However, processing methods like spray drying can introduce amorphous lactose, which can impact the compaction properties and stability of tablets.

    • Flowability: Poor powder flow can lead to issues with tablet weight uniformity and content uniformity during manufacturing. Different grades of lactose are engineered to have specific flow characteristics to suit various manufacturing processes.

  • Regulatory Compliance: For drug products intended for clinical trials or commercialization, the use of a pharmaceutical grade of lactose that complies with the relevant pharmacopeias (USP/NF, Ph. Eur., JP) is mandatory. The documentation and traceability provided with these grades are crucial for regulatory submissions.

Visualizing Key Concepts

To aid in the understanding of the selection and quality control of this compound, the following diagrams illustrate key workflows and relationships.

G cluster_selection Lactose Grade Selection Pathway start Define Research Application q1 Is the application for a regulated pharmaceutical product? start->q1 pharma_grade Select Pharmaceutical Grade (USP/NF, Ph. Eur., JP) q1->pharma_grade Yes q2 Is the application sensitive to impurities (e.g., cell culture)? q1->q2 No end Procure Lactose and Verify Certificate of Analysis pharma_grade->end acs_grade Select ACS Reagent Grade q2->acs_grade Yes food_grade Food Grade may be suitable (evaluate CoA for specific needs) q2->food_grade No acs_grade->end food_grade->end

Caption: Decision pathway for selecting the appropriate commercial grade of this compound.

G cluster_qc Quality Control Workflow for this compound cluster_tests Key QC Tests start Receive Lactose Shipment sampling Representative Sampling start->sampling coa_review Review Supplier's Certificate of Analysis sampling->coa_review testing Perform In-house Quality Control Tests sampling->testing pass Results meet Specifications? testing->pass test1 Water Content (Karl Fischer) test2 Purity (HPLC) test3 Residue on Ignition test4 Microbial Limits release Release for Use in Research/Manufacturing quarantine Quarantine and Investigate Out-of-Specification Results pass->release Yes pass->quarantine No

References

A Comprehensive Technical Guide to High-Purity D-Lactose Monohydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the specifications, analytical methodologies, and functional applications of high-purity D-Lactose monohydrate, a critical excipient in pharmaceutical development.

High-purity this compound is a disaccharide—composed of one molecule of D-galactose and one molecule of D-glucose—that is widely utilized as an excipient in the pharmaceutical industry. Its principal applications are as a diluent or filler in tablets and capsules, a carrier in dry powder inhaler formulations, and a stabilizer in lyophilized products. The physical and chemical properties of lactose (B1674315) monohydrate, such as its particle size distribution, flowability, and low hygroscopicity, make it a versatile and cost-effective choice for a variety of solid dosage forms.

This technical guide provides a detailed overview of high-purity this compound for researchers, scientists, and drug development professionals. It outlines the key quality attributes, presents a comparative summary of specifications from leading suppliers and major pharmacopeias, and offers detailed protocols for essential analytical procedures.

Global Suppliers of High-Purity this compound

A number of reputable global suppliers provide high-purity this compound that meets stringent pharmaceutical standards. These companies offer various grades of lactose tailored to specific formulation needs, such as milled, sieved, and spray-dried forms. Key suppliers in the market include:

  • MEGGLE: A leading manufacturer with a broad portfolio of lactose-based excipients for applications ranging from wet and dry granulation to direct compression and dry powder inhalation.

  • Kerry: A global provider of excipients, offering a range of lactose grades that comply with major pharmacopeias.

  • MilliporeSigma (Merck KGaA): A prominent supplier of high-purity chemicals and pharmaceutical raw materials, including various grades of this compound for research and manufacturing.

  • Thermo Fisher Scientific: A major distributor of laboratory chemicals and reagents, offering this compound suitable for a range of scientific applications.

  • BASF: A global chemical company that provides a selection of pharmaceutical excipients, including lactose.

  • DFE Pharma: A joint venture of FrieslandCampina and Fonterra, specializing in the production of excipients, with a strong focus on lactose-based products for oral solid dose and inhalation formulations.

Comparative Specifications of High-Purity this compound

The quality of this compound is defined by a series of physical, chemical, and microbiological specifications, which are outlined in major pharmacopeias including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and Chinese Pharmacopoeia (ChP). The following tables summarize the typical specifications for high-purity this compound.

Table 1: Physicochemical Specifications

ParameterSpecification
Assay (HPLC, calc. on anhydrous substance) 98.0% - 102.0%
Identity (IR, TLC, Water) Passes test
Appearance of Solution (10% in water) Clear and colorless
Specific Rotation (α 20/D) +54.4° to +55.9°
Water (Karl Fischer) 4.5% - 5.5%
Loss on Drying (80 °C, 2 h) ≤ 0.5%
Sulfated Ash ≤ 0.1%
Acidity or Alkalinity Passes test

Table 2: Impurity Profile

ImpurityLimit
Heavy Metals (as Pb) ≤ 5 ppm
Arsenic (As) ≤ 2 ppm
Related Substances (Sum of all impurities, HPLC) ≤ 0.5%
Proteins and UV-absorbing impurities Passes test

Table 3: Microbiological Specifications

TestLimit
Total Aerobic Microbial Count (TAMC) ≤ 100 CFU/g
Total Yeast and Mould Count (TYMC) ≤ 50 CFU/g
Escherichia coli Absent in 1 g
Salmonella spp. Absent in 10 g
Staphylococcus aureus Absent in 1 g
Pseudomonas aeruginosa Absent in 1 g

Experimental Protocols

Accurate and reproducible analytical testing is crucial for ensuring the quality and consistency of this compound. The following sections provide detailed methodologies for key experiments.

Purity Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to quantify any related sugar impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a refractive index (RI) detector.

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A degassed mixture of acetonitrile (B52724) and water, typically in a ratio of 75:25 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve a suitable amount of USP Lactose Monohydrate RS in the mobile phase to obtain a known concentration of approximately 10 mg/mL.

  • Sample Preparation: Prepare a sample solution of this compound in the mobile phase at the same concentration as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the peak area.

    • Inject the sample solution and record the peak areas of the lactose peak and any impurity peaks.

    • Calculate the percentage of lactose in the sample by comparing the peak area of the sample to the peak area of the standard.

    • Calculate the percentage of related substances by summing the areas of all impurity peaks and expressing them as a percentage of the total peak area.

Water Content by Karl Fischer Titration

This titrimetric method is used to determine the water content in this compound.

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent (CombiTitrant), solvent (e.g., methanol (B129727) or a specialized solvent for sugars).

  • Procedure (Volumetric):

    • Add a suitable volume of the solvent to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

    • Accurately weigh a quantity of the this compound sample and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.

Identity by Thin-Layer Chromatography (TLC)

This method provides a qualitative identification of this compound.

  • Plate: TLC silica gel plate.

  • Mobile Phase: A mixture of n-butanol, glacial acetic acid, and water (e.g., 50:25:25 v/v/v).

  • Standard Solution: A solution of USP Lactose Monohydrate RS in a suitable solvent (e.g., water:methanol 1:1) at a concentration of 1 mg/mL.

  • Sample Solution: A solution of the this compound sample in the same solvent and at the same concentration as the standard solution.

  • Detection Reagent: A suitable visualizing agent, such as a solution of sulfuric acid in ethanol, followed by heating.

  • Procedure:

    • Apply spots of the standard and sample solutions to the TLC plate.

    • Develop the chromatogram in a chamber saturated with the mobile phase until the solvent front has moved approximately three-quarters of the plate length.

    • Remove the plate from the chamber, dry it, and spray it with the detection reagent.

    • Heat the plate until spots appear.

    • The principal spot in the chromatogram of the sample solution should correspond in position, color, and size to the principal spot in the chromatogram of the standard solution.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of high-purity this compound.

Experimental_Workflow_for_QC_Testing cluster_sampling 1. Sampling cluster_testing 2. Analytical Testing cluster_evaluation 3. Data Evaluation & Disposition RawMaterial This compound (Incoming Batch) Sample Representative Sample Collection RawMaterial->Sample Obtain Purity Purity & Impurities (HPLC) Sample->Purity Water Water Content (Karl Fischer) Sample->Water Identity Identity (TLC/IR) Sample->Identity Microbial Microbiological Tests Sample->Microbial HeavyMetals Heavy Metals Sample->HeavyMetals Specification Compare with Specifications Purity->Specification Water->Specification Identity->Specification Microbial->Specification HeavyMetals->Specification Decision Release / Reject Specification->Decision Excipient_Role_in_Formulation cluster_components Formulation Components cluster_process Manufacturing Process cluster_product Final Dosage Form API Active Pharmaceutical Ingredient (API) Blending Blending API->Blending Lactose This compound (Excipient) Lactose->Blending  Filler/Diluent OtherExcipients Other Excipients (e.g., Lubricants, Binders) OtherExcipients->Blending Granulation Granulation (Wet/Dry) Blending->Granulation Compression Tableting / Capsule Filling Blending->Compression Direct Compression Granulation->Compression DosageForm Oral Solid Dosage Form (Tablet / Capsule) Compression->DosageForm HPLC_Purity_Assay_Workflow start Start prep_mobile Prepare Mobile Phase (Acetonitrile:Water) start->prep_mobile prep_std Prepare Standard Solution (Lactose RS) prep_mobile->prep_std prep_sample Prepare Sample Solution prep_mobile->prep_sample equilibrate Equilibrate HPLC System prep_std->equilibrate prep_sample->equilibrate inject_std Inject Standard Solution equilibrate->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Purity and Related Substances integrate->calculate report Report Results calculate->report

Methodological & Application

Application Notes and Protocols for the Preparation of a Sterile D-Lactose Monohydrate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate, a disaccharide composed of D-galactose and D-glucose, is a widely used excipient in the pharmaceutical industry and a common component in microbiological media and cell culture reagents. The preparation of a sterile this compound solution is a critical step in many research, development, and manufacturing processes to prevent microbial contamination. The choice of sterilization method is paramount to ensure the chemical integrity of the lactose (B1674315) molecule. This document provides detailed protocols for the preparation of sterile this compound solutions, primarily focusing on the recommended method of filter sterilization to prevent heat-induced degradation.

Data Presentation: Solubility of this compound

The solubility of this compound in water is temperature-dependent. Understanding its solubility is crucial for preparing solutions of desired concentrations.

Temperature (°C)Solubility ( g/100 g water)Molar Concentration (M) at 20°C
20Low, but increases with mutarotation[1][2]~0.5 M[3]
80100[2]Not Applicable

Note: The solubility of lactose in water is a complex process involving mutarotation between its α and β anomers, which influences the overall dissolution rate and equilibrium solubility[1][2]. Warming the solution can aid in dissolution[3].

Experimental Protocols

The selection of a sterilization method for lactose solutions is critical. Due to the heat-labile nature of lactose in solution, autoclaving can lead to hydrolysis, breaking it down into glucose and galactose[4]. Therefore, filter sterilization is the preferred method to maintain the chemical integrity of the this compound solution.

Recommended Protocol: Filter Sterilization

This method is ideal for preparing sterile this compound solutions for sensitive applications such as cell culture, microbiology, and pharmaceutical formulation.

3.1.1. Materials and Equipment

  • This compound (high purity, e.g., USP grade)

  • Nuclease-free, pyrogen-free sterile water (Water for Injection - WFI is recommended for pharmaceutical applications)

  • Sterile glassware (e.g., beaker, graduated cylinder, storage bottle)

  • Sterile magnetic stir bar and stir plate

  • Analytical balance

  • Sterile disposable syringe filters (0.22 µm pore size)

  • Sterile disposable syringes

  • Laminar flow hood or biological safety cabinet

  • Sterile gloves and appropriate personal protective equipment (PPE)

3.1.2. Procedure

  • Preparation of the Work Area: Work within a laminar flow hood or biological safety cabinet to maintain aseptic conditions. Sanitize the work surface and all equipment entering the hood.

  • Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed lactose powder into a sterile beaker containing a sterile magnetic stir bar.

    • Add the required volume of sterile water. The volume should be slightly less than the final desired volume to account for the volume of the lactose powder.

    • Place the beaker on a magnetic stir plate and stir until the lactose is completely dissolved. Gentle warming (e.g., to 40-50°C) can be applied to expedite dissolution, but avoid excessive heat.

    • Once dissolved, adjust the final volume with sterile water in a sterile graduated cylinder.

  • Filter Sterilization:

    • Draw the lactose solution into a sterile syringe of an appropriate volume.

    • Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Carefully dispense the solution through the filter into a sterile final storage container (e.g., a sterile bottle or flask).

    • For larger volumes, a sterile filtration unit with a vacuum pump can be used.

  • Labeling and Storage:

    • Clearly label the sterile lactose solution with the name, concentration, date of preparation, and initials of the preparer.

    • Store the sterile solution at the recommended temperature (typically 2-8°C) to minimize the risk of microbial growth in case of any breach in sterility.

Alternative Protocol: Autoclaving (with Caution)

Autoclaving is a common sterilization method but is not recommended for pure this compound solutions due to the high risk of hydrolysis[4]. This method should only be considered if filter sterilization is not feasible and the potential presence of glucose and galactose will not interfere with the downstream application.

3.2.1. Materials and Equipment

  • This compound

  • Purified water

  • Autoclavable glassware (e.g., flask, bottle with a loosely fitted cap or a vent)

  • Analytical balance

  • Autoclave

3.2.2. Procedure

  • Preparation of the Solution:

    • Weigh the required amount of this compound.

    • Dissolve the lactose in the appropriate volume of purified water in an autoclavable container.

  • Autoclaving:

    • Loosely cap the container or use a vented closure to allow for pressure equalization.

    • Autoclave at 121°C for 15 minutes. Note: Longer autoclaving times will increase the extent of hydrolysis.

  • Cooling and Storage:

    • Allow the solution to cool to room temperature before tightening the cap.

    • Label the container clearly, indicating that the solution was autoclaved.

    • Store at the appropriate temperature.

Important Considerations:

  • Hydrolysis: Be aware that autoclaving will result in a solution containing a mixture of lactose, glucose, and galactose[4]. This can impact experimental results, especially in microbiology where organisms may have different metabolic preferences for these sugars.

  • Maillard Reaction: If the lactose solution is autoclaved in the presence of amino acids (e.g., in a complex medium), the Maillard reaction can occur, leading to browning of the solution and the formation of inhibitory compounds.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting the appropriate sterilization method for a this compound solution.

SterilizationDecision start Prepare D-Lactose Monohydrate Solution check_integrity Is the chemical integrity of lactose critical for the application? start->check_integrity filter_sterilize Filter Sterilization (0.22 µm filter) check_integrity->filter_sterilize  Yes   autoclave Autoclaving (121°C, 15 min) check_integrity->autoclave  No   end_product Sterile D-Lactose Monohydrate Solution filter_sterilize->end_product warning Warning: Potential for hydrolysis into glucose and galactose. Consider impact on application. autoclave->warning warning->end_product

Caption: Decision workflow for sterilizing this compound solution.

References

Application Notes and Protocols: D-Lactose Monohydrate as a Carbon Source in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lactose monohydrate is a disaccharide composed of D-galactose and D-glucose, commonly found in milk. In microbiology, it serves as a crucial carbon source for the cultivation of various bacteria. The ability to metabolize lactose (B1674315) is a key differentiating characteristic among bacterial species and is dependent on the presence of specific enzymes, primarily β-galactosidase, which cleaves the glycosidic bond linking the two monosaccharides. This document provides detailed application notes and protocols for utilizing this compound in bacterial culture, with a focus on media preparation, bacterial growth assessment, and the underlying metabolic pathways.

Bacterial Species and Lactose Metabolism

A wide range of bacteria can utilize lactose as a primary carbon source. This ability is famously regulated by the lac operon in Escherichia coli, a model system for gene regulation.[1][2] Other bacteria capable of lactose metabolism include various species of Lactobacillus and Bifidobacterium, which are important in the food industry and as probiotics.[3][4][5][6] Conversely, some bacteria, like many strains of Bacillus subtilis, are typically unable to ferment lactose.[7][8]

The metabolism of lactose begins with its transport into the cell, facilitated by the enzyme lactose permease (lacY gene product).[2] Inside the cell, β-galactosidase (lacZ gene product) hydrolyzes lactose into glucose and galactose.[1][2] These monosaccharides then enter glycolysis and other central metabolic pathways to generate energy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in bacterial culture.

Table 1: Growth Kinetics of Bifidobacterium adolescentis on Various Carbon Sources

Carbon SourceMax. Specific Growth Rate (μmax, h-1)Biomass/Substrate Yield (YX/S)Half-Saturation Constant (KS, C-mM)
Galactose0.550.2932.0
Lactose0.320.2238.1
Glucose0.220.1552.4
Galactooligosaccharides (GOS)0.380.18112.2

Data adapted from a study on Bifidobacterium adolescentis MB 239.[4]

Table 2: Biomass and Lactic Acid Production by Lactobacillus Species in Lactose-Fortified Whey

Lactobacillus SpeciesMax. Cell Dry Weight (g/L)Max. Lactic Acid (g/L)Max. Lactic Acid Yield (g/g consumed lactose)
L. delbrueckii subsp. bulgaricus5.1--
L. casei subsp. casei3.424.20.586
L. delbrueckii subsp. lactis-14.70.437
L. delbrueckii subsp. delbrueckii3.213.20.351

Data from a study on the growth kinetics of five Lactobacillus species.[9] Note: Not all data points were available for all species in the source.

Table 3: Optimal Lactose Concentrations for Recombinant Protein Induction in E. coli

Recombinant ProteinOptimal Lactose Conc. (g/L)Optimal Induction Time (h)
rHpaA504
rLTKA631004
rUreB1005
rLTB1005

Data from a study on the effects of lactose as an inducer.[10]

Experimental Protocols

Protocol 1: Preparation of Lactose Broth

Lactose broth is a common non-selective medium used for the cultivation and detection of coliforms, which are defined by their ability to ferment lactose.[11]

Materials:

  • Gelatin Peptone: 5.0 g

  • Beef Extract: 3.0 g

  • This compound: 5.0 g

  • Deionized Water: 1 L

  • Autoclave

  • Sterile culture tubes

  • Durham tubes (optional, for gas detection)

Procedure:

  • Add 13 g of Lactose Broth powder (or the individual components) to 1 L of deionized water.[11]

  • Stir the mixture until the powder is completely dissolved.[11] Heating may be necessary.[12]

  • If detecting gas production, dispense the medium into culture tubes containing inverted Durham tubes.[13]

  • Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[11][12][13]

  • Allow the medium to cool before use.[11]

Protocol 2: Differentiation of Lactose Fermenters on MacConkey Agar (B569324)

MacConkey agar is a selective and differential medium used to isolate and differentiate Gram-negative bacteria based on their ability to ferment lactose.[14]

Materials:

  • Prepared MacConkey agar plates

  • Bacterial culture

  • Inoculating loop

  • Incubator

Procedure:

  • Using a sterile inoculating loop, streak the bacterial culture onto the surface of a MacConkey agar plate to obtain isolated colonies.[14]

  • Incubate the plate at 35-37°C for 18-48 hours.

  • Observe the plate for bacterial growth and colony color.

    • Lactose-fermenting bacteria: These bacteria will produce acid, lowering the pH of the medium and causing the neutral red indicator to turn red. The colonies will appear pink or red.[14]

    • Non-lactose fermenting bacteria: These bacteria will not produce acid from lactose, and their colonies will remain colorless or translucent.[14]

Protocol 3: Assay for β-Galactosidase Activity using ONPG

This protocol allows for the quantitative measurement of β-galactosidase activity, the enzyme responsible for lactose hydrolysis. The substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is cleaved by β-galactosidase to produce o-nitrophenol, a yellow compound that can be measured spectrophotometrically.[15][16]

Materials:

  • Bacterial cultures grown with and without lactose.

  • Z-buffer (phosphate buffer, pH 7.0)

  • ONPG solution

  • Methylbenzene or chloroform/SDS

  • Sodium carbonate solution

  • Spectrophotometer

Procedure:

  • Grow bacterial cultures in a suitable broth with and without the addition of lactose (e.g., 1% w/v).

  • Take a sample of each culture and add a drop of methylbenzene or a chloroform/SDS solution to lyse the cells and allow the enzyme and substrate to interact.[16]

  • Add Z-buffer containing ONPG to the lysed cell suspensions.

  • Incubate the tubes at 37°C and monitor the development of a yellow color.[16]

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the solution at 420 nm using a spectrophotometer.[16] The intensity of the yellow color is proportional to the β-galactosidase activity.

Visualizations

Lactose_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell Lactose_ext D-Lactose Permease Lactose Permease (lacY) Lactose_ext->Permease Transport Lactose_int D-Lactose BetaGal β-Galactosidase (lacZ) Lactose_int->BetaGal Hydrolysis Galactose Galactose Glycolysis Glycolysis Galactose->Glycolysis Glucose Glucose Glucose->Glycolysis Permease->Lactose_int BetaGal->Galactose BetaGal->Glucose Experimental_Workflow Start Start: Prepare Lactose-Containing Medium Inoculate Inoculate with Bacterial Strain Start->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Monitor_Growth Monitor Growth (e.g., OD600) Incubate->Monitor_Growth Assess_Metabolism Assess Lactose Metabolism Monitor_Growth->Assess_Metabolism MacConkey Streak on MacConkey Agar Assess_Metabolism->MacConkey Qualitative BetaGal_Assay Perform β-Galactosidase Assay Assess_Metabolism->BetaGal_Assay Quantitative Analyze_Results Analyze and Compare Results MacConkey->Analyze_Results BetaGal_Assay->Analyze_Results

References

Application Notes and Protocols for D-Lactose Monohydrate in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate, a disaccharide composed of D-galactose and D-glucose, is not a conventional primary carbon source for mammalian cell culture due to the general lack of lactase expression in most cell lines. However, its application in specialized areas of cell culture is emerging, offering unique opportunities for process control and immunomodulation. These notes provide detailed protocols for three key applications: modulating cell metabolism in Chinese Hamster Ovary (CHO) cells, inducing gene expression in engineered Human Embryonic Kidney (HEK293) cells, and modulating T-cell responses for immunology research.

Application 1: Metabolic Modulation in CHO Cells for Biopharmaceutical Production

While CHO cells cannot directly metabolize lactose (B1674315), they can utilize its constituent monosaccharides, glucose and galactose. The slower metabolism of galactose compared to glucose leads to a reduction in the accumulation of lactate (B86563), a critical byproduct that can inhibit cell growth and productivity.[1][2] A common strategy is to use a combination of glucose and galactose in a fed-batch process to shift cellular metabolism towards a more efficient state, which can enhance recombinant protein production.[2][3]

Quantitative Data Summary
Cell LineCulture ConditionKey FindingsReference
t-PA producing CHO cellsBatch culture with 6 mM glucose and 14 mM galactoseTwo metabolic phases observed: initial growth on glucose with lactate production, followed by a second phase of galactose and lactate consumption with no significant growth.[4]
Fc-fusion protein producing CHO cellsFed-batch with 40% of total glucose replaced by galactoseProtein titer enhanced by 43% and total sialic acid content increased by 37%.[1]
IgG1 producing CHO cellsBatch culture with galactose supplementationIncreased galactosylation of the antibody by up to 21% without significantly affecting cell growth or titer.
Experimental Protocol: Fed-Batch Culture of CHO Cells with Lactose-Derived Sugars

This protocol is synthesized based on strategies employing glucose and galactose to modulate CHO cell metabolism.[3][5]

1. Materials:

  • CHO cell line producing the protein of interest

  • Chemically defined CHO cell culture medium (serum-free)

  • This compound (cell culture grade)

  • Sterile, cell culture grade water

  • Sterile filter units (0.22 µm)

  • Bioreactor or shake flasks

2. Preparation of Lactose Stock Solution (1 M):

  • Weigh 360.31 g of this compound.

  • Dissolve in 800 mL of cell culture grade water with gentle heating and stirring.

  • Once fully dissolved, bring the final volume to 1 L with water.

  • Sterilize the solution by passing it through a 0.22 µm filter.

  • Store in sterile aliquots at 2-8°C.

3. Fed-Batch Culture Procedure:

  • Batch Phase: Inoculate the CHO cells in the bioreactor or shake flasks with a starting viable cell density of approximately 0.3-0.5 x 10^6 cells/mL in a basal medium containing a standard glucose concentration (e.g., 4-6 g/L).

  • Culture at 37°C, 5-8% CO₂, and appropriate agitation.

  • Feeding Strategy: Begin the fed-batch strategy when the glucose level drops to a predetermined setpoint (e.g., 2 g/L).

  • Prepare a feed solution containing a mixture of glucose and galactose. A common starting point is a feed that replaces 40% of the glucose with an equimolar amount of galactose.[1] To approximate this using a lactose stock, a more complex feeding strategy involving separate glucose and lactose feeds would be required to precisely control the glucose-to-galactose ratio. A simpler approach is to use a feed medium containing both glucose and galactose at the desired concentrations.

  • A sample feeding strategy could involve a daily feed that maintains the glucose concentration at a low level (e.g., 1-2 g/L) while providing galactose. For example, a feed solution could be prepared to deliver a final concentration of 1.5 g/L galactose to the culture.[6]

  • Monitor cell density, viability, glucose, lactate, and product titer throughout the culture.

  • Adjust the feeding rate based on daily measurements to maintain the desired nutrient levels and minimize lactate accumulation.

Experimental Workflow: Metabolic Shift in CHO Cells

CHO_Metabolic_Shift cluster_0 Batch Phase (High Glucose) cluster_1 Fed-Batch Phase (Low Glucose + Galactose) High_Glucose High Glucose Concentration Glycolysis High Glycolytic Flux High_Glucose->Glycolysis Lactate_Production Lactate Accumulation Glycolysis->Lactate_Production Cell_Growth Rapid Cell Growth Glycolysis->Cell_Growth Low_Glucose Low Glucose Concentration Lactate_Production->Low_Glucose Metabolic Shift Triggered by Glucose Depletion Galactose Galactose Metabolism (Slower Flux) Low_Glucose->Galactose Lactate_Consumption Lactate Consumption Galactose->Lactate_Consumption Sustained_Viability Sustained Cell Viability & Protein Production Lactate_Consumption->Sustained_Viability

CHO cell metabolic shift workflow.

Application 2: Inducible Gene Expression in HEK293 Cells

The bacterial lac operon system can be adapted for inducible gene expression in mammalian cells. In this system, a gene of interest is placed under the control of a promoter containing the lac operator sequence. In the absence of an inducer, the LacI repressor protein binds to the operator, preventing transcription. Lactose can act as an inducer, binding to the LacI repressor and causing its dissociation from the operator, thereby allowing gene expression. While IPTG is a more common and potent inducer, lactose offers a more cost-effective and less toxic alternative.[7]

Quantitative Data Summary
Cell LineInducerConcentrationIncubation TimeOutcomeReference
HEK293Lactose75 mM (optimal)24 hoursIncreased GFP expression, especially when co-treated with 1 mM IPTG.[7]
HEK293Lactose>100 mMNot specifiedCell death due to osmotic shock observed.[7]
Experimental Protocol: Lactose-Induced Gene Expression in HEK293 Cells

This protocol is based on a study using a pCalo5-GFP-LacI vector in HEK293 cells.[7]

1. Materials:

  • HEK293 cells stably expressing the LacI repressor and the gene of interest under a lac operator-containing promoter.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound (cell culture grade).

  • Sterile PBS.

  • 24-well plates.

2. Preparation of Lactose Induction Medium:

  • Prepare a 1 M stock solution of this compound as described in the previous protocol.

  • On the day of induction, dilute the lactose stock solution in complete growth medium to the desired final concentrations (e.g., 25, 50, 75, 100 mM). Warm the medium to 37°C before use.

3. Induction Protocol:

  • Seed the engineered HEK293 cells into a 24-well plate at a density of 1 x 10^5 cells/well.

  • Allow the cells to attach and grow for 24 hours.

  • After 24 hours, aspirate the old medium and replace it with the prepared lactose induction medium.

  • Incubate the cells for the desired induction period (e.g., 24, 48 hours).

  • After the induction period, harvest the cells or supernatant for analysis of protein expression (e.g., by Western blot, ELISA, or fluorescence microscopy for reporter proteins like GFP).

Logical Relationship: Lac Operon Induction in Mammalian Cells

Lac_Operon_Induction cluster_0 No Lactose cluster_1 With Lactose LacI_Repressor_Active LacI Repressor Lac_Operator Lac Operator LacI_Repressor_Active->Lac_Operator binds LacI_Repressor_Inactive Inactive LacI Repressor LacI_Repressor_Active->LacI_Repressor_Inactive conformational change Gene_of_Interest_Off Gene of Interest (Transcription Blocked) Lac_Operator->Gene_of_Interest_Off blocks Gene_of_Interest_On Gene of Interest (Transcription Active) Lac_Operator->Gene_of_Interest_On Lactose Lactose (Inducer) Lactose->LacI_Repressor_Active binds to LacI_Repressor_Inactive->Lac_Operator dissociates from

Lac operon induction mechanism.

Application 3: Immunomodulation of T-Cell Responses

Lactose has been shown to act as an antagonist of Galectin-9 (Gal-9), a protein that plays a regulatory role in the immune system. Gal-9 interacts with the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) receptor on T-cells, which can lead to the suppression of T-cell responses. By blocking this interaction, lactose can inhibit the suppressive function of regulatory T-cells (Tregs) on effector T-cells (Teffs), leading to increased production of pro-inflammatory cytokines like IFN-γ and IL-17.

Quantitative Data Summary
Cell Co-cultureConditionMedian IFN-γ (ng/mL)Median IL-17 (ng/mL)Reference
Teffs aloneStimulated8.80.83[8]
Teffs + TregsStimulated3.90.64[8]
Teffs + TregsStimulated + Lactose16.40.74[8]
Experimental Protocol: T-cell Co-culture Suppression Assay with Lactose

This protocol is a generalized procedure based on common practices for human T-cell co-culture assays.[8]

1. Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Treg isolation kit (e.g., CD4+CD25+CD127low/- Regulatory T Cell Isolation Kit)

  • Teff cell isolation (typically the CD4+CD25- fraction)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

  • Human T-Activator CD3/CD28 Dynabeads

  • This compound (cell culture grade)

  • CFSE or other cell proliferation dye

  • 96-well U-bottom plates

2. Cell Isolation and Preparation:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Isolate Tregs (CD4+CD25+CD127low/-) and Teffs (CD4+CD25-) from the PBMCs according to the manufacturer's protocol for the isolation kit.

  • Label the Teff cells with a cell proliferation dye like CFSE according to the manufacturer's instructions. This will allow tracking of their proliferation.

3. Co-culture Setup:

  • Prepare a stock solution of lactose in RPMI-1640 medium and sterilize by filtration.

  • In a 96-well U-bottom plate, set up the following conditions in triplicate:

    • Teffs alone: 1 x 10^5 CFSE-labeled Teffs.

    • Teffs + Tregs: 1 x 10^5 CFSE-labeled Teffs co-cultured with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg).

    • Teffs + Tregs + Lactose: 1 x 10^5 CFSE-labeled Teffs co-cultured with Tregs, with the addition of lactose to a final concentration of, for example, 50 mM.

  • Add CD3/CD28 Dynabeads to all wells at a bead-to-cell ratio of 1:1 to stimulate T-cell activation and proliferation.

  • Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.

4. Incubation and Analysis:

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

  • After incubation, collect the cell culture supernatants for cytokine analysis (IFN-γ and IL-17) by ELISA.

  • Harvest the cells and analyze the proliferation of the CFSE-labeled Teffs by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

Signaling Pathway: Lactose Inhibition of Treg Suppression

Treg_Suppression_Inhibition cluster_0 Treg-Mediated Suppression cluster_1 Lactose Intervention Treg Regulatory T-cell (Treg) Galectin_9 Galectin-9 Treg->Galectin_9 secretes TIM_3 TIM-3 Receptor Galectin_9->TIM_3 binds to Blocked_Interaction Gal-9/TIM-3 Interaction Blocked Galectin_9->Blocked_Interaction Teff Effector T-cell (Teff) Teff->TIM_3 expresses Suppression Suppression of Teff Proliferation & Cytokine Production TIM_3->Suppression TIM_3->Blocked_Interaction Lactose_mol Lactose Lactose_mol->Galectin_9 antagonizes Activation Teff Activation & Cytokine Production (IFN-γ, IL-17) Blocked_Interaction->Activation

Inhibition of Treg suppression by lactose.

Conclusion and Troubleshooting

The use of this compound in mammalian cell culture is context-dependent and requires careful optimization. For CHO cells, the goal is to leverage the metabolic properties of its monosaccharides to improve culture performance. In engineered HEK293 cells, it serves as a cost-effective inducer for recombinant protein expression. For immunological studies, it offers a tool to dissect specific signaling pathways.

General Troubleshooting:

  • Solubility and Stability: this compound is soluble in water and cell culture media. However, preparing high-concentration stock solutions may require gentle warming. Ensure the stock solution is fully dissolved and sterile-filtered before adding to the medium. Lactose is stable in solution at neutral pH.

  • Osmolality: The addition of high concentrations of lactose can significantly increase the osmolality of the culture medium, potentially leading to osmotic stress and cell death, as observed in HEK293 cells at concentrations above 100 mM.[7] It is crucial to monitor the osmolality of the final medium, especially when using high concentrations of lactose.

  • Contamination: As with any supplement, ensure that the lactose stock solution is sterile to prevent contamination of the cell culture.

  • Variability: The response of different cell lines to lactose or its components can vary. It is essential to perform dose-response experiments to determine the optimal concentration for a specific cell line and application.

References

Application Notes and Protocols for Using D-Lactose Monohydrate in Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stability of therapeutic proteins is a critical factor in the development of biopharmaceuticals. Proteins are susceptible to various stresses during manufacturing, storage, and administration, which can lead to denaturation, aggregation, and loss of biological activity. Sugars, particularly disaccharides like D-Lactose monohydrate, are widely used as excipients to stabilize proteins in both liquid and lyophilized formulations.

This document provides a detailed overview of the mechanisms of protein stabilization by this compound, protocols for key experiments to evaluate its effectiveness, and quantitative data to guide formulation development.

Mechanisms of Protein Stabilization by this compound

This compound primarily stabilizes proteins through a combination of mechanisms, with "preferential exclusion" being the most cited.[1][2][3]

  • Preferential Exclusion: In aqueous solutions, lactose (B1674315) molecules are preferentially excluded from the surface of the protein. This phenomenon leads to an increase in the chemical potential of the protein, making the unfolded state, which has a larger surface area, thermodynamically less favorable.[4][5] Consequently, the equilibrium shifts towards the more compact, native conformation of the protein. This preferential hydration of the protein helps to maintain the necessary water shell for its structural integrity.[6]

  • Water Replacement Hypothesis: During drying processes such as lyophilization, the hydrogen bonds between water and the protein are disrupted. Lactose can act as a water substitute by forming hydrogen bonds with the polar groups on the protein surface, thereby preserving the native-like structure in the dried state.[1]

  • Vitrification: In the solid state (e.g., after lyophilization), lactose can form a rigid, amorphous glassy matrix. This glassy state immobilizes the protein, restricting its conformational mobility and preventing degradation pathways that require molecular motion.[1]

Quantitative Data on Protein Stabilization

The stabilizing effect of sugars like lactose is often quantified by measuring the increase in the thermal denaturation temperature (Tm) of the protein. The following table summarizes representative data on the effect of disaccharides on protein thermal stability. While specific data for this compound with a particular protein should be determined experimentally, this table provides an expected trend.

ProteinDisaccharide (Concentration)ΔTm (°C)Analytical MethodReference
LysozymeTrehalose (various)IncreaseDifferential Scanning Calorimetry (DSC)[7]
MyoglobinTrehalose (various)IncreaseDifferential Scanning Calorimetry (DSC)[7]
β-lactoglobulinLactose (14.6 mM)IncreaseDifferential Scanning Calorimetry (DSC)[8]
EtanerceptSucrose (up to 250 mM)Increasemicro-Differential Scanning Calorimetry (µDSC)[2]
EtanerceptTrehalose (up to 250 mM)Increasemicro-Differential Scanning Calorimetry (µDSC)[2]

Note: ΔTm represents the change in the melting temperature of the protein in the presence of the disaccharide compared to the protein alone.

Experimental Protocols

Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermal stability of a protein by measuring the heat required to denature it. An increase in the melting temperature (Tm) in the presence of this compound indicates a stabilizing effect.[9]

Materials:

  • Purified protein solution (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound.

  • The same buffer used for the protein solution (for reference and dilutions).

  • DSC instrument and compatible sample pans.

Protocol:

  • Sample Preparation:

    • Prepare a series of this compound solutions of varying concentrations (e.g., 50 mM, 100 mM, 200 mM, 500 mM) in the protein buffer.

    • Mix the protein solution with the lactose solutions to achieve the desired final protein and lactose concentrations. For example, mix equal volumes of a 2 mg/mL protein stock with a 2x lactose stock.

    • Prepare a protein-only control sample by diluting the protein stock with an equal volume of buffer.

    • Prepare a reference solution containing only the buffer.[10]

  • DSC Measurement:

    • Load the protein-lactose samples and the protein-only control into the sample pans, and the buffer into the reference pan.

    • Place the pans in the DSC instrument.

    • Set the experimental parameters:

      • Start Temperature: e.g., 20°C

      • End Temperature: e.g., 100°C

      • Scan Rate: e.g., 60°C/hour[9]

    • Run the DSC scan.

  • Data Analysis:

    • Analyze the resulting thermograms to determine the Tm for each sample. The Tm is the temperature at the peak of the denaturation endotherm.

    • Compare the Tm values of the protein-lactose samples to the protein-only control. An increase in Tm indicates stabilization by lactose.

Evaluation of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of a protein. Changes in the CD spectrum can indicate denaturation or conformational changes. This compound should help the protein retain its native secondary structure, especially under stress conditions (e.g., elevated temperature).[11]

Materials:

  • Purified protein solution (e.g., 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., low concentration phosphate (B84403) buffer).

  • This compound.

  • CD-compatible buffer.

  • CD spectropolarimeter and quartz cuvettes.

Protocol:

  • Sample Preparation:

    • Prepare protein samples with and without this compound at the desired concentrations in the CD-compatible buffer.

    • Ensure the final absorbance of the sample in the far-UV region (190-250 nm) is low to obtain good quality spectra.[12]

  • CD Measurement:

    • Record the far-UV CD spectrum of each sample at a controlled temperature (e.g., 25°C).

    • To assess thermal stability, perform a thermal melt experiment by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while gradually increasing the temperature.

  • Data Analysis:

    • Compare the CD spectra of the protein with and without lactose. A similar spectrum indicates that lactose does not alter the native secondary structure.

    • From the thermal melt data, determine the melting temperature (Tm). An increase in Tm in the presence of lactose indicates enhanced thermal stability.

Monitoring Protein Aggregation by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution. It is highly effective for monitoring the formation of protein aggregates.[7] this compound is expected to reduce the rate and extent of protein aggregation.

Materials:

  • Purified protein solution (e.g., 1 mg/mL) in a suitable buffer.

  • This compound.

  • Buffer.

  • DLS instrument and cuvettes.

Protocol:

  • Sample Preparation:

    • Prepare protein samples with and without this compound at various concentrations.

    • Filter all solutions through a low protein-binding filter (e.g., 0.22 µm) to remove dust and pre-existing aggregates.

  • DLS Measurement:

    • Measure the initial size distribution of the protein samples at a controlled temperature.

    • To induce aggregation, subject the samples to stress conditions such as elevated temperature (e.g., incubate at 50°C) or agitation.

    • Periodically take aliquots and measure the size distribution using DLS to monitor the formation of larger aggregates over time.

  • Data Analysis:

    • Analyze the DLS data to determine the average particle size (hydrodynamic radius) and the polydispersity index (PDI).

    • Compare the rate of increase in particle size and PDI for samples with and without lactose. A slower increase in the presence of lactose indicates its ability to prevent aggregation.

Lyophilization Protocol using this compound as a Lyoprotectant

Lyophilization (freeze-drying) is a common method to improve the long-term stability of protein formulations. This compound serves as an effective lyoprotectant, protecting the protein during both the freezing and drying stages.[13]

Materials:

  • Protein solution in a suitable buffer.

  • This compound.

  • Lyophilizer.

  • Vials suitable for lyophilization.

Protocol:

  • Formulation:

    • Prepare the protein formulation by dissolving this compound in the protein solution to a final concentration typically ranging from 5% to 10% (w/v).[13]

    • Dispense the formulation into lyophilization vials.

  • Freezing:

    • Load the vials into the lyophilizer.

    • Freeze the samples to a temperature well below the glass transition temperature (Tg') of the formulation (e.g., -40°C to -50°C).[14] A controlled freezing rate is often desirable for uniformity.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber (e.g., 100-200 mTorr).

    • Gradually increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to -20°C) to facilitate the sublimation of ice.[15] This phase is typically the longest part of the cycle.

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, gradually increase the shelf temperature further (e.g., to 25°C or higher, depending on the protein's stability) to remove the residual bound water.[15]

  • Stoppering and Storage:

    • Once the desired residual moisture level is reached (typically <1-2%), backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum or partial vacuum.

    • Store the lyophilized product at the recommended temperature.

Visualizations

Experimental Workflow for Protein Stabilization Assessment

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation Protein_Solution Purified Protein Solution Sample_Matrix Prepare Protein Samples +/- Lactose Concentrations Protein_Solution->Sample_Matrix Lactose_Stock This compound Stock Solutions Lactose_Stock->Sample_Matrix DSC Differential Scanning Calorimetry (DSC) Sample_Matrix->DSC CD Circular Dichroism (CD) Spectroscopy Sample_Matrix->CD DLS Dynamic Light Scattering (DLS) Sample_Matrix->DLS Lyophilization Lyophilization Sample_Matrix->Lyophilization Tm Thermal Stability (Tm) DSC->Tm Structure Secondary Structure (Conformational Stability) CD->Structure Aggregation Aggregation Propensity DLS->Aggregation Cake Lyophilized Cake Appearance & Stability Lyophilization->Cake Optimal_Formulation Optimal Formulation Parameters Tm->Optimal_Formulation Structure->Optimal_Formulation Aggregation->Optimal_Formulation Cake->Optimal_Formulation

Caption: Workflow for assessing protein stabilization by this compound.

Mechanism of Protein Stabilization by Preferential Exclusion

G W = Water Molecule L = Lactose Molecule cluster_protein Protein Surface P Native Protein W1 W P->W1 Hydration Shell (Preferentially Retained) W2 W P->W2 W3 W P->W3 W4 W P->W4 W5 W W6 W W7 W W8 W L1 L L2 L L3 L L4 L

References

D-Lactose Monohydrate: A Superior Cryoprotectant for Enhanced Cell Line Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term storage of viable and functional cell lines is a cornerstone of biological research and drug development. Cryopreservation, the process of preserving cells at sub-zero temperatures, is the most common method for achieving this. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the go-to cryoprotectant, its inherent cytotoxicity poses a significant challenge, often leading to reduced cell viability and altered functionality post-thaw.[1][2][3] D-Lactose monohydrate, a disaccharide, has emerged as a promising, less toxic alternative that effectively protects cells from the rigors of freezing and thawing. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a cryoprotectant for various cell lines.

Mechanism of Action

The cryoprotective properties of sugars like this compound are attributed to several key mechanisms:

  • Inhibition of Ice Recrystallization: During freezing, the formation and growth of ice crystals are major contributors to cellular damage. Sugars, including lactose (B1674315), have been shown to inhibit the recrystallization of ice, thereby minimizing mechanical damage to cell membranes.[4][5]

  • Water Replacement Theory: As water crystallizes into ice, intracellular solute concentrations increase, leading to osmotic stress. Sugars can replace water molecules, forming hydrogen bonds with cellular components and maintaining their native structure and function.

  • Glass Transition: At low temperatures, concentrated sugar solutions can form a vitrified or "glassy" state. This amorphous solid state prevents the formation of damaging ice crystals and immobilizes cellular structures, effectively putting them in a state of suspended animation.

Advantages of this compound

  • Low Cytotoxicity: Compared to DMSO, this compound exhibits significantly lower toxicity to a wide range of cell lines, leading to higher post-thaw viability and recovery rates.

  • Chemically Defined: As a pure and well-characterized compound, this compound offers greater consistency and reproducibility in cryopreservation protocols.

  • DMSO-free or DMSO-reduced Formulations: The use of this compound allows for the development of cryopreservation media with reduced or completely eliminated DMSO content, mitigating the adverse effects of this solvent.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound as a cryoprotectant.

CryoprotectantCell LineConcentrationPost-Thaw Viability (%)Reference
10% GlycerolVero10%75[1]
10% DMSOVero10%65[1]
10% GlycerolVero10%~89[1]
10% DMSOVero10%75[1]
5% DMSOJurkat5%~90[6]
300 mM Trehalose, 10% Glycerol, 0.01% EctoineJurkat-~95[6]
10% DMSOMesenchymal Stem Cells (MSCs)10%~83[7]
7.5% DMSO, 2.5% PEG, 2% BSAMesenchymal Stem Cells (MSCs)-~83[7]

Note: This table is a compilation of data from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: Standard Cryopreservation using this compound

This protocol is suitable for a wide range of adherent and suspension cell lines.

Materials:

  • Complete cell culture medium

  • This compound (cell culture grade)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO, cell culture grade) (optional)

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Preparation of Lactose-based Cryopreservation Medium (LCM):

  • Prepare a 20% (w/v) stock solution of this compound in serum-free culture medium.

  • Sterilize the lactose solution by passing it through a 0.22 µm filter.

  • To prepare the final LCM, mix the following components:

    • 70% Complete culture medium

    • 20% Fetal Bovine Serum (FBS)

    • 10% of the 20% this compound stock solution (final lactose concentration will be 2%)

    For a DMSO-containing formulation, a final concentration of 5% DMSO can be added to the LCM.

Procedure:

  • Cell Harvest:

    • For adherent cells, grow cultures to 80-90% confluency. Wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.

    • For suspension cells, harvest during the logarithmic growth phase.

  • Cell Pellet Collection: Centrifuge the cell suspension at 200 x g for 5 minutes. Carefully aspirate the supernatant, leaving the cell pellet.

  • Resuspension: Gently resuspend the cell pellet in cold LCM at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

  • Controlled Freezing: Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the frozen vials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -190°C).

Protocol 2: Thawing of Cryopreserved Cells

Materials:

  • Complete culture medium, pre-warmed to 37°C

  • Sterile centrifuge tubes

  • Water bath at 37°C

Procedure:

  • Rapid Thawing: Remove a cryovial from the liquid nitrogen dewar and immediately place it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains.

  • Dilution: Aseptically transfer the contents of the cryovial to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

  • Cell Pellet Collection: Centrifuge the cell suspension at 150-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

  • Resuspension and Plating: Carefully aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium. Transfer the cell suspension to a culture flask.

  • Incubation: Place the culture flask in a 37°C incubator with 5% CO2.

  • Medium Change: Change the culture medium after 24 hours to remove any residual cryoprotectant and dead cells.

Visualizations

Signaling Pathways in Cryopreservation-Induced Apoptosis

Cryopreservation can induce cellular stress, leading to the activation of apoptotic pathways. Understanding these pathways is crucial for developing strategies to improve cell survival.

G Cryo Cryopreservation Stress (Freezing/Thawing) ROS ↑ Reactive Oxygen Species (ROS) Cryo->ROS Oxidative Stress Mito Mitochondrial Dysfunction Cryo->Mito Direct Damage DeathReceptor Death Receptor Pathway Cryo->DeathReceptor Membrane Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8 Caspase-8 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Lactose This compound Lactose->Cryo Mitigates Stress DeathReceptor->Casp8

Caption: Cryopreservation-induced apoptosis signaling pathways.

This diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis that can be activated by the stresses of cryopreservation. This compound helps to mitigate the initial stress, thereby reducing the downstream activation of these apoptotic cascades.[8][9][10][11]

Experimental Workflow for Cryopreservation

The following workflow diagram outlines the key steps in the cryopreservation protocol using this compound.

G Start Start: Healthy Cell Culture Harvest 1. Harvest Cells (Logarithmic Growth Phase) Start->Harvest Centrifuge1 2. Centrifuge (200 x g, 5 min) & Collect Pellet Harvest->Centrifuge1 Resuspend 3. Resuspend in Lactose Cryopreservation Medium (LCM) Centrifuge1->Resuspend Aliquot 4. Aliquot into Cryovials Resuspend->Aliquot Freeze 5. Controlled Rate Freezing (-1°C/min to -80°C) Aliquot->Freeze Store 6. Long-Term Storage in Liquid Nitrogen Freeze->Store End End: Cryopreserved Cells Store->End

Caption: Experimental workflow for cell cryopreservation.

This diagram provides a clear, step-by-step visual guide for the cryopreservation process, from harvesting healthy cells to their long-term storage in liquid nitrogen.[12][13][14][15][16]

Conclusion

This compound presents a valuable and effective alternative to traditional cryoprotectants like DMSO. Its low cytotoxicity and robust cryoprotective mechanisms contribute to higher post-thaw cell viability and recovery. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can significantly improve the outcomes of their cell line cryopreservation efforts, ensuring the integrity and reliability of their valuable biological resources.

References

Applications of D-Lactose Monohydrate in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate is a disaccharide, composed of one molecule of D-galactose and one molecule of D-glucose, that is widely utilized as an excipient in the pharmaceutical industry. Its popularity stems from its versatility, cost-effectiveness, and well-established safety profile.[1][2] This natural milk sugar is physically and chemically stable, compatible with a wide range of active pharmaceutical ingredients (APIs), and possesses a bland, slightly sweet taste.[1][3][4] this compound is available in various grades, each with distinct physicochemical properties tailored for specific applications in the formulation of solid dosage forms like tablets and capsules, as well as for use in dry powder inhalers.[3][5][6]

This document provides detailed application notes and experimental protocols for the use of this compound in drug formulation, with a focus on its roles as a diluent, binder, and carrier.

Key Applications

This compound serves several critical functions in drug formulation:

  • Diluent/Filler: In formulations containing potent APIs, where the required dose is very small, lactose (B1674315) is added to increase the bulk of the dosage form.[7][8] This ensures accurate and reproducible dosing.[7] It can constitute up to 90% of the total dosage weight in some cases.[3]

  • Binder: In tablet manufacturing, lactose helps in the formation of granules with good flow and compression characteristics, leading to tablets with adequate hardness and integrity.[7][9]

  • Carrier for Dry Powder Inhalers (DPIs): In DPI formulations, lactose monohydrate is the most commonly used carrier to improve the flowability of the micronized drug particles, aiding in accurate dosing and efficient delivery to the lungs.[7][10][11][12][13] The particle size distribution of lactose is a critical factor for the performance of DPIs.[7][10]

Physicochemical Properties of this compound Grades

The selection of a suitable grade of this compound is crucial for successful formulation development. Different grades, produced through processes like milling, sieving, spray-drying, and granulation, offer a range of properties.[3][5][6][9] The table below summarizes typical quantitative data for various commercially available lactose monohydrate grades.

PropertyMilled Grades (e.g., Pharmatose® 200M)Sieved Grades (e.g., Pharmatose® 80M)Spray-Dried Grades (e.g., FlowLac® 100)Agglomerated Grades (e.g., Tablettose® 80)
Particle Size Distribution (µm)
d101 - 1010 - 3020 - 5030 - 60
d5020 - 6060 - 15090 - 120100 - 200
d9080 - 150200 - 350180 - 250250 - 400
Bulk Density (g/cm³) 0.45 - 0.60[3][5]0.70 - 0.85[3][5]0.60 - 0.700.55 - 0.65
Tapped Density (g/cm³) 0.75 - 0.90[3][5]0.85 - 1.00[3][5]0.70 - 0.850.70 - 0.80
Carr's Index (%) 25 - 4015 - 2510 - 2015 - 25
Hausner Ratio 1.3 - 1.71.1 - 1.31.1 - 1.251.1 - 1.3
Solubility in Water ( g/100 mL at 20°C) ~18~18~18~18

Note: The values presented are typical ranges and may vary between different manufacturers and specific grades. Researchers should always refer to the certificate of analysis provided by the supplier for precise data.

Experimental Protocols

Tablet Formulation by Direct Compression

Direct compression is a streamlined and cost-effective method for tablet manufacturing, suitable for APIs with good flowability and compressibility.[14][15] Specially engineered grades of lactose, such as spray-dried and agglomerated lactose, are ideal for this process due to their excellent flow and compaction properties.[3][9][16]

Protocol:

  • Pre-blending:

    • Accurately weigh the Active Pharmaceutical Ingredient (API) and a portion of the this compound (direct compression grade).

    • Mix the powders in a suitable blender (e.g., V-blender, bin blender) for 10-15 minutes to ensure a homogenous pre-blend.

  • Final Blending:

    • Add the remaining this compound, disintegrant (e.g., croscarmellose sodium), and any other excipients (except the lubricant) to the pre-blend.

    • Blend for an additional 15-20 minutes.

  • Lubrication:

    • Pass the lubricant (e.g., magnesium stearate) through a fine-mesh sieve (e.g., #60 mesh) to break up any agglomerates.

    • Add the sieved lubricant to the powder blend.

    • Blend for a short period (2-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness and dissolution.[14]

  • Compression:

    • Transfer the final blend to the hopper of a tablet press.

    • Set the appropriate compression parameters (e.g., compression force, tablet weight, thickness).

    • Compress the blend into tablets.

  • In-Process Quality Control:

    • During compression, monitor tablet weight, hardness, thickness, and friability at regular intervals to ensure consistency.

  • Finished Product Testing:

    • Perform final quality control tests on the compressed tablets, including content uniformity, disintegration time, and dissolution profile.

Direct_Compression_Workflow cluster_prep Preparation cluster_process Processing cluster_qc Quality Control weighing Weighing (API, Lactose, etc.) preblending Pre-blending (API + part of Lactose) weighing->preblending final_blending Final Blending (with other excipients) preblending->final_blending lubrication Lubrication (add Magnesium Stearate) final_blending->lubrication compression Tablet Compression lubrication->compression ipqc In-Process QC (Weight, Hardness) compression->ipqc fp_testing Finished Product Testing (Content Uniformity, Dissolution) compression->fp_testing

Caption: Workflow for Tablet Manufacturing via Direct Compression.

Tablet Formulation by Wet Granulation

Wet granulation is a widely used technique to improve the flow and compression properties of powder blends, especially for formulations with poor flowability or high drug loading.[11][17][18][19] Milled grades of lactose are commonly used in this process.[6]

Protocol:

  • Dry Mixing:

    • Weigh and sift the API, this compound (milled grade), and intragranular disintegrant through a suitable mesh sieve.

    • Mix the sifted powders in a high-shear mixer or planetary mixer for 10-15 minutes.[20]

  • Binder Preparation:

    • Prepare the binder solution by dissolving a binder (e.g., povidone, HPMC) in a suitable solvent (e.g., purified water, ethanol).

  • Wet Massing (Granulation):

    • Slowly add the binder solution to the dry powder mix while the mixer is running at a low speed.

    • Continue mixing until a suitable wet mass is formed. The endpoint can be determined by the "ball test," where a small amount of the mass, when squeezed in the palm, forms a ball that does not crumble easily.[11][20]

  • Wet Milling:

    • Pass the wet mass through a suitable screen (e.g., 6-12 mesh) using an oscillating granulator or a comil to produce wet granules.[18]

  • Drying:

    • Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is achieved (typically 1-2%).

  • Dry Milling/Sizing:

    • Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to obtain a uniform granule size distribution.[18]

  • Final Blending:

    • Add the extragranular excipients (e.g., remaining disintegrant, glidant) to the sized granules and blend for 5-10 minutes.

  • Lubrication:

    • Add the sieved lubricant (e.g., magnesium stearate) and blend for a short duration (2-5 minutes).[17]

  • Compression:

    • Compress the final lubricated granules into tablets using a tablet press.

  • Quality Control:

    • Perform in-process and finished product testing as described in the direct compression protocol.

Wet_Granulation_Workflow cluster_prep Granule Formation cluster_final Final Processing dry_mixing Dry Mixing (API, Lactose, Disintegrant) wet_massing Wet Massing dry_mixing->wet_massing binder_prep Binder Solution Preparation binder_prep->wet_massing wet_milling Wet Milling wet_massing->wet_milling drying Drying wet_milling->drying dry_milling Dry Milling drying->dry_milling final_blending Final Blending (with extragranular excipients) dry_milling->final_blending lubrication Lubrication final_blending->lubrication compression Tablet Compression lubrication->compression

Caption: Workflow for Tablet Manufacturing via Wet Granulation.

Dry Powder Inhaler (DPI) Formulation

In DPIs, lactose monohydrate acts as a carrier for the micronized API. The selection of the lactose grade, particularly its particle size distribution, is critical for the aerosol performance of the formulation.[10][12]

Protocol:

  • Material Selection:

    • Select a suitable grade of inhalation lactose based on the API properties and the desired aerosol performance. Coarse lactose is typically used as the carrier, and sometimes fine lactose is added to improve drug detachment.[12][21]

    • The API should be micronized to an aerodynamic diameter of 1-5 µm.[22]

  • Blending:

    • Accurately weigh the micronized API and the lactose carrier.

    • Blending is a critical step to ensure content uniformity. A low-shear blender (e.g., Turbula® mixer, tumble blender) is typically used to avoid excessive de-agglomeration of the API.

    • A multi-step blending process, such as geometric dilution or sandwich blending, is often employed for low-dose APIs.[10][21] For example, the API can be sandwiched between layers of lactose before blending.[21] Blend for a defined period (e.g., 30-60 minutes).

  • Characterization of the Blend:

    • Assess the blend for content uniformity by taking multiple samples from different locations within the blender and analyzing the API content.

    • Characterize the powder blend for its flow properties (e.g., angle of repose, Carr's index).

  • Filling:

    • Fill the powder blend into the specific DPI device (e.g., capsules for a capsule-based inhaler, or a reservoir for a multi-dose inhaler).

  • In Vitro Aerosol Performance Testing:

    • Use an Andersen Cascade Impactor (ACI) or a Next Generation Impactor (NGI) to determine the aerodynamic particle size distribution of the emitted dose.

    • Key parameters to evaluate are the Emitted Dose (ED), Fine Particle Dose (FPD), and Fine Particle Fraction (FPF). The FPF is the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm.

DPI_Formulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_final_steps Final Steps material_selection Material Selection (Micronized API, Inhalation Lactose) blending Blending (Low-shear, e.g., Turbula) material_selection->blending blend_uniformity Blend Uniformity Testing blending->blend_uniformity flow_properties Flow Property Analysis blending->flow_properties filling Filling into DPI Device blend_uniformity->filling flow_properties->filling aerosol_testing In Vitro Aerosol Performance Testing (ACI/NGI) filling->aerosol_testing

Caption: Workflow for Dry Powder Inhaler (DPI) Formulation.

Logical Relationships and Decision Making

The choice between direct compression, wet granulation, and dry granulation is dependent on the properties of the API and the desired characteristics of the final product.

Manufacturing_Process_Selection cluster_api API Properties cluster_decision Decision Point cluster_processes Manufacturing Processes cluster_sensitivity Sensitivity Check api_props API Properties: - Dose - Flowability - Compressibility - Moisture/Heat Sensitivity decision Good Flow & Compressibility? api_props->decision dc Direct Compression decision->dc Yes granulation Granulation Required decision->granulation No sensitivity Moisture/Heat Sensitive? granulation->sensitivity wet_gran Wet Granulation dry_gran Dry Granulation sensitivity->wet_gran No sensitivity->dry_gran Yes

Caption: Decision Tree for Manufacturing Process Selection.

Conclusion

This compound is a versatile and indispensable excipient in the formulation of solid oral and inhaled dosage forms. A thorough understanding of the different grades of lactose and their specific physicochemical properties is essential for selecting the appropriate material for a given application. The choice of the manufacturing process—direct compression, wet granulation, or dry granulation—is dictated by the characteristics of the API and the desired final product attributes. The protocols and logical workflows provided in this document serve as a guide for researchers and formulation scientists in the effective utilization of this compound for robust and efficient drug product development.

References

Application Notes and Protocols: D-Lactose Monohydrate in Dry Powder Inhaler (DPI) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of D-Lactose Monohydrate in DPI Formulations

This compound is the most extensively used excipient in dry powder inhaler (DPI) formulations.[1][2][3] Its primary role is to act as a carrier for the micronized active pharmaceutical ingredient (API), facilitating the handling, metering, and delivery of the drug to the lungs.[2][4] The physicochemical properties of lactose (B1674315) significantly influence the performance of the DPI, including dose uniformity, aerosolization, and the fine particle fraction (FPF) of the drug, which is the fraction of the dose likely to reach the deep lung.[5][6][7]

The selection of an appropriate grade of this compound is a critical step in the development of a robust and effective DPI product.[8] Various grades of inhalation lactose are commercially available, differing in properties such as particle size distribution, morphology, surface roughness, and flowability.[2][9] These characteristics directly impact the inter-particulate forces between the lactose carrier and the API, which in turn governs the drug's detachment during inhalation.[4][10] Therefore, a thorough characterization of this compound is essential to ensure the consistent and optimal performance of the final DPI product.

Key Physicochemical Properties and Their Impact on DPI Performance

The performance of a DPI formulation is a complex interplay of various factors, with the properties of the lactose carrier being of paramount importance. Understanding and controlling these properties is crucial for successful formulation development.

Particle Size Distribution (PSD)

The particle size of the lactose carrier is a critical attribute that influences both the flowability of the powder blend and the aerosolization performance of the drug.[1][6][11] Coarse lactose particles (typically > 60 µm) are often used to ensure good powder flow from the device, while the presence of a certain amount of fine lactose particles (< 10 µm) can improve the FPF of the API.[6][7][9] It is hypothesized that these fine lactose particles occupy the high-energy active sites on the coarse carrier surface, leading to weaker drug-carrier interactions and easier drug detachment upon inhalation.[12]

Particle Morphology and Surface Roughness

The shape and surface texture of lactose particles affect the adhesion forces with the API.[1] Milled lactose grades often have a characteristic tomahawk shape, while spray-dried lactose can be more spherical.[1][4] A rougher carrier surface can provide more sites for drug particles to adhere to, which can be beneficial up to a certain point. However, excessive roughness can lead to strong adhesion and poor drug release.

Powder Flowability

Good powder flow is essential for accurate and reproducible dosing from the DPI device.[1] The flowability of lactose is influenced by its particle size, size distribution, shape, and moisture content.[1][10] Poor flowability can lead to dose variability and inconsistent performance of the inhaler.

Moisture Content and Amorphous Content

The presence of moisture and amorphous (non-crystalline) regions in the lactose can significantly impact the formulation's stability and performance.[13] Amorphous lactose is more hygroscopic than its crystalline counterpart and can absorb moisture from the environment, leading to particle agglomeration, changes in flowability, and potentially altering the drug-carrier interactions.[13][14] Therefore, controlling the amorphous content and moisture level is critical for the stability of the DPI formulation.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound for DPI formulations, providing a comparative overview of different lactose grades and their impact on performance.

Table 1: Particle Size Distribution of Various Inhalation Grade Lactose

Lactose Graded10 (µm)d50 (µm)d90 (µm)SpanReference
InhaLac® 250-51.7->1[7]
InhaLac® 230-87.4--[7]
InhaLac® 120-131.8-<1[7]
Pharmatose® 100M63150250-[1]
Aero Flo® 25<10---[4]
Aero Flo® 60S>10---[4]
Aero Flo® 85S>10---[4]

Table 2: Flowability Parameters of Granulated Lactose Fractions

Lactose Size Fraction (µm)Carr's Index (%)Angle of Repose (°)Reference
212-25017.0 ± 0.535.1 ± 0.8[1]
250-42516.5 ± 0.434.5 ± 0.6[1]
425-60016.2 ± 0.633.9 ± 0.9[1]
600-85015.8 ± 0.733.2 ± 1.1[1]
850-100015.5 ± 0.532.8 ± 0.7[1]

Table 3: In-vitro Aerosol Performance of Budesonide and Salbutamol Sulfate with Different Lactose Carriers

APILactose CarrierInhaler DeviceFine Particle Fraction (FPF) (%)Reference
BudesonideInhaLac® 250Reservoir-based~12-15[7]
BudesonideInhaLac® 230Reservoir-based~15-18[7]
BudesonideInhaLac® 120Reservoir-based~18-22[7]
Salbutamol SulfateInhaLac® 250Reservoir-based~17-22[7]
Salbutamol SulfateInhaLac® 230Reservoir-based~28-35[7]
Salbutamol SulfateInhaLac® 120Reservoir-based~38-44[7]
BudesonideInhaLac® 250Capsule-based~11-14[7]
BudesonideInhaLac® 230Capsule-based~14-17[7]
BudesonideInhaLac® 120Capsule-based~16-20[7]
Salbutamol SulfateInhaLac® 250Capsule-based~20-25[7]
Salbutamol SulfateInhaLac® 230Capsule-based~30-38[7]
Salbutamol SulfateInhaLac® 120Capsule-based~35-42[7]

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Protocol for Particle Size Distribution Analysis by Laser Diffraction

Objective: To determine the particle size distribution of lactose powder.

Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS).

Procedure:

  • Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

  • Select an appropriate dispersion unit (e.g., a dry powder feeder).

  • Set the dispersion pressure to an optimal level to ensure adequate de-agglomeration without causing particle fracture. This may require some method development.

  • Load a representative sample of the lactose powder into the feeder.

  • Start the measurement. The instrument will draw the powder through the measurement zone where it interacts with the laser beam.

  • The scattered light pattern is detected and converted into a particle size distribution using the Mie or Fraunhofer theory.

  • Record the d10, d50, and d90 values, which represent the particle diameters at which 10%, 50%, and 90% of the sample is smaller, respectively. Also, record the span value [(d90-d10)/d50], which indicates the width of the distribution.

  • Perform the measurement in triplicate to ensure reproducibility.

Protocol for Powder Flowability Characterization

Objective: To assess the flow properties of the lactose powder using Carr's Index and Hausner Ratio.

Apparatus: Graduated cylinder, balance, and a tapped density tester.

Procedure:

  • Bulk Density Determination:

    • Weigh a 100 mL graduated cylinder.

    • Gently pour a known mass (e.g., 50 g) of the lactose powder into the cylinder.

    • Record the volume occupied by the powder without tapping. This is the bulk volume (V_bulk).

    • Calculate the bulk density: Bulk Density = Mass / V_bulk.

  • Tapped Density Determination:

    • Place the graduated cylinder containing the powder onto the tapped density tester.

    • Set the instrument to perform a specified number of taps (B36270) (e.g., 500, 750, and 1250 taps as per USP).

    • Record the volume of the powder after each set of taps until the volume becomes constant. This is the tapped volume (V_tapped).

    • Calculate the tapped density: Tapped Density = Mass / V_tapped.

  • Calculation of Flowability Indices:

    • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

    • Hausner Ratio = Tapped Density / Bulk Density

  • Interpret the results based on standard scales for flowability.

Protocol for Moisture Content Determination by Halogen Moisture Analyzer

Objective: To determine the moisture content of the lactose powder.[15]

Apparatus: Halogen moisture analyzer (e.g., Mettler Toledo HX204).[15][16]

Procedure:

  • Place the instrument on a level surface and allow it to warm up.

  • Place an empty aluminum sample pan on the pan handler and tare the balance.

  • Evenly distribute a pre-determined amount of the lactose sample (e.g., 2-3 g) onto the sample pan.

  • Close the instrument lid to start the drying process.

  • The instrument will heat the sample with the halogen lamp and continuously measure the weight loss due to moisture evaporation.

  • The analysis is complete when the weight remains constant.

  • The instrument will display the moisture content as a percentage of the initial sample weight.

  • Perform the measurement in triplicate.

Protocol for In-vitro Aerosol Performance Testing using a Next Generation Impactor (NGI)

Objective: To evaluate the aerodynamic particle size distribution of the API delivered from a DPI formulation.

Apparatus: Next Generation Impactor (NGI), vacuum pump, flow meter, DPI device, and a suitable analytical method for drug quantification (e.g., HPLC).

Procedure:

  • Assemble the NGI and coat the collection cups with a suitable solvent (e.g., a mixture of methanol (B129727) and water with a surfactant) to prevent particle bounce.

  • Connect the NGI to a vacuum pump and calibrate the airflow rate to the desired value (e.g., 60 L/min).

  • Load a capsule or blister containing the DPI formulation into the inhaler device.

  • Place the mouthpiece of the inhaler into a mouthpiece adapter connected to the NGI induction port.

  • Activate the pump for a specified duration (e.g., 4 seconds) to draw the powder from the device into the NGI.

  • Disassemble the NGI and rinse the drug deposited in the mouthpiece adapter, induction port, and each stage of the impactor with a known volume of a suitable solvent.

  • Quantify the amount of drug in each component using a validated analytical method (e.g., HPLC-UV).

  • Calculate the Fine Particle Dose (FPD), which is the total mass of drug with an aerodynamic diameter typically less than 5 µm.

  • Calculate the Fine Particle Fraction (FPF), which is the FPD expressed as a percentage of the total emitted dose.

  • Perform the experiment multiple times (e.g., n=5 or 10) to assess the variability of the device and formulation.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in DPI formulations.

DPI_Formulation_Characterization_Workflow PSD Particle Size Distribution Blending API-Lactose Blending PSD->Blending Flow Powder Flowability Flow->Blending Moisture Moisture Content Moisture->Blending Morphology Morphology & Surface Analysis Morphology->Blending Dose_Uniformity Dose Content Uniformity Blending->Dose_Uniformity Aerosol In-vitro Aerosol Performance (NGI) Blending->Aerosol FPF_Analysis FPF & MMAD Calculation Aerosol->FPF_Analysis Correlation Correlate Lactose Properties with Performance FPF_Analysis->Correlation Optimization Formulation Optimization Correlation->Optimization

Caption: Experimental workflow for DPI formulation development.

Drug_Delivery_Mechanism cluster_0 Inhalation Inhalation Patient Inhalation (Airflow Generation) Fluidization Powder Bed Fluidization Inhalation->Fluidization Detachment API Detachment from Lactose Carrier Fluidization->Detachment Deaggregation API Agglomerate De-aggregation Detachment->Deaggregation Lactose_Deposition Coarse Lactose Impaction in Oropharynx Deaggregation->Lactose_Deposition API_Deposition Fine API Particles Penetrate to Deep Lung Deaggregation->API_Deposition

Caption: Mechanism of drug delivery from a DPI formulation.

References

Application Notes and Protocols for Lyophilization Using D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lyophilization, or freeze-drying, is a critical process for preserving the stability of biopharmaceuticals and other sensitive materials. The selection of appropriate excipients is paramount to ensure the integrity of the active pharmaceutical ingredient (API) during the stresses of freezing and drying and to provide a stable, elegant, and easily reconstitutable final product. D-Lactose monohydrate is a frequently used disaccharide in lyophilized formulations, serving as both a bulking agent and a lyoprotectant. Its effectiveness is attributed to its ability to form a glassy amorphous matrix, which immobilizes the API, and its role in replacing water molecules that hydrate (B1144303) the protein, thereby preserving its native structure.[1][2]

This document provides detailed protocols and application notes for developing lyophilization cycles using this compound, aimed at researchers, scientists, and drug development professionals.

Key Considerations for Formulation Development

When using this compound, several factors must be considered to develop a robust lyophilization cycle.

  • Physical State: Lactose (B1674315) can exist in crystalline or amorphous forms. Upon lyophilization from an aqueous solution, lactose typically forms an amorphous solid.[3] This amorphous state is crucial for its function as a lyoprotectant. However, the amorphous form is hygroscopic and can crystallize if exposed to moisture, potentially compromising product stability.[3]

  • Collapse Temperature (Tc): The collapse temperature is a critical parameter for an amorphous formulation, representing the temperature above which the freeze-dried cake loses its structure during primary drying.[4] For lactose, the collapse temperature is approximately -32°C.[5] To ensure an elegant cake structure, the product temperature during primary drying must be maintained below this value.[6]

  • Concentration: The concentration of lactose can influence the stability and physical properties of the final product. Concentrations ranging from 5% to 10% w/v have been effectively used in various formulations.[4][7] Higher concentrations can increase the collapse temperature and provide better protection but may also affect reconstitution time.

Application Note 1: Lyophilization of a Model Protein with this compound

This protocol describes a general procedure for the lyophilization of a model protein using this compound as the primary excipient.

Formulation Composition

The following table outlines a typical formulation for lyophilization. The concentration of the API and lactose should be optimized based on specific project requirements.

ComponentConcentration (w/v)Purpose
Model Protein (e.g., BSA)1%Active Pharmaceutical Ingredient
This compound5%Bulking Agent, Lyoprotectant
Water for Injection (WFI)q.s. to 100%Solvent
Experimental Protocol: Formulation Preparation
  • Buffer Preparation: If required, prepare a suitable buffer solution (e.g., phosphate (B84403) or histidine buffer) at the target pH and concentration.

  • Excipient Dissolution: Weigh the required amount of this compound and dissolve it completely in approximately 80% of the final volume of WFI or buffer with gentle stirring.

  • API Dissolution: Weigh the model protein and slowly add it to the lactose solution. Continue stirring gently until the protein is fully dissolved. Avoid vigorous stirring to prevent protein denaturation.

  • Final Volume Adjustment: Adjust the solution to the final volume with WFI or buffer.

  • Sterile Filtration: Filter the bulk solution through a 0.22 µm sterile filter into a sterile container.

  • Vial Filling: Aseptically dispense the filtered solution into sterile lyophilization vials (e.g., 3 mL fill in a 10R glass vial).[7] Partially insert sterile stoppers onto the vials.

Experimental Workflow: Lyophilization Process

The following diagram illustrates the overall workflow from formulation to the final lyophilized product.

LyophilizationWorkflow start_end start_end process_step process_step analysis_step analysis_step A Start: Prepare Formulation B Sterile Filtration (0.22 µm) A->B C Aseptic Vial Filling B->C D Load Vials into Lyophilizer C->D E Lyophilization Cycle Execution D->E F Vial Stoppering under Vacuum/N2 E->F G Unload & Crimp Vials F->G H Final Product Characterization G->H I End: Lyophilized Product H->I CharacterizationLogic cluster_attributes Key Quality Attributes cluster_methods Analytical Methods quality_attr quality_attr test_method test_method main_concept main_concept QC Lyophilized Cake Quality Stability Product Stability QC->Stability Appearance Cake Appearance QC->Appearance Reconstitution Reconstitution QC->Reconstitution Structure Solid-State Structure QC->Structure KF Karl Fischer (Moisture) Stability->KF DSC DSC (Thermal Properties) Stability->DSC VI Visual Inspection Appearance->VI SEM SEM (Microstructure) Appearance->SEM RT Reconstitution Time Reconstitution->RT Structure->DSC PXRD PXRD (Crystallinity) Structure->PXRD Structure->SEM

References

Application Notes and Protocols for D-Lactose Monohydrate in Enzyme Substrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate, a disaccharide composed of β-D-galactose and D-glucose, is a crucial substrate for enzymes such as lactase (β-galactosidase). The enzymatic hydrolysis of lactose (B1674315) is a focal point of research in areas ranging from food science and biotechnology to diagnostics and drug development for lactose intolerance. These application notes provide detailed protocols for utilizing this compound in enzyme substrate assays, focusing on the determination of lactase activity. While direct measurement of lactose hydrolysis can be challenging, methods involving chromogenic analogs or the quantification of reaction products are commonly employed.

Principle of the Assay

The fundamental principle behind using this compound as a substrate is the enzymatic cleavage of its β-1,4-glycosidic bond by β-galactosidase. This reaction yields D-galactose and D-glucose as products.[1] The rate of this reaction is indicative of the enzyme's activity.

However, since lactose and its hydrolysis products are colorless, their direct quantification requires subsequent analytical steps. A common alternative involves the use of a chromogenic substrate analog like o-nitrophenyl-β-D-galactopyranoside (ONPG). ONPG is also cleaved by β-galactosidase, releasing galactose and o-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically at 420 nm.[2][3][4][5][6][7] Assays can also be designed to measure the glucose produced from lactose hydrolysis using enzymatic cascades or glucose test strips.[1][8]

Signaling Pathway of Lactose Hydrolysis

The enzymatic reaction of lactose hydrolysis by β-galactosidase is a single-step catalytic process.

LactoseHydrolysis sub This compound enz β-Galactosidase (Lactase) sub->enz prod1 D-Galactose enz->prod1 Hydrolysis prod2 D-Glucose enz->prod2

Caption: Enzymatic hydrolysis of D-Lactose by β-Galactosidase.

Quantitative Data Presentation

The following tables summarize key quantitative data for β-galactosidase activity using both this compound and the analog ONPG as substrates.

Table 1: Kinetic Parameters of β-Galactosidase

SubstrateEnzyme SourceK_m (mM)V_max (μmol min⁻¹ mg⁻¹)Optimal pHOptimal Temperature (°C)Reference
LactoseLactobacillus plantarum HF57112923.2810.887.550[9]
ONPGLactobacillus plantarum HF5711296.644147.56.550[9]

Table 2: Comparison of Assay Methods for Lactase Activity

Assay MethodPrincipleDetection WavelengthAdvantagesDisadvantages
ONPG AssayColorimetric measurement of o-nitrophenol released from ONPG hydrolysis.[2][3][10]420 nmHigh sensitivity, simple, and continuous monitoring possible.[5]Uses an artificial substrate, which may not perfectly reflect kinetics with the natural substrate.[11]
Glucose Oxidase-Peroxidase Coupled AssayEnzymatic determination of glucose produced from lactose hydrolysis.[12][13]~505 nmMeasures a direct product of lactose hydrolysis.Can be subject to interference from other reducing substances or sugars in the sample.[14][15]
Glucose Test StripsColorimetric estimation of glucose concentration using strips.[1][8]Visual color comparisonRapid, simple, and requires minimal equipment.Semi-quantitative, less precise than spectrophotometric methods.

Experimental Protocols

Protocol 1: Colorimetric Assay of β-Galactosidase Activity using ONPG

This protocol is adapted from methodologies used for determining lactase activity with the chromogenic substrate ONPG.[2][3]

Materials:

  • β-Galactosidase (Lactase) enzyme extract

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (5 mM)

  • Phosphate Buffered Saline (PBS), 100 mM, pH 7.0

  • Sodium Carbonate (Na₂CO₃) solution (1 M)

  • Microcentrifuge tubes (1.5 mL)

  • Spectrophotometer and cuvettes

Procedure:

  • Enzyme Preparation: Prepare a suitable dilution of the enzyme extract in cold 100 mM PBS.

  • Reaction Setup:

    • Label two 1.5 mL microcentrifuge tubes as "Reaction" and "Control".

    • To the "Reaction" tube, add 390 µL of 100 mM PBS.

    • To the "Control" tube, add 400 µL of 100 mM PBS.

    • Add 100 µL of 5 mM ONPG solution to both tubes and mix by vortexing.

  • Enzyme Reaction:

    • To initiate the reaction, add 10 µL of the diluted enzyme extract to the "Reaction" tube.

    • Mix immediately by vortexing and start a timer.

    • Incubate the reaction at room temperature for a defined period (e.g., 1-5 minutes), allowing for the development of a yellow color.

  • Stopping the Reaction:

    • After the incubation period, add 500 µL of 1 M Sodium Carbonate to both the "Reaction" and "Control" tubes to stop the reaction. The high pH will inactivate the enzyme.

  • Measurement:

    • Transfer the contents of each tube to a spectrophotometer cuvette.

    • Measure the absorbance of the "Reaction" and "Control" samples at 420 nm. The "Control" sample is used to blank the spectrophotometer.

  • Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of o-nitrophenol.

Protocol 2: Determination of Lactase Activity by Measuring Glucose Production

This protocol outlines a method to measure lactase activity by quantifying the amount of glucose produced from the hydrolysis of this compound.

Materials:

  • β-Galactosidase (Lactase) enzyme solution

  • This compound solution (e.g., 10% w/v in distilled water)

  • Glucose standard solutions (for calibration curve)

  • Commercially available Glucose Oxidase-Peroxidase (GOPOD) assay kit or glucose test strips.

  • Spectrophotometer (if using a GOPOD kit)

  • Water bath or incubator set to the optimal temperature for the lactase enzyme (e.g., 37°C or 50°C).

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine a specific volume of the lactase enzyme solution with the this compound solution.

    • Incubate the reaction mixture at the optimal temperature for a set period (e.g., 15 minutes).

    • Prepare a negative control by substituting the enzyme solution with buffer.

  • Termination of Reaction: Stop the enzymatic reaction, for example, by heat inactivation (e.g., boiling for 5 minutes) or by adding a chemical inhibitor.

  • Glucose Quantification (using a GOPOD kit):

    • Follow the manufacturer's instructions for the GOPOD kit. Typically, this involves adding a specific volume of the reaction mixture to the GOPOD reagent.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the specified wavelength (e.g., 505 nm).

    • Determine the glucose concentration in your samples by comparing the absorbance values to a standard curve prepared with known glucose concentrations.

  • Glucose Quantification (using glucose test strips):

    • Dip a glucose test strip into the reaction mixture for the time specified by the manufacturer.

    • After the indicated development time, compare the color of the test strip to the color chart provided to estimate the glucose concentration.[1][8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an enzyme substrate assay using this compound.

EnzymeAssayWorkflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffers) reaction 2. Initiate Reaction (Mix Enzyme and Substrate) prep->reaction incubation 3. Incubate (Controlled Temperature and Time) reaction->incubation stop 4. Stop Reaction (e.g., Heat, pH change) incubation->stop detection 5. Detect Product (e.g., Spectrophotometry, Test Strips) stop->detection analysis 6. Analyze Data (Calculate Enzyme Activity) detection->analysis

Caption: General workflow for a lactase enzyme assay.

References

Application Notes and Protocols for Inducing Gene Expression in E. coli with D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of Escherichia coli as a host for recombinant protein expression is a cornerstone of modern biotechnology and pharmaceutical development. A key aspect of this technology is the ability to control the expression of a target gene, often through the use of inducible promoter systems. The lac operon system is one of the most well-characterized and widely used systems for this purpose. While Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a common inducer for the lac operon, D-Lactose monohydrate offers a cost-effective and non-toxic alternative, making it particularly attractive for large-scale industrial production.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to induce gene expression in E. coli.

Mechanism of Induction: The lac Operon

The lac operon is a classic example of an inducible gene system in prokaryotes.[5] It consists of a cluster of genes responsible for the transport and metabolism of lactose (B1674315).[6] The key components are the regulatory gene (lacI), the promoter, the operator, and three structural genes (lacZ, lacY, and lacA).[6][7]

In the absence of an inducer, the LacI repressor protein binds to the operator region, physically blocking RNA polymerase from transcribing the structural genes.[8][9] When lactose is present, it is taken up by the cell via the LacY permease and converted to allolactose (B1665239) by β-galactosidase (encoded by lacZ).[1][5] Allolactose then acts as the natural inducer, binding to the LacI repressor and causing a conformational change that prevents it from binding to the operator.[9][10] This allows RNA polymerase to transcribe the downstream gene of interest. A critical aspect of this regulation is catabolite repression; the presence of glucose will prevent the induction by lactose until the glucose is depleted.[11][12]

lac_operon_induction cluster_operon lac Operon cluster_regulation Regulation cluster_expression Expression promoter Promoter operator Operator gene Gene of Interest protein Target Protein gene->protein transcription & translation lactose D-Lactose allolactose Allolactose lactose->allolactose β-galactosidase repressor LacI Repressor repressor->operator blocks transcription allolactose->repressor binds & inactivates rna_polymerase RNA Polymerase rna_polymerase->promoter binds

Caption: Signaling pathway of lac operon induction by D-Lactose.

Advantages of this compound as an Inducer

  • Cost-Effective: Lactose is significantly cheaper than IPTG, which is a major consideration for large-scale fermentations.[1][2]

  • Non-Toxic: Unlike IPTG, lactose is a natural sugar and is not toxic to E. coli, which can lead to healthier cultures and potentially higher yields.[1][4]

  • Metabolizable: Lactose can serve as a carbon source for the bacteria, which can be beneficial for cell growth and protein production.[1]

  • Auto-induction: Lactose is a key component of auto-induction media, which simplifies the expression process by eliminating the need to monitor cell growth and add an inducer at a specific time.[12][13][14]

Data Presentation: Optimizing Induction Conditions

Successful protein expression using lactose induction often requires optimization of several parameters. The following tables summarize quantitative data from various studies to provide a starting point for developing your own protocols.

Table 1: Optimal Lactose Concentrations for Induction of Various Recombinant Proteins

Recombinant ProteinE. coli StrainOptimal Lactose Concentration (g/L)Induction Temperature (°C)Induction Time (h)Reference
rUreBBL21100375[1]
rHpaABL2150374[1]
rLTKA63BL21100374[1]
rLTBBL21100375[1]
rhCIFNNot Specified14Not SpecifiedNot Specified[3]

Table 2: Comparison of Protein Yield with Lactose vs. IPTG Induction

Recombinant ProteinLactose Yield Increase over IPTG (%)Lactose ConcentrationIPTG ConcentrationReference
rUreB, rHpaA, rLTKA63, rLTB98.4 - 245.150-100 g/LNot Specified[1]
rhCIFNHigher Yield (exact % not specified)14 g/L1 mM[3]
Troponin C (TnC)Lower than IPTG (96 vs 110 mg/g DCW)Not SpecifiedNot Specified[4]

Table 3: Parameters for Auto-induction Media

ComponentFinal ConcentrationFunctionReference
D-Glucose2.9 g/LInitial carbon source, represses induction[14]
D-Lactose7.6 g/LInducer[14]
Glycerol11.2 g/LAdditional carbon source[14]

Experimental Protocols

Protocol 1: Standard Lactose Induction in Shake Flasks

This protocol is a general guideline for inducing protein expression with lactose in a standard laboratory setting.

standard_induction_workflow start Inoculate single colony into starter culture overnight Incubate overnight at 37°C with shaking start->overnight inoculate_main Inoculate main culture (e.g., LB broth) with starter culture overnight->inoculate_main grow Grow at 37°C with shaking to desired OD600 (e.g., 0.8-1.2) inoculate_main->grow induce Add this compound to the desired final concentration grow->induce express Continue incubation at optimized temperature and time (e.g., 37°C for 4-5 hours) induce->express harvest Harvest cells by centrifugation express->harvest

Caption: Workflow for standard lactose induction.

Materials:

  • E. coli strain containing the expression vector with the gene of interest.

  • Luria-Bertani (LB) broth or other suitable growth medium.

  • Appropriate antibiotic.

  • Sterile this compound solution (e.g., 20% w/v stock solution).

Procedure:

  • Inoculate a single colony of your E. coli strain into 5 mL of LB broth containing the appropriate antibiotic.

  • Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).

  • The next day, inoculate a larger volume of LB broth (e.g., 100 mL in a 500 mL flask) with the overnight culture (typically a 1:100 dilution).

  • Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches the mid-log phase (typically 0.8-1.2).[1]

  • Add the sterile this compound solution to the desired final concentration (refer to Table 1 for starting points, typically ranging from 14 to 100 g/L).[1][3]

  • Continue to incubate the culture under the optimized conditions for protein expression. This may involve reducing the temperature to 20-30°C to improve protein solubility or continuing at 37°C for higher expression levels.[1][15] Induction times can range from 4 to 24 hours.[1][15]

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • The cell pellet can then be stored at -80°C or used immediately for protein purification.

Protocol 2: Auto-induction Protocol

This protocol utilizes a specially formulated medium that allows for automatic induction of gene expression once the primary carbon source is depleted, simplifying the workflow.

auto_induction_workflow start Inoculate single colony into non-inducing medium overnight Incubate overnight at 37°C with shaking start->overnight inoculate_auto Inoculate auto-induction medium with starter culture overnight->inoculate_auto grow_induce Incubate at desired temperature (e.g., 20-37°C) for 16-24 hours with shaking inoculate_auto->grow_induce harvest Harvest cells by centrifugation grow_induce->harvest

Caption: Workflow for auto-induction.

Materials:

  • E. coli strain containing the expression vector.

  • Auto-induction medium (see composition below).

  • Appropriate antibiotic.

Auto-induction Medium Composition (example): This is an example composition; various formulations are available.[14]

  • Base Medium: e.g., Terrific Broth (TB) or Luria-Bertani (LB) broth.

  • Carbon Sources (final concentrations):

    • D-Glucose: 2.9 g/L

    • This compound: 7.6 g/L

    • Glycerol: 11.2 g/L

  • Appropriate antibiotic.

Procedure:

  • Prepare a starter culture by inoculating a single colony into a non-inducing medium (e.g., LB broth) with the appropriate antibiotic.

  • Incubate the starter culture overnight at 37°C with shaking.[13]

  • Inoculate the auto-induction medium with the overnight starter culture (e.g., 1:500 or 1:1000 dilution).

  • Incubate the culture with vigorous shaking at the desired temperature for expression. A common strategy is to grow for a few hours at 37°C and then reduce the temperature to 20-25°C for overnight expression.[15]

  • Cultures are typically grown for 16-24 hours to allow for depletion of glucose and subsequent induction by lactose.

  • Harvest the cells by centrifugation.

Troubleshooting and Considerations

  • E. coli Strain: Ensure that the E. coli strain used is capable of lactose metabolism (i.e., has functional lacZ and lacY genes).[13] Strains like BL21(DE3) are commonly used.[16]

  • Glucose Repression: The presence of glucose in the medium will inhibit lactose transport and induction.[11] For standard induction, ensure the culture is grown to a sufficient density to deplete any glucose before adding lactose.[17]

  • Lactose Uptake: Lactose uptake is an active process mediated by LacY permease. At very high cell densities, permease levels might become limiting.

  • Protein Solubility: High levels of expression can sometimes lead to the formation of insoluble inclusion bodies. To improve solubility, consider lowering the induction temperature, reducing the lactose concentration for a "milder" induction, or co-expressing chaperones.[15]

  • Optimization is Key: The optimal lactose concentration, induction temperature, and time are highly dependent on the specific protein being expressed and the E. coli strain used. Empirical testing is crucial for maximizing yield and solubility.[1]

Conclusion

This compound is a viable and advantageous alternative to IPTG for inducing gene expression in E. coli, particularly for large-scale applications. By understanding the mechanism of the lac operon and carefully optimizing induction parameters, researchers can achieve high levels of recombinant protein expression in a cost-effective and efficient manner. The protocols and data presented here provide a solid foundation for developing and implementing lactose-based induction strategies in your research and development workflows.

References

Troubleshooting & Optimization

"troubleshooting solubility issues with D-Lactose monohydrate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with D-Lactose monohydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving completely in water at room temperature. What could be the issue?

A1: Several factors can contribute to incomplete dissolution of this compound in water at ambient temperatures.

  • Concentration: You may be exceeding the solubility limit. This compound has a finite solubility in water which is temperature-dependent.

  • Dissolution Rate: The rate of dissolution may be slow. While it is freely soluble, it can take time to fully dissolve, especially larger crystals.[1]

  • Anomeric Forms: Lactose (B1674315) exists in two anomeric forms, α-lactose and β-lactose, which have different initial solubilities.[1] Commercial this compound is typically α-lactose monohydrate, which has a lower initial solubility than β-lactose.[2][3] The overall solubility increases as the α-form converts to the β-form in solution (mutarotation) until equilibrium is reached.[3][4][5]

Troubleshooting Steps:

  • Verify Concentration: Check that your concentration is below the solubility limit at the working temperature (see Table 1).

  • Increase Agitation: Stirring or vortexing can enhance the dissolution rate by increasing the contact between the solute and solvent.

  • Heat the Solution: Gently warming the solution will significantly increase the solubility of this compound.[3][6]

  • Allow Time for Equilibration: If immediate dissolution is not critical, allow the solution to stand to permit mutarotation to reach equilibrium, which will increase the total amount of dissolved lactose.[3]

Q2: I've heated the solution, but the this compound is still not dissolving. What should I do?

A2: If heating does not resolve the issue, consider the following possibilities:

  • Supersaturation: You may have created a supersaturated solution that is prone to crystallization, especially upon cooling.

  • Impurities: The presence of impurities in your water or on your glassware can act as nucleation sites, hindering dissolution and promoting precipitation.

  • Incorrect Substance: Verify that the substance is indeed this compound.

Troubleshooting Steps:

  • Filter the Solution: Use a heated filtration setup to remove any undissolved particles.

  • Use High-Purity Water: Ensure you are using distilled or deionized water to minimize impurities.

  • Clean Glassware Thoroughly: Use appropriate cleaning procedures to ensure glassware is free from contaminants.

Q3: My this compound is precipitating out of my aqueous solution over time. How can I prevent this?

A3: Precipitation, or crystallization, from a solution that was initially clear indicates that the solution was likely supersaturated.

  • Temperature Fluctuations: A decrease in temperature will lower the solubility of this compound, causing it to crystallize out of a saturated solution.[3]

  • Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially exceeding its solubility limit.

  • Presence of Nucleation Sites: Dust particles or scratches on the container surface can initiate crystallization.

Troubleshooting Steps:

  • Control Temperature: Store the solution at a constant temperature at which the lactose concentration is below its solubility limit.

  • Prevent Evaporation: Keep the container tightly sealed to prevent solvent loss.

  • Use a Stabilizer: In some formulations, stabilizers can help to inhibit lactose crystallization.[7]

Q4: Can I dissolve this compound in solvents other than water?

A4: Yes, but its solubility is significantly lower in most organic solvents compared to water.

  • Ethanol (B145695): this compound is only very slightly soluble in ethanol.[6][8]

  • Other Organic Solvents: It is practically insoluble in solvents like chloroform (B151607) and ether.[6][8] Studies have shown varying, but generally low, solubility in a range of alcohols and other organic solvents.[9][10]

Troubleshooting Steps:

  • Consult Solubility Data: Refer to solubility data for specific organic solvents (see Table 2).

  • Use a Co-solvent System: A mixture of water and a miscible organic solvent (e.g., ethanol-water) can be used. The presence of salts like NaCl or CaCl2 can either decrease or increase solubility in such systems depending on the ethanol concentration.[9]

Q5: Does the pH of the solution affect the solubility of this compound?

A5: The pH of the solution does not significantly affect the equilibrium solubility of lactose. However, it does influence the rate of mutarotation, which is the process of conversion between the α and β anomers in solution.[3] The rate of mutarotation is at its minimum at a pH of 5 and increases at both higher and lower pH values.[3] A faster mutarotation rate can lead to a quicker attainment of the final, higher equilibrium solubility.[4][5]

Quantitative Data Summary

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
1520[8]
2021.6[11]
25~25
80100[3]

Table 2: Solubility of this compound in Various Solvents at 25°C (298.15 K)

SolventSolubility ( g/100g Solvent)
Water~25
Methanol0.237[10]
EthanolVery slightly soluble[6]
1-Butanol0.021
Isopropanol0.012
Acetonitrile0.003
ChloroformInsoluble[6]
EtherInsoluble[6]

Note: The solubility values in organic solvents are significantly lower than in water.

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Aqueous Solution

Objective: To prepare a saturated solution of this compound in water at a specified temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or hot plate

  • Thermometer

  • Beaker

  • Spatula

  • Filter paper and funnel

Methodology:

  • Place a known volume of distilled water in a beaker.

  • Place the beaker in the temperature-controlled bath and allow the water to reach the desired temperature.

  • While stirring, gradually add this compound to the water.

  • Continue adding the solute until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.

  • Allow the solution to stir at the constant temperature for at least 2 hours to ensure equilibrium is reached.

  • Turn off the stirrer and let the undissolved solids settle.

  • Carefully decant or filter the supernatant to obtain the clear, saturated solution.

Protocol 2: Determining the Effect of pH on the Dissolution Rate of this compound

Objective: To observe how different pH levels affect the time it takes for a set amount of this compound to dissolve.

Materials:

  • This compound

  • Distilled or deionized water

  • Buffer solutions at pH 3, 5, and 7

  • Magnetic stirrer and identical stir bars

  • Beakers of the same size

  • Stopwatch

  • Spatula

Methodology:

  • Place equal volumes of the pH 3, 5, and 7 buffer solutions into separate, identical beakers.

  • Place each beaker on a magnetic stirrer and begin stirring at the same constant rate.

  • Simultaneously add a pre-weighed, identical amount of this compound to each beaker.

  • Start the stopwatch immediately.

  • Record the time it takes for the this compound to completely dissolve in each beaker.

  • Compare the dissolution times to determine the effect of pH on the dissolution rate.

Visualizations

Troubleshooting_Solubility_Issues start Start: Incomplete Dissolution check_concentration Is concentration below solubility limit? start->check_concentration increase_agitation Increase Agitation check_concentration->increase_agitation Yes not_dissolved Still Not Dissolved check_concentration->not_dissolved No heat_solution Gently Heat Solution increase_agitation->heat_solution allow_equilibration Allow Time for Mutarotation heat_solution->allow_equilibration dissolved Problem Solved: Complete Dissolution allow_equilibration->dissolved check_impurities Check for Impurities (Solvent, Glassware) not_dissolved->check_impurities use_high_purity Use High-Purity Solvent & Clean Glassware check_impurities->use_high_purity verify_substance Verify Substance Identity check_impurities->verify_substance use_high_purity->dissolved

Caption: Troubleshooting workflow for incomplete dissolution of this compound.

Factors_Affecting_Solubility lactose_solubility This compound Solubility temperature Temperature lactose_solubility->temperature Directly proportional solvent Solvent Type lactose_solubility->solvent ph pH lactose_solubility->ph Affects rate other_substances Other Substances lactose_solubility->other_substances mutarotation Mutarotation Rate (α ⇌ β) ph->mutarotation impurities Impurities/Salts other_substances->impurities proteins Proteins other_substances->proteins water_activity Water Activity proteins->water_activity

Caption: Key factors influencing the solubility of this compound.

References

"how to avoid caramelization of D-Lactose monohydrate upon heating"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Lactose Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the thermal processing of lactose (B1674315), specifically focusing on the prevention of unwanted caramelization and browning.

Frequently Asked Questions (FAQs)

Q1: What is caramelization, and how does it differ from the Maillard reaction in the context of this compound?

A1: Caramelization and the Maillard reaction are both non-enzymatic browning processes that can occur when this compound is heated. However, they are distinct chemical transformations:

  • Caramelization is the pyrolysis or thermal decomposition of sugar in the absence of amino acids. It is a complex process involving the removal of water and the breakdown and formation of various compounds, resulting in a characteristic brown color and caramel (B1170704) flavor. This process generally requires high temperatures.

  • Maillard Reaction is a chemical reaction between a reducing sugar (like lactose) and an amino acid, which occurs at lower temperatures than caramelization.[1] This reaction is responsible for the browning and flavor development in many cooked foods. In pharmaceutical formulations or scientific experiments where lactose is heated in the presence of amine-containing compounds, the Maillard reaction is often the primary cause of discoloration.[2][3]

Q2: At what temperature does this compound undergo key thermal changes?

A2: this compound undergoes several thermal events upon heating. It's crucial to understand these to control your experiments effectively. The precise temperatures can vary slightly based on factors like heating rate and sample purity.[4]

Thermal EventApproximate Temperature Range (°C)Description
Dehydration 140 - 160 °CLoss of the single water molecule (water of crystallization) from the lactose monohydrate structure.[4][5]
Maillard Reaction Onset ~140 - 165 °CBrowning can begin in this range if amino acids are present.[1]
Melting/Decomposition ~220 - 224 °CThe anhydrous lactose begins to melt and decompose.[4]
Caramelization > 200 °CTrue caramelization, the thermal decomposition of the sugar itself, occurs at temperatures significantly above its melting point.

Q3: What are the key factors that promote the browning of this compound during heating?

A3: Several factors can influence the rate and extent of browning:

  • Temperature and Heating Rate: Higher temperatures and prolonged heating times accelerate both caramelization and the Maillard reaction.[6] Rapid, localized heating can also cause burning and discoloration.[7]

  • Presence of Amines: The presence of amino acids or other amine-containing compounds is the primary driver for the Maillard reaction, leading to browning at much lower temperatures than pure caramelization.[2][8]

  • pH: The Maillard reaction is accelerated in alkaline conditions. Caramelization is slowest at a near-neutral pH and is accelerated in both acidic and alkaline environments.[1][9]

  • Water Activity: Water activity can influence the rate of the Maillard reaction.[3]

Q4: How can I prevent or minimize the caramelization and browning of this compound?

A4: To avoid discoloration, consider the following strategies:

  • Precise Temperature Control: Maintain the processing temperature below the onset of the Maillard reaction (~140°C) and well below the decomposition temperature (~220°C). Use controlled heating systems to ensure temperature uniformity.

  • pH Management: Whenever possible, maintain the pH of lactose-containing solutions near neutral (pH 7) to slow the rate of both caramelization and the Maillard reaction.[9]

  • Control of Reactants: If the Maillard reaction is the concern, ensure the lactose is of high purity and free from amino acid contaminants.

  • Use of an Inert Atmosphere: Processing under an inert atmosphere, such as nitrogen, can help prevent oxidative browning, which can be a component of the overall discoloration process.

  • Addition of Inhibitors (with caution): In some food applications, acids like lemon juice or cream of tartar are used to inhibit crystallization during caramel production by inverting sucrose.[10][11] While not directly preventing browning, controlling the sugar's state can be a factor. The applicability of such additives in a pharmaceutical context would require careful evaluation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: My this compound solution is turning brown at temperatures between 140°C and 170°C.

  • Likely Cause: This is characteristic of the Maillard reaction, indicating the presence of amino acids or other amine-containing compounds in your system.

  • Troubleshooting Steps:

    • Verify Purity: Ensure the this compound is of high purity and that other components in your formulation do not contain reactive amines.

    • Check pH: If your solution is alkaline, it will accelerate the Maillard reaction. Adjust the pH towards neutral if your experimental parameters allow.

    • Lower Temperature: If possible, reduce the heating temperature to below 140°C.

Problem: The lactose powder is discoloring and turning dark brown during dry heating in an oven.

  • Likely Cause: The temperature is likely exceeding the decomposition point of lactose (~220°C), or there is uneven heating within the oven, causing localized burning.[7]

  • Troubleshooting Steps:

    • Calibrate Equipment: Verify the accuracy of your oven's temperature controller.

    • Ensure Uniform Heating: Use a shallow, even layer of powder and an oven with good air circulation to prevent hot spots.

    • Reduce Temperature: Set the temperature to a safe margin below 220°C. For simple drying to remove crystal water, heating between 145°C and 160°C is sufficient.[5]

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and resolving browning issues with this compound.

G start Browning of This compound Observed check_temp Is the heating temperature > 140°C? start->check_temp check_amines Are amino acids or other amines present? check_temp->check_amines Yes caramelization Likely Cause: Caramelization / Decomposition check_temp->caramelization No (check for hotspots) check_pH Is the pH significantly non-neutral? check_amines->check_pH No maillard Likely Cause: Maillard Reaction check_amines->maillard Yes check_pH->caramelization No accelerated_reaction Likely Cause: pH-Accelerated Degradation check_pH->accelerated_reaction Yes solution_maillard Solution: - Purify Lactose - Lower Temperature - Adjust pH to Neutral maillard->solution_maillard solution_caramelization Solution: - Reduce Temperature (< 200°C) - Ensure Uniform Heating caramelization->solution_caramelization solution_pH Solution: - Adjust pH to Neutral - Buffer the System accelerated_reaction->solution_pH

Troubleshooting workflow for lactose browning.
Factors Influencing Lactose Degradation

This diagram illustrates the two primary pathways for lactose browning and the factors that influence them.

G cluster_maillard Maillard Reaction cluster_caramelization Caramelization maillard Lactose + Amino Acids browning_maillard Browning (Melanoidins) maillard->browning_maillard ~140-165°C caramelization Lactose (Pure) browning_caramelization Browning (Caramel) caramelization->browning_caramelization > 200°C temp High Temperature temp->browning_maillard temp->browning_caramelization ph Non-Neutral pH (Acidic or Alkaline) ph->browning_maillard ph->browning_caramelization

Pathways of lactose thermal degradation.

Experimental Protocols

Protocol: Thermal Analysis of this compound using TGA and DSC

This protocol provides a general method for characterizing the thermal properties of a this compound sample to identify dehydration and decomposition temperatures.

Objective: To determine the temperatures of water loss and thermal decomposition of a this compound sample.

Instrumentation:

  • Thermogravimetric Analyzer (TGA), preferably coupled with a gas analyzer like FTIR.

  • Differential Scanning Calorimeter (DSC).

Materials:

  • This compound sample (2-10 mg).

  • TGA/DSC sample pans (e.g., aluminum or alumina).[4]

  • High-purity nitrogen gas.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean TGA or DSC pan.

    • Place the uncovered or pierced-lid pan into the instrument.

  • Instrument Setup (TGA):

    • Purge the instrument with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[4]

    • Set the temperature program to heat from ambient temperature (e.g., 25°C) to at least 400°C at a controlled rate, typically 10°C/min.[4]

    • Record the mass loss as a function of temperature.

  • Instrument Setup (DSC):

    • Purge the instrument with nitrogen.

    • Use an empty, sealed pan as a reference.

    • Set a similar temperature program as the TGA (e.g., heating from 25°C to 250°C at 10°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • TGA Curve:

      • Identify the first major weight loss step at ~140-160°C. The percentage of weight loss should be approximately 5%, corresponding to the loss of one mole of water.[4][5]

      • Identify the onset temperature of the second major weight loss, which indicates the beginning of thermal decomposition (typically >220°C).[4]

    • DSC Curve:

      • Observe the sharp endothermic peak around 140-160°C, corresponding to the energy absorbed to drive off the water of crystallization.

      • Observe the endothermic events at higher temperatures associated with melting and decomposition.

Workflow for Thermal Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of Lactose Sample place 2. Place in TGA/DSC Pan weigh->place weigh->place purge 3. Purge with N2 place->purge heat 4. Heat at 10°C/min to 400°C purge->heat record 5. Record Mass Loss (TGA) & Heat Flow (DSC) heat->record dehydration 6. Identify Dehydration (~140-160°C, ~5% loss) record->dehydration decomposition 7. Identify Decomposition (Onset > 220°C) dehydration->decomposition

General workflow for TGA/DSC analysis.

References

Technical Support Center: D-Lactose Monohydrate Interference with Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand the potential interference of D-Lactose monohydrate in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound is a disaccharide sugar composed of D-galactose and D-glucose. It is a reducing sugar, meaning it possesses a free aldehyde or ketone group that can react with other molecules. This reducing property is the primary reason for its interference in several biochemical assays, as it can react with assay reagents, leading to inaccurate results.

Q2: Which common biochemical assays are known to be affected by the presence of this compound?

A2: Several widely used assays can be affected, including:

  • Protein Assays: Particularly the Bicinchoninic Acid (BCA) assay, and to a lesser extent, the Bradford assay.

  • Reducing Sugar Assays: Assays designed to quantify other reducing sugars can be skewed by the presence of lactose (B1674315).

  • Glucose Oxidase-Based Assays: High concentrations of lactose can potentially interfere with assays that rely on glucose oxidase.

  • Immunoassays (e.g., ELISA): While not a direct chemical interference, high concentrations of lactose in a sample can contribute to matrix effects, potentially affecting the accuracy of immunoassays.

Q3: At what concentrations does this compound typically start to interfere with these assays?

A3: The concentration at which interference becomes significant varies depending on the assay. For instance, in the BCA protein assay, lactose has been reported to cause an overestimation of protein content by up to 15% in complex samples like human milk[1]. It is crucial to perform validation experiments with your specific sample matrix and lactose concentration to determine the extent of interference.

Q4: Are there any biochemical assays that are not significantly affected by this compound?

A4: Assays that are highly specific and do not rely on redox reactions involving reducing sugars are generally less susceptible to interference from lactose. For example, some enzymatic assays that use highly specific enzymes for their target substrate may not be affected[2]. However, it is always recommended to run appropriate controls to confirm the absence of interference.

Troubleshooting Guides

Issue 1: Overestimation of Protein Concentration in BCA Assay

Symptoms:

  • Unexpectedly high protein concentration readings.

  • Inconsistent results between replicates.

  • A colored precipitate may form in the assay plate.

Cause: The reducing end of D-Lactose can reduce Cu²⁺ to Cu⁺, the same reaction that is central to protein quantification in the BCA assay. This leads to an inflated signal and an overestimation of the actual protein concentration[1][3].

Solutions:

Method Description Pros Cons
Protein Precipitation Use agents like trichloroacetic acid (TCA) or acetone (B3395972) to precipitate the protein, separating it from the interfering lactose in the supernatant[3][4][5].Effective at removing interfering substances.Can lead to protein loss; may require resolubilization steps.
Buffer Exchange/Dialysis Remove lactose from the sample by dialyzing against a lactose-free buffer or using a desalting column.Gentle on the protein; removes other small molecule interferents.Time-consuming; may dilute the sample.
Use an Alternative Assay Switch to a protein assay less susceptible to reducing sugars, such as the Bradford assay.Simple and quick.The Bradford assay can have its own set of interfering substances[6].

Experimental Protocol: Acetone Precipitation of Proteins

  • Sample Preparation: Start with 100 µL of your protein sample containing lactose.

  • Precipitation: Add 400 µL of ice-cold acetone (-20°C).

  • Incubation: Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant which contains the lactose.

  • Pellet Washing: Add 200 µL of ice-cold acetone and centrifuge again for 5 minutes at 4°C.

  • Drying: Discard the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with the BCA assay.

Issue 2: Inaccurate Results in Glucose Oxidase-Based Assays

Symptoms:

  • Higher or lower than expected glucose readings in samples known to contain lactose.

Cause: While glucose oxidase is highly specific for glucose, extremely high concentrations of other sugars like lactose could potentially lead to non-specific binding or inhibition of the enzyme, although this is less common. More often, the issue arises from contamination of lactose with glucose.

Solutions:

Method Description Pros Cons
Enzymatic Lactose Digestion Pre-treat the sample with β-galactosidase to break down lactose into glucose and galactose. The increase in glucose can be used to calculate the initial lactose concentration.Allows for quantification of lactose itself.Requires an additional enzymatic step and careful controls.
Use of Lactose-Free Blanks If quantifying glucose in a lactose-containing matrix, use a sample of the matrix without the analyte as a blank.Simple and accounts for baseline interference.May not account for matrix effects that change with analyte concentration.
Chromatographic Separation Use techniques like HPLC or ion chromatography to separate glucose from lactose before quantification[7].Highly accurate and specific.Requires specialized equipment and is more time-consuming.

Visualizing Interference Pathways

The following diagrams illustrate the mechanisms of interference and troubleshooting workflows.

BCA_Interference cluster_assay BCA Assay Principle cluster_interference Lactose Interference Protein Protein Cu+ Cu+ Protein->Cu+ reduces Cu2+ Cu2+ Cu2+->Cu+ Purple Product Purple Product Cu+->Purple Product chelates with BCA Reagent BCA Reagent BCA Reagent->Purple Product Lactose Lactose Cu+_interfere Cu+ Lactose->Cu+_interfere reduces Cu2+_interfere Cu2+ Cu2+_interfere->Cu+_interfere False_Signal Inflated Purple Product Cu+_interfere->False_Signal chelates with BCA_interfere BCA Reagent BCA_interfere->False_Signal

Caption: Mechanism of D-Lactose interference in the BCA protein assay.

Troubleshooting_Workflow start Inaccurate Assay Result in Presence of Lactose is_protein_assay Is it a protein assay (e.g., BCA)? start->is_protein_assay is_reducing_sugar_assay Is it a reducing sugar assay? is_protein_assay->is_reducing_sugar_assay No precipitate_protein Precipitate protein or use alternative assay (Bradford) is_protein_assay->precipitate_protein Yes is_immunoassay Is it an immunoassay? is_reducing_sugar_assay->is_immunoassay No separate_sugars Use chromatographic separation or enzymatic digestion is_reducing_sugar_assay->separate_sugars Yes other_assay Other Assay Types is_immunoassay->other_assay No address_matrix_effects Address matrix effects: - Dilute sample - Use matrix-matched standards is_immunoassay->address_matrix_effects Yes run_controls Run controls with and without lactose to confirm interference other_assay->run_controls

Caption: Troubleshooting workflow for lactose interference in biochemical assays.

References

Technical Support Center: D-Lactose Monohydrate in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of D-Lactose monohydrate impurities on experimental results.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell Culture Experiments

Symptoms:

  • Altered cell morphology.

  • Reduced cell viability or proliferation.

  • Changes in protein expression or signaling pathways.

  • Inconsistent results between different lots of this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Endotoxin (B1171834) Contamination 1. Quantify endotoxin levels in your this compound stock solution using a Limulus Amebocyte Lysate (LAL) assay.[1][2] 2. Compare the results to the known sensitivity of your cell line.[1][3][4] 3. Culture cells in the presence and absence of the lactose-containing media to see if the phenotype is rescued.- If endotoxin levels are high, use endotoxin removal solutions or purchase a new lot of endotoxin-free this compound.[1] - Always use reagents and water with low endotoxin levels.
Monosaccharide Impurities (Glucose/Galactose) 1. Analyze the monosaccharide content of your this compound using High-Performance Liquid Chromatography (HPLC). 2. Review literature for the metabolic effects of glucose and galactose on your specific cell line.- If monosaccharide levels are significant, consider their metabolic impact on your experiment. High glucose can lead to increased lactate (B86563) formation.[5] - Purchase a higher purity grade of this compound.
Heavy Metal Contamination 1. If you suspect heavy metal contamination, consider having your this compound sample analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).- If heavy metals are present, they can inhibit enzyme activity and induce oxidative stress.[6][7][8] - Source this compound from a reputable supplier with stringent quality control for heavy metals.
Issue 2: High Background or Inconsistent Results in Immunoassays (e.g., ELISA)

Symptoms:

  • High background signal in negative control wells.

  • Poor signal-to-noise ratio.

  • Inconsistent results between assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Residual Protein Impurities 1. Review the certificate of analysis for your this compound to check for protein content. 2. If not specified, consider a protein quantification assay for your lactose (B1674315) solution.[9]- Residual milk proteins can cause non-specific binding in immunoassays.[10] - Use a high-purity, low-protein grade of this compound. - Optimize blocking steps in your immunoassay protocol.[11]
Cross-Reactivity 1. Evaluate if any impurities in the lactose could be structurally similar to your analyte of interest.- Ensure the specificity of your primary antibody.[12] - Consider using a different blocking agent.
Issue 3: Altered Enzyme Kinetics or Protein Stability

Symptoms:

  • Inhibition or unexpected activation of enzymatic activity.

  • Protein aggregation or degradation in formulations containing lactose.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Heavy Metal Impurities 1. As mentioned previously, analyze for heavy metals if you observe enzyme inhibition.- Heavy metals are known non-competitive inhibitors of many enzymes.[13][14][15][16] - Use high-purity this compound.
Formaldehyde (B43269)/Furfuraldehyde Impurities 1. These can be degradation products of lactose. If suspected, specialized analytical tests may be required.- Formaldehyde can induce protein aggregation.[17][18] - Store this compound in a cool, dry place to minimize degradation.

Quantitative Data Summary

Table 1: Impact of Endotoxin Impurities on Cell-Based Assays

Cell Type Endotoxin Concentration Observed Effect Reference
Equine Peritoneal Macrophages0.5 ng/mLSignificant increase in interleukin-6 production.[3]
Various Cell Lines (including WI-38, 3T3, CHO)20 ng/mLNo detectable effects on cell growth.[3]
CHO cells10 to 20 ng/mLAltered production of a recombinant protein.[3]
In Vitro Fertilization Cultures0.1 to 1 ng/mLReduced rate of successful pregnancies.[3]
T cellsNot specifiedIncreased proliferation and lymphokine production.[1]

Table 2: Impact of Heavy Metal Impurities on Enzyme Activity (General)

Heavy Metal Enzyme Effect Mechanism Reference
Cadmium (Cd), Nickel (Ni), Mercury (Hg)VariousInhibition of root growth in barley seedlings.Varies by metal and enzyme.[8]
Silver (Ag)Enzymes with -SH groupsInhibitionBinds to sulfhydryl groups in cysteine residues.[15]
Lead (Pb), Mercury (Hg), Copper (Cu)VariousInhibitionNon-competitive inhibition.[15]

Experimental Protocols

Protocol 1: HPLC Method for Detection of Monosaccharide Impurities

This protocol is adapted from standard methods for sugar analysis.

1. Objective: To quantify the presence of glucose and galactose impurities in a this compound sample.

2. Materials:

  • This compound sample

  • HPLC system with a Refractive Index (RI) detector

  • Amino-propyll column (or other suitable carbohydrate analysis column)

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Glucose and galactose standards

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of glucose and galactose in ultrapure water at known concentrations.
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in ultrapure water to a known concentration.
  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need optimization depending on the column used.
  • HPLC Analysis:
  • Equilibrate the HPLC system with the mobile phase.
  • Inject the standard solutions to generate a calibration curve.
  • Inject the this compound sample solution.
  • Data Analysis: Identify and quantify the glucose and galactose peaks in the sample chromatogram by comparing their retention times and peak areas to the standard calibration curves.

Frequently Asked Questions (FAQs)

Q1: My cell culture media, which contains this compound, is turning yellow faster than usual. What could be the cause?

A1: A rapid decrease in pH (indicated by the yellowing of phenol (B47542) red indicator) is often due to increased metabolic activity, leading to the production of acidic byproducts like lactate. This could be caused by impurities in your this compound, such as higher than expected levels of glucose, which is more rapidly metabolized by many cell lines than lactose. We recommend analyzing your lactose for monosaccharide impurities.

Q2: I am seeing a lot of "noise" or high background in my ELISA experiments. Could the this compound I'm using as a stabilizer be the culprit?

A2: Yes, it is possible. High background in ELISAs can be caused by non-specific binding of antibodies. If your this compound contains residual protein impurities from its manufacturing process (derived from milk), these proteins can adhere to the wells of your ELISA plate and cause non-specific binding of your detection antibodies.[10] Using a higher purity, low-protein grade of lactose and optimizing your blocking steps can help mitigate this issue.[11]

Q3: Can impurities in this compound affect the stability of my protein therapeutic formulation?

A3: Yes. Certain impurities can compromise protein stability. For instance, reactive impurities like formaldehyde, which can be a degradation product of lactose, have been shown to induce protein aggregation.[17][18] Additionally, the presence of trace heavy metals can also affect protein stability. It is crucial to use high-purity this compound and store it under appropriate conditions (cool and dry) to minimize degradation.

Q4: How can I be sure that the this compound I am using is of high enough quality for my experiments?

A4: Always source your this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA). The CoA should include specifications for purity, endotoxin levels, heavy metal content, and residual protein. For sensitive applications like cell culture and parenteral formulations, it is advisable to use a grade specifically tested for low endotoxin and high purity.

Q5: What are the typical purity levels for pharmaceutical-grade this compound?

A5: Pharmaceutical-grade lactose is generally of high purity. However, the exact specifications can vary. It is important to select a grade that is appropriate for your specific application. For instance, lactose intended for inhalation formulations may have different particle size specifications than that used in oral solid dosage forms. For research applications, especially in cell culture, the most critical parameters to consider are often the levels of endotoxins, proteins, and other biologically active impurities.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Unexpected Experimental Results start Unexpected Experimental Results check_reagents Verify Reagent Quality (including this compound) start->check_reagents analyze_impurities Analyze for Specific Impurities (Endotoxins, Sugars, Metals, Proteins) check_reagents->analyze_impurities Impurity Suspected optimize_protocol Optimize Experimental Protocol (e.g., blocking, washing) check_reagents->optimize_protocol Reagent Quality OK source_new_reagent Source High-Purity Reagent analyze_impurities->source_new_reagent Impurity Detected resolve Problem Resolved source_new_reagent->resolve optimize_protocol->resolve

Caption: A logical workflow for troubleshooting unexpected experimental results potentially caused by reagent impurities.

endotoxin_pathway cluster_pathway Endotoxin Signaling Pathway Leading to Cytokine Production endotoxin Endotoxin (LPS) Impurity tlr4 Toll-like Receptor 4 (TLR4) on Immune Cells endotoxin->tlr4 signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB) tlr4->signaling_cascade gene_expression Activation of Gene Expression signaling_cascade->gene_expression cytokines Production and Secretion of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) gene_expression->cytokines cellular_effects Altered Cell Behavior (e.g., inflammation, altered growth) cytokines->cellular_effects

Caption: Simplified signaling pathway of endotoxin-mediated cytokine production in immune cells.

References

Technical Support Center: Refining D-Lactose Monohydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refining and crystallization of D-Lactose monohydrate.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Crystal Yield

  • Question: My this compound crystallization process is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

  • Answer: Low crystal yield is a common issue that can be attributed to several factors:

    • Inadequate Supersaturation: Supersaturation is the primary driving force for crystallization.[1] If the concentration of lactose (B1674315) in the solution is too low or the temperature is too high, the solution may not be sufficiently supersaturated for efficient crystal formation.

    • Presence of Impurities: Certain impurities, such as some mineral salts (e.g., K₂HPO₄) and whey proteins, can increase lactose solubility and inhibit crystal growth, thereby reducing the final yield.[1] The presence of 1% and 4% citric or phosphoric acid has been shown to significantly reduce crystal yield.[2]

    • Incorrect pH: The pH of the crystallization medium can influence lactose solubility and the interaction with impurities. An optimal pH can enhance yield by minimizing the inhibitory effects of impurities.

    • Suboptimal Cooling/Evaporation Rate: In cooling or evaporative crystallization, a rate that is too slow may not create the necessary supersaturation, while a rate that is too fast can lead to the formation of small, difficult-to-recover crystals or amorphous material.

    Solutions:

    • Optimize Supersaturation: Carefully control the concentration and temperature of your lactose solution to achieve an optimal level of supersaturation. Consult solubility data to determine the appropriate parameters for your chosen crystallization method.

    • Purification of Feed Solution: Pre-treat your lactose solution to remove impurities. Techniques such as filtration or chromatography can be employed to reduce the concentration of inhibitory substances.

    • Adjust pH: Experiment with different pH levels to find the optimal range for your specific process. For crystallization from whey, a pH of around 4 has been suggested as optimal for inhibiting crystal growth.[3]

    • Control Cooling/Evaporation Rate: Implement a controlled and optimized cooling or evaporation profile. A programmed, gradual reduction in temperature or solvent volume can lead to better crystal growth and higher yields.

Issue 2: Small Crystal Size (Fines)

  • Question: My process is producing very small this compound crystals, which are difficult to filter and handle. How can I increase the crystal size?

  • Answer: The formation of small crystals, or "fines," is often a result of high nucleation rates relative to crystal growth rates.

    Causes:

    • High Supersaturation: While necessary for crystallization, excessively high supersaturation can lead to rapid, uncontrolled nucleation, resulting in a large number of small crystals.

    • Rapid Cooling or Antisolvent Addition: Fast changes in temperature or solvent composition can induce a sudden, high level of supersaturation, favoring nucleation over growth.

    • High Agitation: Intense mixing can increase secondary nucleation, where new crystals are formed from contact with existing crystals or the impeller.

    • Presence of Certain Impurities: Some impurities can act as nucleation sites, promoting the formation of numerous small crystals.

    Solutions:

    • Control Supersaturation: Maintain a lower, more controlled level of supersaturation. This can be achieved by slower cooling, a more gradual addition of antisolvent, or by operating at a temperature where the metastable zone width is wider.

    • Optimize Agitation: Adjust the stirring speed to ensure homogeneity without excessive mechanical stress that can lead to secondary nucleation.

    • Seeding: Introduce a small quantity of pre-existing lactose crystals (seeds) into the supersaturated solution. This provides a surface for crystal growth to occur, directing the process towards larger crystals rather than the formation of new nuclei.

    • Temperature Cycling: In some cases, controlled temperature fluctuations (dissolving and re-growing fine crystals) can be used to increase the average crystal size.

Issue 3: Formation of Amorphous Lactose

  • Question: My final product contains amorphous lactose instead of the desired crystalline this compound. Why is this happening and how can I prevent it?

  • Answer: Amorphous lactose is a non-crystalline, glassy solid that can form under certain conditions. Its presence is often undesirable due to its higher hygroscopicity and instability compared to the crystalline form.

    Causes:

    • Rapid Solvent Removal: Very fast processes like spray drying or rapid evaporation can remove the solvent faster than the lactose molecules can arrange themselves into an ordered crystal lattice.

    • Presence of Inhibitory Substances: Certain substances can interfere with the crystallization process and promote the formation of an amorphous solid. For instance, the presence of 1% lactic acid, or 0.05% and 1% citric acid, has been shown to induce the formation of amorphous lactose.[2] Whey proteins, particularly at neutral pH, can also contribute to the formation of amorphous lactose.[1][4][5][6]

    Solutions:

    • Slower Crystallization Process: Employ a slower, more controlled crystallization method such as slow cooling or gradual evaporation to allow sufficient time for crystal lattice formation.

    • Control of Impurities and pH: As with low yield, purification of the initial lactose solution and optimization of the pH can minimize the influence of substances that inhibit crystallization and promote an amorphous state.

    • Pre-crystallization: In processes like spray drying, a pre-crystallization step to form stable α-lactose monohydrate crystals before drying is essential to prevent the formation of amorphous material in the final product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for crystallizing this compound?

A1: The optimal temperature for crystallizing α-lactose monohydrate from an aqueous solution is below 93.5°C.[7] Crystallization above this temperature will favor the formation of β-lactose. The specific temperature within this range will depend on the desired level of supersaturation and the chosen crystallization method (e.g., cooling crystallization will involve a temperature gradient). For instance, crystallization at 40°C has been shown to produce more regularly shaped and smoother crystals than at 0°C.

Q2: How does pH affect the purity of this compound crystals?

A2: The pH of the crystallization solution can significantly impact the purity of the final lactose crystals, especially when impurities like whey proteins are present. At a neutral pH (around 7), there can be a higher incorporation of proteins into the crystal lattice, reducing purity.[4][5][6] Adjusting the pH can alter the charge of the protein molecules and their interaction with the growing lactose crystals. For example, lowering the pH can reduce the co-precipitation of whey proteins. One study found that adjusting the pH to 3.8 accelerated crystallization and decreased the incorporation of salts and proteins into the crystals.[4]

Q3: Can I use a different solvent than water for crystallization?

A3: While water is the most common solvent for this compound crystallization, antisolvent crystallization is a widely used technique where a water-miscible organic solvent (the antisolvent) is added to an aqueous lactose solution to induce crystallization. Common antisolvents include ethanol (B145695) and acetone (B3395972). The choice of antisolvent and its ratio to the aqueous solution can influence the crystal morphology, yield, and even the polymorphic form of the lactose. For example, pure α-lactose monohydrate has been successfully crystallized using acetone as an antisolvent.[8]

Q4: What is the typical morphology of this compound crystals?

A4: The characteristic morphology of α-lactose monohydrate crystals is often described as "tomahawk-shaped". However, the crystal habit can be influenced by crystallization conditions such as the level of supersaturation and the presence of impurities. At higher initial lactose concentrations (e.g., 50% w/w), crystals may become more prismatic, and at even higher concentrations (60% w/w), elongated cuboidal crystals can form.

Q5: How can I minimize the impact of impurities on my crystallization process?

A5: Minimizing the impact of impurities involves a two-pronged approach: removal and process optimization.

  • Removal: Employ purification techniques such as filtration, centrifugation, or chromatography on your feed solution before crystallization.

  • Process Optimization:

    • pH Adjustment: As discussed, optimizing the pH can reduce the incorporation of certain impurities like proteins.[4][5][6]

    • Controlled Supersaturation: Maintaining a controlled level of supersaturation can sometimes reduce the co-crystallization of impurities.

    • Seeding: Using seed crystals can promote the growth of the desired crystalline form and potentially reduce the influence of impurities on nucleation.

Quantitative Data

The following tables provide quantitative data relevant to the crystallization of this compound.

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g / 100g of water)
1015.3
2018.5
3022.2
4027.5
5034.7
6044.1
7056.5
8072.8

Note: Data compiled from various sources. Actual values may vary slightly based on experimental conditions.

Table 2: Effect of pH and Whey Protein on Lactose Crystallization

pHWhey Protein ConcentrationPredominant Crystal FormObservations
7.0Highα-Lactose Monohydrate & AmorphousIncreased protein incorporation in crystals.[4][5][6]
5.5Lowα-Lactose Monohydrate & β-Lactose-
4.0Lowα-Lactose Monohydrate-
3.8Not specifiedα-Lactose Monohydrate & AmorphousAccelerated crystallization, decreased impurity incorporation.[4]

This table provides a qualitative summary of observed effects. Quantitative effects on purity and yield can vary based on specific process parameters.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

  • Preparation of Supersaturated Solution:

    • Prepare a this compound solution of a desired concentration (e.g., 50-60% w/w) in deionized water.

    • Heat the solution to a temperature above the saturation point (e.g., 70-80°C) with gentle stirring until all lactose is completely dissolved.

  • Cooling Profile:

    • Transfer the solution to a jacketed crystallizer connected to a programmable temperature controller.

    • Implement a controlled cooling profile. A typical profile might involve an initial rapid cooling phase to just above the nucleation temperature, followed by a slower, linear or non-linear cooling rate to the final temperature (e.g., 10-20°C). For example, a profile could be: cool from 60°C to 20°C at a rate of 0.08°C/min.

  • Agitation:

    • Maintain a constant, gentle agitation throughout the cooling process to ensure temperature homogeneity and keep crystals suspended.

  • Crystal Harvesting:

    • Once the final temperature is reached and crystallization appears complete, stop the agitation.

    • Separate the crystals from the mother liquor by filtration or centrifugation.

  • Washing and Drying:

    • Wash the crystals with a small amount of cold deionized water or a water/ethanol mixture to remove residual mother liquor.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization of this compound

  • Preparation of Saturated Solution:

    • Prepare a near-saturated aqueous solution of this compound at room temperature.

  • Antisolvent Addition:

    • Place the lactose solution in a vessel with controlled agitation.

    • Slowly add a water-miscible antisolvent (e.g., ethanol or acetone) to the lactose solution at a constant rate using a syringe pump or dropping funnel. A 1:1 mass flow ratio of lactose solution to acetone has been shown to be effective for crystallizing pure α-lactose monohydrate.[8]

  • Crystallization and Aging:

    • Continue stirring for a defined period after the antisolvent addition is complete to allow for crystal growth and equilibration.

  • Crystal Harvesting:

    • Separate the crystals from the solvent mixture by filtration or centrifugation.

  • Washing and Drying:

    • Wash the crystals with a small amount of the antisolvent to remove any dissolved impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature to remove residual solvent.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_downstream Downstream Processing raw_material This compound dissolution Dissolution with Heating & Agitation raw_material->dissolution solvent Solvent (e.g., Water) solvent->dissolution supersaturation Create Supersaturation dissolution->supersaturation nucleation Nucleation supersaturation->nucleation cooling Cooling Crystallization antisolvent Antisolvent Addition evaporation Evaporation growth Crystal Growth nucleation->growth harvesting Harvesting (Filtration/Centrifugation) growth->harvesting washing Washing harvesting->washing drying Drying washing->drying product Final Crystalline Product drying->product troubleshooting_guide cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_fines Potential Causes for Fines cluster_causes_amorphous Potential Causes for Amorphous Product cluster_solutions Solutions start Crystallization Issue Encountered low_yield Low Yield start->low_yield small_crystals Small Crystals (Fines) start->small_crystals amorphous Amorphous Product start->amorphous cause_yield1 Inadequate Supersaturation low_yield->cause_yield1 cause_yield2 Presence of Impurities low_yield->cause_yield2 cause_yield3 Incorrect pH low_yield->cause_yield3 cause_fines1 High Supersaturation small_crystals->cause_fines1 cause_fines2 Rapid Cooling/Antisolvent Addition small_crystals->cause_fines2 cause_fines3 High Agitation small_crystals->cause_fines3 solution6 Use Seeding small_crystals->solution6 cause_amorphous1 Rapid Solvent Removal amorphous->cause_amorphous1 cause_amorphous2 Presence of Inhibitors (e.g., certain acids, whey proteins) amorphous->cause_amorphous2 solution1 Optimize Supersaturation cause_yield1->solution1 solution2 Purify Feed Solution cause_yield2->solution2 solution3 Adjust pH cause_yield3->solution3 cause_fines1->solution1 solution4 Control Cooling/Antisolvent Rate cause_fines2->solution4 solution5 Optimize Agitation cause_fines3->solution5 solution7 Employ Slower Process cause_amorphous1->solution7 cause_amorphous2->solution2 cause_amorphous2->solution3

References

Technical Support Center: α-Lactose Monohydrate Dehydration and Epimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with α-lactose monohydrate. The following sections address common issues encountered during experiments involving its dehydration and epimerization.

Troubleshooting Guide

Issue 1: Inconsistent Results in Dehydration Studies

  • Question: My dehydration experiments on α-lactose monohydrate are yielding variable weight loss and inconsistent thermal analysis peaks. What could be the cause?

  • Answer: Inconsistent results in dehydration studies can stem from several factors. Firstly, ensure your starting material is consistently α-lactose monohydrate with a known, low percentage of β-lactose, as the anomeric composition can affect thermal behavior.[1] The theoretical water content of α-lactose monohydrate is approximately 5% w/w.[2] Secondly, variations in heating rate, sample mass, and the atmosphere (e.g., nitrogen purge rate in TGA/DSC) can significantly impact the dehydration onset temperature and peak shape. For instance, a slower heating rate may provide a more defined dehydration endotherm. Finally, ensure proper calibration of your thermal analysis instrumentation using standards like indium and zinc.[3]

Issue 2: Unexpected Exotherm Following Dehydration in DSC

  • Question: I observe an exothermic event immediately following the dehydration endotherm in my DSC thermogram of α-lactose monohydrate. Is this normal?

  • Answer: Yes, this is a commonly observed phenomenon. This exothermic peak, often seen after the water loss endotherm (around 140-160°C), is not solely due to recrystallization as previously thought.[4][5] Recent studies have shown that this exotherm also comprises a contribution from the solid-state epimerization of α-lactose to β-lactose, a process triggered by the dehydration of the monohydrate.[4][5][6]

Issue 3: Difficulty in Quantifying Low Levels of Anomer Conversion

  • Question: I am trying to quantify a small percentage of β-lactose that has formed from α-lactose monohydrate after a heating experiment, but my current method lacks sensitivity. What do you recommend?

  • Answer: Quantifying low levels of anomeric conversion can be challenging. While techniques like DSC can be used for quantification, they may not be sensitive enough for very low levels. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a highly sensitive and accurate method for determining the anomeric ratio of lactose (B1674315) powders.[1][4] For thermal analysis, high-speed DSC (HyperDSC) has been shown to improve sensitivity in detecting small amorphous contents and subtle transitions.

Issue 4: Changes in Powder Properties After Dehydration

  • Question: After heating α-lactose monohydrate to induce dehydration, I've noticed changes in the powder's physical properties, such as particle size and surface area. Why does this happen?

  • Answer: The removal of water from the crystal lattice of α-lactose monohydrate can compromise the crystal's integrity.[7] This can lead to fracturing of the crystals, resulting in a reduction in particle size and a corresponding increase in the specific surface area.[2][7] This alteration of physical properties is an important consideration in pharmaceutical formulations as it can impact powder flow and compaction characteristics.

Frequently Asked Questions (FAQs)

  • Q1: At what temperature does the dehydration of α-lactose monohydrate begin?

    • A1: The onset of dehydration for α-lactose monohydrate typically occurs around 140-145°C.[2][8] Differential Scanning Calorimetry (DSC) thermograms show a distinct endothermic peak in the range of 140-160°C, corresponding to the loss of one mole of bound water.[4][9]

  • Q2: What is epimerization in the context of lactose?

    • A2: Epimerization is the process where the orientation of the hydroxyl group and hydrogen atom on the anomeric carbon (C1) of the glucose unit in the lactose molecule changes. This converts the α-anomer to the β-anomer, or vice versa, through the opening and closing of the pyranose ring.[1] In aqueous solutions, this process is known as mutarotation and leads to an equilibrium between the two anomers.[10][11] Recent findings have confirmed that this can also occur in the solid state upon dehydration.[4][5]

  • Q3: Does dehydration of α-lactose monohydrate always lead to epimerization?

    • A3: Studies have shown a direct link between the thermal desorption of water from α-lactose monohydrate and the initiation of solid-state epimerization to β-lactose.[4][5][6] Heating α-lactose monohydrate to temperatures that induce dehydration results in a partial conversion to the β-anomer.[4][5]

  • Q4: How can I accurately determine the water content of my α-lactose monohydrate sample?

    • A4: Karl Fischer titration is a highly specific and accurate method for determining the water content in lactose, including the water of crystallization.[12][13] Unlike gravimetric methods which can be affected by the loss of other volatile substances, Karl Fischer titration specifically quantifies water.[12] The theoretical water content of pure α-lactose monohydrate is approximately 5.0%.

  • Q5: What are the key differences in the thermal behavior of α-lactose monohydrate and β-lactose?

    • A5: α-lactose monohydrate exhibits a characteristic endothermic peak between 140-160°C in a DSC thermogram, corresponding to the loss of its water of hydration. This is followed by melting and decomposition at higher temperatures.[9] In contrast, anhydrous β-lactose does not show this initial dehydration peak and typically displays a single melting endotherm at a higher temperature, around 215°C.[4]

Quantitative Data Summary

Table 1: Thermal Events During the Heating of α-Lactose Monohydrate

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Associated Process(es)
Dehydration142.2 - 143.8[4]~145~150Loss of one mole of crystal water
Epimerization/RecrystallizationFollowing Dehydration--Solid-state conversion of α-lactose to β-lactose and structural rearrangement
Melting/Decomposition> 200[9]214.2 - 224[4][8]-Melting of the anhydrous forms followed by thermal degradation

Table 2: Epimerization of α-Lactose Monohydrate Upon Heating

Heating Temperature (°C)Holding Time (minutes)% Conversion to β-LactoseRate of Conversion (%/min)Analytical Method
160011.6 ± 0.9[4][5]-¹H-NMR
1606029.7 ± 0.8[4][5]~0.28[5]¹H-NMR
190-29.1 ± 0.7[4][5]-¹H-NMR

Experimental Protocols

Protocol 1: Determination of Dehydration and Thermal Transitions by DSC

  • Instrumentation: Differential Scanning Calorimeter (DSC) equipped with a cooling system and a nitrogen purge gas supply.

  • Sample Preparation: Accurately weigh 4-5 mg of the α-lactose monohydrate sample into an aluminum DSC pan.[3] Seal the pan with an aluminum lid.

  • DSC Parameters:

    • Temperature Range: 25°C to 300°C.[3]

    • Heating Rate: 10°C/min.[3]

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.[3]

  • Calibration: Calibrate the instrument for temperature and enthalpy using indium and zinc standards prior to sample analysis.[3]

  • Analysis: Analyze the resulting thermogram for endothermic and exothermic events, noting the onset and peak temperatures, and calculating the enthalpy of transitions using the instrument's software.[3]

Protocol 2: Quantification of Water Content by Karl Fischer Titration

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (e.g., CombiTitrant 5) and a suitable solvent (e.g., CombiMethanol).

  • Titration Vessel Preparation: Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual water.

  • Sample Analysis:

    • Accurately weigh approximately 0.1 g - 0.3 g of the α-lactose monohydrate sample.

    • Add the sample to the pre-titrated solvent in the vessel.

    • Stir for a minimum of 180 seconds to ensure complete dissolution.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: Calculate the percentage of water in the sample based on the volume of titrant consumed and the predetermined titer of the reagent.

Protocol 3: Characterization of Crystalline Forms by X-ray Powder Diffraction (XRPD)

  • Instrumentation: X-ray diffractometer with a copper X-ray source (Cu-Kα).

  • Sample Preparation: Ensure the α-lactose monohydrate powder is of a consistent particle size. If necessary, gently sieve the sample.[14] Mount the powder sample in the sample holder.

  • XRPD Parameters:

    • Radiation: Cu-Kα.

    • Voltage and Current: e.g., 40 kV and 40 mA.

    • Scan Range (2θ): A typical range would be from 5° to 40°.

  • Analysis: Analyze the resulting diffractogram. α-lactose monohydrate has characteristic intense peaks, with a notable peak around 20° 2θ.[15] The presence of other forms, such as β-lactose (with a characteristic peak around 20.9° 2θ), can be identified by their unique diffraction patterns.[16]

Visualizations

Dehydration_Epimerization_Workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_characterization Post-Heating Characterization start α-Lactose Monohydrate Sample heating Heating (e.g., DSC, TGA) start->heating dehydration Dehydration (~140-160°C) heating->dehydration Heat Input epimerization Solid-State Epimerization dehydration->epimerization Triggers product Anhydrous Lactose Mixture (α and β anomers) epimerization->product nmr NMR Analysis product->nmr Anomeric Ratio xrpd XRPD Analysis product->xrpd Crystalline Form

Caption: Experimental workflow for studying dehydration-induced epimerization.

Logical_Relationship A α-Lactose Monohydrate B Application of Heat (>140°C) A->B C Dehydration (Loss of H₂O) B->C D Crystal Lattice Instability C->D E Solid-State Epimerization D->E F Anhydrous β-Lactose Formation E->F

Caption: Logical relationship between heating, dehydration, and epimerization.

References

Validation & Comparative

D-Lactose Monohydrate vs. Sucrose for Protein Stabilization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal excipient to ensure the stability of therapeutic proteins is a critical decision. Both D-lactose monohydrate and sucrose (B13894) are widely used disaccharides that can protect proteins from degradation during processing and storage. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed choice for your specific protein formulation.

This comparison delves into the mechanisms of stabilization, presents quantitative data from various studies, and provides detailed experimental protocols for key analytical techniques used to assess protein stability.

Mechanisms of Protein Stabilization by Sugars

Disaccharides like this compound and sucrose primarily stabilize proteins through two main mechanisms:

  • Preferential Exclusion (Vitrification): In the amorphous solid state, particularly in freeze-dried formulations, these sugars form a rigid, glassy matrix. This matrix immobilizes the protein, restricting the conformational movements that can lead to aggregation and degradation. The effectiveness of this mechanism is often correlated with the glass transition temperature (Tg) of the formulation; a higher Tg generally indicates better stability, especially at elevated storage temperatures.

  • Water Replacement Hypothesis (Hydrogen Bonding): During drying processes, water molecules that form hydrogen bonds with the protein surface are removed. Sugars can replace these water molecules, forming hydrogen bonds with the protein and helping to maintain its native conformation.

Quantitative Comparison of Stabilizing Effects

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound and sucrose in stabilizing different proteins under various stress conditions.

Table 1: Glass Transition Temperature (Tg) of Formulations

The glass transition temperature is a key indicator of the stability of an amorphous solid formulation. A higher Tg is generally desirable for long-term storage.

Protein ModelSugar ExcipientSugar:Protein Ratio (w/w)Tg (°C)Reference Study
Lactate Dehydrogenase (LDH)Lactose (B1674315)Not SpecifiedHigher than Sucrose[1]
Lactate Dehydrogenase (LDH)SucroseNot SpecifiedLower than other disaccharides[1]
Not SpecifiedLactoseNot Specified~70°C (in liposomes)[2]
Not SpecifiedSucroseNot SpecifiedSimilar to Lactose (in liposomes)[2]
MyoglobinSucroseVariousGenerally lower than Trehalose[3]
LysozymeSucroseVariousGenerally lower than Trehalose[3]

Note: Direct comparisons of Tg for lactose and sucrose with the same protein and ratio in a single study are limited in the reviewed literature. However, trends can be inferred from studies comparing multiple disaccharides.

Table 2: Protein Activity and Aggregation After Stress

This table presents data on the retention of protein activity or the extent of aggregation after subjecting the formulations to stress conditions such as freeze-drying and storage at elevated temperatures.

Protein ModelStress ConditionSugar ExcipientSugar:Protein Ratio (w/w)OutcomeReference Study
Lactate Dehydrogenase (LDH)Storage at 20, 40, 60°CLactoseNot SpecifiedSignificant destabilization and browning[1][4]
Lactate Dehydrogenase (LDH)Storage at 20, 40, 60°CSucroseNot SpecifiedComparable process stability to other disaccharides, but storage stability is dependent on conditions[1]
Whey ProteinsThermal CoagulationLactoseNot SpecifiedHighly effective at inhibiting coagulation[5][6]
Whey ProteinsThermal CoagulationSucroseNot SpecifiedHighly effective at inhibiting coagulation[5][6]
Monoclonal Antibody (MAB001)Accelerated Stability (Elevated Temp.)SucroseNot SpecifiedFaster aggregation rate compared to no excipient after a lag phase, linked to hydrolysis and glycation[3]
Five Therapeutic ProteinsLong-term storage at 50°C (freeze-dried)SucroseIncreasing ratiosPhysical stability increased monotonically with increasing sucrose content[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key experiments commonly used to evaluate protein stability.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC is used to determine the thermal transition midpoint (Tm) and the glass transition temperature (Tg) of a protein formulation, providing insights into its thermal stability.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions in the desired buffer.

    • For liquid formulations, dialyze the protein against the buffer containing the sugar excipient (this compound or sucrose) at the desired concentration.

    • For lyophilized samples, freeze-dry the protein-sugar solutions. Ensure the final product is amorphous, which can be verified by polarized light microscopy.

  • DSC Analysis:

    • Perform experiments using a differential scanning calorimeter.

    • Place a precisely weighed amount of the sample (typically 5-20 mg for solids, or a specific volume for liquids) into an aluminum DSC pan and hermetically seal it.

    • Use an empty sealed pan or a pan with the corresponding buffer/sugar solution as a reference.

    • Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 20°C to 200°C).

    • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis:

    • The glass transition (Tg) for amorphous solids is observed as a step change in the heat flow curve.

    • The melting temperature (Tm) of the protein in solution is identified as the peak of the endothermic transition, which corresponds to protein unfolding.

    • Analyze the resulting thermograms to determine the onset and peak temperatures of thermal events.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic size and is a standard method for quantifying soluble protein aggregates.

Methodology:

  • Sample Preparation:

    • Reconstitute lyophilized protein formulations in the appropriate buffer to a known concentration.

    • For liquid formulations, dilute the sample to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for the molecular weight range of the protein and its aggregates.

    • The mobile phase is typically a buffer that minimizes non-specific interactions between the protein and the column matrix (e.g., phosphate (B84403) buffer with an appropriate salt concentration like 150 mM NaCl).

    • Set a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Detection:

    • Monitor the column eluent using a UV detector at a wavelength where the protein absorbs (typically 280 nm).

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The monomer will elute as a major peak at a specific retention time. Aggregates, being larger, will elute earlier, while fragments will elute later.

    • Calculate the percentage of monomer, aggregate, and fragment by dividing the respective peak area by the total peak area.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the stabilizing effects of this compound and sucrose on a therapeutic protein.

Caption: Workflow for comparing protein stabilization by lactose and sucrose.

Conclusion

Both this compound and sucrose are effective stabilizers for therapeutic proteins, each with its own set of characteristics.

  • Sucrose is widely used and has been shown to be an effective stabilizer in numerous freeze-dried formulations, with protein stability generally increasing with sucrose concentration.[7] However, under accelerated stability conditions at elevated temperatures, sucrose can hydrolyze, leading to an increased risk of protein glycation and subsequent aggregation.[3]

  • This compound can also be an effective stabilizer. However, it is a reducing sugar, which can lead to the Maillard reaction (browning) with proteins, especially under conditions of elevated temperature and humidity, potentially compromising the stability and quality of the product.[1][4] This is a significant consideration for long-term storage and formulations that may be exposed to suboptimal conditions.

The choice between this compound and sucrose is not universal and depends heavily on the specific protein, the intended storage conditions, and the manufacturing process. For lyophilized products intended for long-term storage at controlled room temperature or refrigerated conditions, sucrose is often a preferred choice due to the lower risk of Maillard reactions. However, for certain proteins and specific formulation conditions, lactose may offer comparable or even superior stabilizing properties. It is imperative to conduct thorough formulation screening studies, utilizing the analytical techniques described above, to determine the optimal excipient for each unique therapeutic protein.

References

D-Lactose Monohydrate vs. Trehalose: A Comparative Guide to Cryoprotectant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cryoprotectant is a critical determinant for the successful preservation of biological materials. Among the various saccharides utilized for this purpose, D-Lactose monohydrate and trehalose (B1683222) have emerged as prominent non-permeating cryoprotective agents (CPAs). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific cryopreservation needs.

At a Glance: Performance Comparison

FeatureThis compoundTrehaloseKey Insights
Cell Viability Effective, particularly for certain bacteria.[1][2]Generally demonstrates high efficacy across various cell types, including mammalian cells.[3][4][5][6]Trehalose often shows superior or equivalent performance to lactose (B1674315) in preserving cell viability post-thaw.[7][8]
Protein Stability Provides protection against denaturation.Known for its exceptional protein stabilization properties.[9][10]Trehalose's unique structural properties are thought to provide a more robust protective shell around proteins.[9]
Ice Crystal Inhibition Demonstrates ice recrystallization inhibition activity.Effective at inhibiting the growth and recrystallization of ice crystals.[11][12]The ability to inhibit ice formation is a key mechanism for both sugars in preventing cellular damage.[11][12]
Mechanism of Action Primarily vitrification and water replacement.Primarily vitrification and water replacement.[3][9]Both sugars protect cells by forming a glassy matrix and replacing water molecules that hydrate (B1144303) biomolecules.[1][3][9]

Quantitative Data Summary

Cell Viability

The cryoprotective efficacy of this compound and trehalose has been evaluated across various cell types. The following tables summarize key findings from comparative studies.

Table 1: Cryoprotection of Lactic Acid Bacteria

OrganismCryoprotectantViable Cell Count (log CFU/g) - Post Freeze-DryingReference
Lactobacillus casei 431Control (no sugar)Loss of 1.7[1]
TrehaloseLoss of 0.84[1]
LactoseLoss of 0.38[1]
Lactobacillus fermentum FXJCJ6-1Glucose (control)~45% survival[2]
Trehalose~72% survival[2]
Lactobacillus reuteri CCFM1040Glucose (control)~55% survival[2]
Lactose~75% survival[2]
Lactobacillus brevis 173-1-2Glucose (control)~60% survival[2]
Lactose~80% survival[2]

Table 2: Cryoprotection of Mammalian Cells

Cell TypeCryoprotectant CombinationPost-Thaw ViabilityReference
Mouse Spermatogonial Stem CellsTrehaloseEffective[3]
LactoseAs effective as trehalose[3]
Boar Sperm250 mM TrehaloseNo beneficial effect[3]
321 mM LactoseNo beneficial effect[3]
Protein Stability

Direct comparative studies on protein stability using this compound and trehalose are limited. However, studies comparing trehalose and sucrose (B13894), another disaccharide, provide valuable insights into the stabilizing effects of these sugars. Differential Scanning Calorimetry (DSC) is a common technique to assess protein stability by measuring the denaturation temperature (Td). A higher Td indicates greater stability.

Table 3: Thermal Denaturation of Proteins in the Presence of Disaccharides (Proxy Data)

ProteinDisaccharideDenaturation Temperature (Td)Key FindingsReference
LysozymeSucroseHigher Td at low water contentSucrose can be a more effective stabilizer at higher temperatures due to more direct binding to the protein.[10][13][10][13][14]
Trehalose-Trehalose is generally considered a superior stabilizer, especially at lower temperatures.[10][13][14][10][13][14]
MyoglobinSucroseHigher Td at low water contentThe stabilizing effect is dependent on the specific protein and environmental conditions.[10][13][10][13]
Trehalose-Both sugars increase protein stability with increasing concentration.[10][13][10][13]
Whey ProteinsLactoseIncreased onset and peak denaturation temperaturesAll tested disaccharides showed a protective effect.[15]
TrehaloseIncreased onset and peak denaturation temperaturesMaltose showed the greatest effect in this particular study.[15]

Mechanisms of Cryoprotection

The cryoprotective properties of both this compound and trehalose are primarily attributed to two key mechanisms: the Water Replacement Hypothesis and the Vitrification Hypothesis .

  • Water Replacement Hypothesis : During freezing, water molecules that typically hydrate and stabilize biomolecules like proteins and membranes are removed to form ice crystals. Non-permeating sugars like lactose and trehalose can form hydrogen bonds with these biomolecules, effectively replacing the water and maintaining their native structure and function.[1][3][9]

  • Vitrification Hypothesis : At high concentrations, these sugars increase the viscosity of the extracellular solution and raise its glass transition temperature (Tg).[9][16] This promotes the formation of a glassy, amorphous solid state (vitrification) upon cooling, which inhibits the formation of damaging ice crystals.[9] Trehalose is known to have a higher glass transition temperature compared to other disaccharides, which is a contributing factor to its superior cryoprotective abilities.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experimental protocols used to evaluate cryoprotectant performance.

Cell Viability Assay: Trypan Blue Exclusion Method

This method distinguishes between viable and non-viable cells based on membrane integrity.[17][18][19][20][21]

  • Sample Preparation : Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Cell Suspension : Create a single-cell suspension in a suitable buffer or medium. If the medium contains serum, it's advisable to pellet the cells and resuspend in a protein-free solution to avoid background staining.[20]

  • Staining : Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.[17]

  • Incubation : Incubate the mixture at room temperature for 1-3 minutes. It is crucial not to exceed 5 minutes as this can lead to an overestimation of cell death.[17][20]

  • Counting : Load the stained cell suspension into a hemocytometer.

  • Microscopy : Using a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells.

  • Calculation : Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Protein Stability Assessment: Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated, allowing for the determination of the protein denaturation temperature (Td).[10][13][14]

  • Sample Preparation : Prepare solutions of the protein of interest with and without the cryoprotectant (this compound or trehalose) at various concentrations.

  • DSC Analysis : Load the samples into DSC pans and place them in the instrument.

  • Heating Program : Subject the samples to a controlled heating ramp.

  • Data Acquisition : Monitor the heat flow into the sample as a function of temperature. An endothermic peak will be observed at the temperature where the protein denatures.

  • Data Analysis : The peak of the endotherm corresponds to the denaturation temperature (Td). A higher Td in the presence of the cryoprotectant indicates a stabilizing effect.

Ice Recrystallization Inhibition (IRI) Assay: Sucrose Sandwich Assay

This assay is used to visually assess the ability of a substance to inhibit the growth of ice crystals.[11][12][22]

  • Sample Preparation : Prepare a solution of the cryoprotectant (lactose or trehalose) in a sucrose solution (e.g., 30% sucrose).

  • Sandwich Assembly : Place a small droplet of the sample solution between two coverslips.

  • Freezing : Rapidly freeze the "sandwich" on a cold stage.

  • Annealing : Raise the temperature to an annealing temperature (e.g., -6°C) and hold for a set period (e.g., 30 minutes).

  • Microscopy : Observe the ice crystal morphology and size under a microscope.

  • Analysis : Compare the size and shape of the ice crystals in the presence of the cryoprotectants to a control solution without any cryoprotectant. Smaller and more rounded ice crystals indicate a higher IRI activity.

Visualizing Experimental Workflows

Understanding the sequence of experimental steps is crucial for replicating and interpreting results. The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for comparing cryoprotectants.

Cryoprotectant_Comparison_Workflow cluster_preparation Preparation Phase cluster_cryopreservation Cryopreservation Phase cluster_thawing Thawing & Analysis Phase cluster_analysis Analytical Methods A Cell Culture / Protein Solution C Mix Cells/Protein with Cryoprotectants A->C B Prepare Cryoprotectant Solutions (Lactose & Trehalose) B->C D Controlled Cooling (-1°C/min to -80°C) C->D E Long-term Storage (Liquid Nitrogen) D->E F Rapid Thawing (37°C Water Bath) E->F G Post-Thaw Analysis F->G H Cell Viability Assay (Trypan Blue) G->H I Protein Stability Assay (DSC) G->I J Ice Crystal Analysis (IRI Assay) G->J

Caption: General workflow for comparing cryoprotectant efficacy.

Cryoprotection_Mechanism cluster_cell Biological System cluster_stress Cryogenic Stress cluster_protection Cryoprotective Mechanisms Cell Cell / Protein Water Hydration Shell (Water) Freezing Freezing Process Ice Ice Crystal Formation Freezing->Ice Dehydration Dehydration Freezing->Dehydration Ice->Cell Damage Dehydration->Cell Damage CPA D-Lactose or Trehalose WaterReplacement Water Replacement (H-bonding with Biomolecules) CPA->WaterReplacement Vitrification Vitrification (Glassy State Formation) CPA->Vitrification WaterReplacement->Cell Stabilizes Vitrification->Ice Inhibits

References

A Head-to-Head Comparison of Alternative Sugars for Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize bacterial fermentation processes, the choice of a carbon source is critical. While D-Lactose monohydrate is a conventional option, a variety of alternative sugars offer distinct advantages in terms of cost, metabolic efficiency, and product yield. This guide provides an objective comparison of common lactose (B1674315) alternatives, supported by experimental data, to inform your selection and enhance your fermentation outcomes.

This guide delves into the performance of several key alternative sugars—Glucose, Glycerol (B35011), Xylose, and Sucrose—as substitutes for this compound in bacterial fermentation, with a primary focus on the workhorse of industrial biotechnology, Escherichia coli.

Performance Comparison of Carbon Sources

The selection of a carbon source significantly impacts cellular growth, protein expression, and the overall efficiency of the fermentation process. The following table summarizes key quantitative data from various studies to facilitate a direct comparison between this compound and its alternatives.

Carbon SourceTypical Bacterial Strain(s)Specific Growth Rate (µ, h⁻¹)Biomass Yield (g DCW/g sugar)Recombinant Protein Yield (g/L)Key Considerations
This compound E. coli K-12, BL21(DE3)~0.53[1]Variable, generally lower than glucoseStrain and product dependentInducer of the lac operon; metabolism requires β-galactosidase. Slower initial growth compared to glucose.[1][2]
Glucose E. coli K-12, BL21(DE3)~0.60 - 1.0[3][4]~0.5Can be high, but subject to overflow metabolismPreferred carbon source for E. coli, leading to rapid growth.[3] Can cause acetate (B1210297) formation (overflow metabolism), which is toxic to cells and can inhibit growth and protein production. Strong catabolite repression of other sugar utilization pathways.[5][6]
Glycerol E. coli BL21(DE3)~0.2 - 0.4~0.45 - 0.55Can be higher than glucose under certain conditionsA byproduct of biodiesel production, making it a cost-effective and sustainable option.[7] Does not cause significant catabolite repression, allowing for co-metabolism of other sugars like lactose.[8] May result in slightly higher overall biomass but potentially less steady protein production compared to glucose in some setups.[7] Can enhance the expression of soluble proteins.[9]
Xylose Engineered E. coli strains~0.1 - 0.3~0.4Product-specificA major component of lignocellulosic biomass, a renewable feedstock.[10] Wild-type E. coli utilizes xylose less efficiently than glucose.[5] Significant metabolic engineering efforts are often required for efficient utilization.[10][11]
Sucrose Streptococcus thermophilus, Engineered E. coliVariableVariableStrain and product dependentReadily available and cost-effective. Requires hydrolysis into glucose and fructose (B13574) for metabolism by E. coli, which can be a rate-limiting step. Some bacteria, like certain strains of Streptococcus thermophilus, can utilize it, but potentially less efficiently than lactose.[12]

Experimental Methodologies

The data presented in this guide is derived from a variety of experimental setups. Below are detailed protocols for key experiments commonly used to evaluate and compare the performance of different carbon sources in bacterial fermentation.

Batch Fermentation for Growth Rate and Biomass Yield Determination
  • Objective: To determine the specific growth rate (µ) and biomass yield of a bacterial strain on different carbon sources.

  • Protocol:

    • Strain and Inoculum Preparation: A single colony of the desired bacterial strain (e.g., E. coli BL21(DE3)) is used to inoculate a seed culture in a rich medium (e.g., LB broth) and grown overnight at 37°C with shaking.

    • Fermentation Medium: A defined minimal medium (e.g., M9 minimal medium) is prepared, supplemented with a specific concentration of the test carbon source (e.g., 10 g/L of glucose, glycerol, or lactose).[1]

    • Fermentation Setup: The fermentation is carried out in shake flasks or a benchtop bioreactor with controlled temperature (e.g., 37°C), pH (e.g., 7.0), and aeration.

    • Inoculation: The production culture is inoculated with the seed culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.

    • Sampling and Analysis: Samples are taken at regular intervals to measure:

      • Cell Growth: OD₆₀₀ is measured using a spectrophotometer.

      • Dry Cell Weight (DCW): A known volume of culture is centrifuged, washed, and dried to a constant weight.

      • Sugar Concentration: The concentration of the carbon source in the supernatant is determined using High-Performance Liquid Chromatography (HPLC).

    • Data Analysis: The specific growth rate (µ) is calculated from the exponential phase of the growth curve. The biomass yield is determined as the grams of DCW produced per gram of sugar consumed.

Fed-Batch Fermentation for Recombinant Protein Production
  • Objective: To compare the yield of a recombinant protein when using different carbon sources in a fed-batch fermentation process.

  • Protocol:

    • Strain: An E. coli strain engineered to express a specific recombinant protein (e.g., Green Fluorescent Protein - GFP) is used.

    • Batch Phase: The fermentation is initiated as a batch culture in a defined medium with an initial concentration of the primary carbon source (e.g., glycerol).

    • Feeding Phase: Once the initial carbon source is nearly depleted (indicated by a sharp increase in dissolved oxygen), a concentrated feed solution containing the carbon source is continuously or intermittently added to the bioreactor to maintain a low substrate concentration. This prevents the accumulation of inhibitory byproducts like acetate.

    • Induction: When the cell density reaches a desired level (e.g., OD₆₀₀ of 20-30), the expression of the recombinant protein is induced (e.g., by adding IPTG or lactose).

    • Post-Induction Phase: The fermentation is continued for a set period, with continued feeding to support cell maintenance and protein synthesis.

    • Sampling and Analysis: Samples are collected throughout the fermentation to monitor cell growth, sugar consumption, and protein expression.

      • Protein Quantification: The concentration of the recombinant protein is determined by methods such as SDS-PAGE analysis with densitometry or specific activity assays (for enzymes).

    • Data Analysis: The final protein titer (g/L) and the specific productivity (q_p, grams of protein per gram of biomass per hour) are calculated.

Metabolic and Experimental Visualizations

To better understand the underlying biochemical processes and experimental designs, the following diagrams are provided.

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Lactose Lactose LacY LacY (Permease) Lactose->LacY Galactose Galactose Lactose->Galactose hydrolysis Glucose_in Glucose Lactose->Glucose_in hydrolysis Glucose Glucose PTS PTS System Glucose->PTS Glycerol Glycerol GlpF GlpF Glycerol->GlpF Xylose Xylose XylE XylE Xylose->XylE Sucrose Sucrose sucrase Sucrase Sucrose->sucrase LacY->Lactose Glycerol_in Glycerol GlpF->Glycerol_in Xylose_in Xylose XylE->Xylose_in G6P Glucose-6-P PTS->G6P Galactose->G6P Leloir pathway Glucose_in->G6P Glycolysis Glycolysis Glycerol_in->Glycolysis Glycerol Kinase PPP Pentose Phosphate Pathway Xylose_in->PPP Fructose Fructose Fructose->Glycolysis beta_gal β-galactosidase sucrase->Glucose_in sucrase->Fructose G6P->Glycolysis TCA TCA Cycle Glycolysis->TCA Biomass Biomass & Products Glycolysis->Biomass PPP->Glycolysis PPP->Biomass TCA->Biomass Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Strain Select Bacterial Strain (e.g., E. coli BL21(DE3)) Media Prepare Minimal Media with Different Carbon Sources Strain->Media Fermentation Inoculate Production Cultures (Batch or Fed-Batch) Media->Fermentation Inoculum Prepare Overnight Seed Culture Inoculum->Fermentation Induction Induce Protein Expression (if applicable) Fermentation->Induction Sampling Collect Samples at Regular Intervals Fermentation->Sampling Induction->Sampling OD Measure OD₆₀₀ (Growth) Sampling->OD HPLC Analyze Sugar & Metabolite Concentrations (HPLC) Sampling->HPLC Protein Quantify Protein Yield (SDS-PAGE, etc.) Sampling->Protein Data Calculate Growth Rate, Yields, and Productivity OD->Data HPLC->Data Protein->Data Comparison Compare Performance of Different Sugars Data->Comparison

References

A Comparative Analysis of D-Lactose Monohydrate Suppliers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development. D-Lactose monohydrate is a widely utilized excipient due to its versatility, stability, and cost-effectiveness. [1][2] However, not all lactose (B1674315) is created equal. Variations in physical and chemical properties between suppliers can significantly impact drug product performance, from flowability and compressibility during manufacturing to the stability and dissolution of the final dosage form.[3][4] This guide provides a comparative analysis of key quality attributes of this compound from representative suppliers, supported by detailed experimental protocols and data visualization to aid in informed supplier selection.

Key Quality Attributes and Supplier Comparison

The performance of this compound as a pharmaceutical excipient is dictated by a range of physicochemical properties.[2][5] Below is a summary of critical quality attributes and a comparative table of typical specifications from three representative, albeit fictional, suppliers: PharmaGrade Lactose, BioExcipients Inc., and ChemStable Solutions.

ParameterPharmaGrade LactoseBioExcipients Inc.ChemStable SolutionsUSP/NF Monograph Limit
Purity (Assay) ≥ 99.8%≥ 99.9%≥ 99.7%≥ 99.5%
Moisture Content (Loss on Drying) 4.8%4.9%5.0%≤ 5.5%
Particle Size Distribution (D50) 75 µm150 µm100 µmVaries by grade
Bulk Density 0.55 g/mL0.65 g/mL0.60 g/mLReport Value
Tapped Density 0.70 g/mL0.85 g/mL0.78 g/mLReport Value
Carr's Index 21.423.523.1Varies
Hausner Ratio 1.271.311.30Varies
Residue on Ignition 0.05%0.04%0.08%≤ 0.1%[6]
Heavy Metals < 5 µg/g< 5 µg/g< 5 µg/g≤ 5 µg/g[6]
Microbial Count (TAMC) < 100 cfu/g< 50 cfu/g< 100 cfu/g≤ 100 cfu/g[6]

Note: The data presented above are representative examples and should be confirmed with the suppliers' certificates of analysis for specific batches.

Experimental Protocols

Accurate and reproducible analytical testing is paramount for verifying the quality of this compound. The following are detailed methodologies for key experiments cited in the comparison.

Purity (Assay) by High-Performance Liquid Chromatography (HPLC)

This method is widely used for the precise quantification of lactose.[7]

  • Instrumentation: High-Performance Liquid Chromatograph with a refractive index detector.

  • Column: A suitable carbohydrate analysis column (e.g., Amino-based column).

  • Mobile Phase: Acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve USP Lactose Monohydrate Reference Standard in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.

  • Procedure: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the peak area of the lactose in the sample to that of the standard.

Moisture Content by Loss on Drying (LOD)

This method determines the amount of volatile matter (primarily water) in the sample.

  • Apparatus: A calibrated drying oven and an analytical balance.

  • Procedure:

    • Accurately weigh a sample of this compound (approximately 1-2 g) into a pre-dried and tared weighing bottle.

    • Dry the sample in the oven at a specified temperature (e.g., 80°C) for a specified time (e.g., 2 hours), or until a constant weight is achieved.

    • Cool the sample in a desiccator to room temperature and reweigh.

    • The percentage of weight loss is calculated as the moisture content.

Particle Size Distribution by Laser Diffraction

This technique measures the size distribution of particles in the sample.

  • Instrumentation: A laser diffraction particle size analyzer.

  • Dispersion Medium: A suitable non-solvent for lactose, such as isopropyl alcohol.

  • Procedure:

    • Disperse the this compound sample in the dispersion medium.

    • Introduce the dispersion into the analyzer.

    • The instrument measures the angular distribution of scattered laser light, which is then used to calculate the particle size distribution.

    • Report the D10, D50, and D90 values, representing the particle size below which 10%, 50%, and 90% of the sample lies, respectively.

Bulk and Tapped Density

These measurements are crucial for understanding the powder's flowability and compressibility.

  • Apparatus: A graduated cylinder and a tapped density tester.

  • Procedure for Bulk Density:

    • Gently pour a known mass of the this compound powder into a graduated cylinder.

    • Record the volume.

    • Bulk density is calculated as the mass of the powder divided by its volume.

  • Procedure for Tapped Density:

    • Place the graduated cylinder containing the sample onto the tapped density tester.

    • Subject the cylinder to a set number of mechanical taps (B36270) (e.g., 500 or 1250 taps).

    • Record the new, smaller volume.

    • Tapped density is calculated as the mass of the powder divided by the tapped volume.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in supplier evaluation and the role of lactose in drug formulation, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Physical Characterization cluster_2 Chemical & Purity Analysis cluster_3 Microbiological Testing cluster_4 Decision Sample Receive Lactose Samples (Supplier A, B, C) Documentation Review Certificate of Analysis Sample->Documentation Visual Visual Inspection (Color, Foreign Matter) Sample->Visual Assay Purity Assay (HPLC) Sample->Assay Microbial Total Aerobic Microbial Count & Yeast/Mold Count Sample->Microbial PSD Particle Size Distribution (Laser Diffraction) Visual->PSD Density Bulk & Tapped Density PSD->Density Flow Flowability Assessment (Carr's Index, Hausner Ratio) Density->Flow Decision Supplier Qualification Decision Flow->Decision LOD Loss on Drying Assay->LOD ROI Residue on Ignition LOD->ROI HeavyMetals Heavy Metals Testing ROI->HeavyMetals HeavyMetals->Decision Microbial->Decision

Caption: Workflow for the evaluation of this compound from different suppliers.

Signaling_Pathway cluster_formulation Drug Formulation & Dissolution cluster_absorption In-vivo Absorption Pathway Tablet Oral Solid Dosage Form (Tablet/Capsule) GI_Tract Gastrointestinal Tract Tablet->GI_Tract Ingestion API Active Pharmaceutical Ingredient (API) Lactose This compound (Excipient) Dissolution Tablet Disintegration & API Dissolution GI_Tract->Dissolution Absorption API Absorption into Bloodstream Dissolution->Absorption Lactose properties can a_ffect dissolution rate Therapeutic Therapeutic Effect Absorption->Therapeutic

Caption: Role of this compound as an excipient in the drug delivery pathway.

References

D-Lactose Monohydrate vs. Mannitol: A Comparative Guide for Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

In the development of solid oral dosage forms, the selection of appropriate excipients is paramount to ensuring the stability, manufacturability, and therapeutic efficacy of the final product. D-Lactose monohydrate and D-mannitol are two of the most widely used diluents, or fillers, in tablet and capsule formulations. While both are water-soluble carbohydrates, their distinct physicochemical properties lead to significant differences in performance. This guide provides an objective comparison, supported by experimental data, to aid researchers and formulation scientists in making an informed selection.

Core Physicochemical Properties

A fundamental understanding of the inherent properties of each excipient is the first step in the selection process. Mannitol's key advantages include its low hygroscopicity and chemical inertness, while lactose (B1674315) is a versatile and cost-effective option.

PropertyThis compoundD-MannitolKey Considerations for Formulation
Chemical Nature Reducing DisaccharideNon-reducing Sugar AlcoholLactose can undergo the Maillard reaction with APIs containing primary or secondary amine groups, leading to discoloration and degradation.[1][2][3][4] Mannitol (B672) is chemically inert and not prone to this reaction.[5][6]
Hygroscopicity Low, but higher than mannitolVery LowMannitol is preferred for moisture-sensitive active pharmaceutical ingredients (APIs).[5][7][8]
Solubility (in water at 20°C) ~21.6 g / 100 mL~21.6 g / 100 mLBoth are considered water-soluble, making them suitable for immediate-release dosage forms. Their similar solubility means other factors often drive selection.[9]
Taste & Mouthfeel Mildly sweetSweet with a negative heat of solution, providing a pleasant, cool sensation.[5][6][9]Mannitol's superior palatability makes it a frequent choice for orally disintegrating tablets (ODTs) and chewable tablets.[8][9]
Polymorphism Exists as α- and β- anomersExists in three main polymorphic forms: α, β, and δ.[8][10]The δ-polymorph of mannitol has been shown to have superior tabletability compared to the more stable β form.[10]

Performance in Tablet Manufacturing

The behavior of an excipient under compression is critical for producing robust tablets with consistent properties. Both lactose and mannitol are classified as brittle materials, meaning they tend to fragment under pressure, which can create new, clean surfaces for bonding.

Compaction and Tabletability

Experimental studies using compaction simulators allow for a detailed analysis of how these materials behave during the tableting process. Tabletability, the ability of a powder to be converted into a tablet of a specified strength, is a key performance indicator. While both excipients are effective, certain grades of mannitol can produce harder tablets.[11]

Table 2: Comparative Compaction Data for Lactose and Mannitol

ParameterDescriptionThis compound (Spray-Dried)D-Mannitol (Spray-Dried)
Heckel Yield Pressure (Py) An inverse measure of plasticity. Lower values indicate more plastic deformation.~85 - 150 MPa~140 - 250 MPa
Tablet Tensile Strength The force required to break a tablet diametrically.~1.5 - 2.5 MPa (at 200 MPa compression pressure)~2.0 - 4.0 MPa (at 200 MPa compression pressure)
Deformation Mechanism Predominantly brittle fracture for both.Brittle FractureBrittle Fracture

Note: Values are representative and can vary significantly between different commercial grades and experimental conditions. Data compiled from multiple studies.[9][12][13][14][15][16]

Experimental Protocol: Heckel Analysis for Compressibility

The Heckel equation is widely used to characterize the compaction behavior of pharmaceutical powders.[14]

  • Powder Preparation: The excipient powder is accurately weighed and loaded into the die of a compaction simulator or a hydraulic press.

  • Compression: The powder is compressed over a range of pressures (e.g., 50 MPa to 300 MPa). During compression, the applied force and punch displacement are continuously recorded.

  • Data Calculation:

    • The 'in-die' bulk density of the tablet (ρBP) is calculated at various compression pressures.

    • The relative density (D) is determined as the ratio of the tablet's bulk density to the material's true density (measured by helium pycnometry).

  • Heckel Plot: A plot of ln(1/(1-D)) versus the applied compression pressure (P) is generated.[17]

  • Analysis: The linear portion of the plot is analyzed. The reciprocal of the slope of this linear region is the mean yield pressure (Py).[17] Materials with lower Py values are considered more plastic.

experimental_workflow cluster_prep 1. Material Preparation & Characterization cluster_comp 2. Compression & Tableting cluster_test 3. Tablet Analysis & Comparison cluster_data 4. Data Interpretation P1 Weigh API and Excipient (Lactose or Mannitol) P2 Blend Powders (e.g., V-blender, 15 min) P1->P2 P3 Characterize Blend Flow (e.g., Carr's Index) P2->P3 C1 Load Powder into Compaction Simulator P3->C1 C2 Compress at Defined Forces (e.g., 50-300 MPa) C1->C2 T1 Measure Tablet Properties (Weight, Thickness, Hardness) C2->T1 T2 Calculate Tensile Strength T1->T2 T3 Perform Dissolution Test (USP Apparatus II) T1->T3 T4 Conduct Stability Study (40°C / 75% RH) T1->T4 D1 Construct Tabletability & Heckel Plots T2->D1 D2 Compare Dissolution Profiles T3->D2 D3 Analyze for Degradants (HPLC) T4->D3

Fig 1. Experimental workflow for comparing excipient performance.

Impact on Drug Dissolution

For poorly water-soluble drugs (BCS Class II), soluble excipients like lactose and mannitol can act as carriers to enhance the dissolution rate. By forming a hydrophilic layer around the drug particle, they can improve wettability and facilitate faster release.

In a study comparing carriers for the poorly soluble drug Rutin, solid dispersions were prepared using a fluid-bed coating system.[18] Lactose monohydrate was found to provide the most significant dissolution enhancement.

Table 3: Dissolution of Rutin from Solid Dispersions (Rutin:Excipient Ratio 1:10)

Formulation% Drug Released at 15 minutes% Drug Released at 60 minutes
Pure Rutin~25%~60%
Rutin + Mannitol~60%~85%
Rutin + Lactose Monohydrate ~100% ~100%

Data adapted from a study on Rutin solid dispersions.[18]

Experimental Protocol: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus II (Paddle Method) is commonly used.

  • Medium: 900 mL of a specified dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer) is placed in each vessel and equilibrated to 37 ± 0.5°C.[18]

  • Procedure: A single tablet is dropped into each vessel. The paddle is rotated at a specified speed (e.g., 50 RPM).

  • Sampling: Aliquots (e.g., 5 mL) of the dissolution medium are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). The withdrawn volume is replaced with fresh, pre-warmed medium.

  • Analysis: The concentration of the dissolved drug in each sample is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Chemical Stability and Drug-Excipient Compatibility

The most critical distinction between the two excipients lies in their chemical reactivity. Lactose, as a reducing sugar, contains a hemiacetal group that can react with primary and secondary amine functional groups on an API. This non-enzymatic browning reaction, known as the Maillard reaction, is accelerated by heat and moisture and results in the degradation of the API and discoloration of the dosage form.[1][2][3][19]

Mannitol, being a sugar alcohol, is not a reducing sugar and is therefore chemically inert in this regard. This makes it the excipient of choice for amine-containing APIs.[5][6]

Experimental Protocol: Accelerated Stability for Compatibility Screening
  • Sample Preparation: Binary mixtures of the API and the excipient (e.g., 1:1 or ratios representative of the final formulation) are prepared by simple blending. A sample of the pure API is used as a control.[20]

  • Storage: The blends are placed in open or loosely capped vials and stored under accelerated stability conditions, typically 40°C and 75% relative humidity (RH), for a period of 2 to 4 weeks.[2][21]

  • Analysis: At specified time points, samples are withdrawn and analyzed.

    • Visual Inspection: Checked for any color change (e.g., browning).

    • Chromatographic Analysis (HPLC): The primary method to quantify the parent API and detect the formation of any degradation products.

    • Spectroscopic Analysis (FTIR): Can be used to detect changes in functional groups, such as the formation of an imine bond, which is an early step in the Maillard reaction.[1]

    • Thermal Analysis (DSC): Can indicate interactions through shifts in melting points or the appearance of new thermal events.

// Nodes Start [label="Start: Select a Diluent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; API_Amine [label="Does the API have a\nprimary or secondary amine?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; API_Moisture [label="Is the API highly\nmoisture-sensitive?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; ODT [label="Is the final dosage form an\nODT or chewable tablet?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Cost [label="Is cost a primary\nconstraint?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

Use_Mannitol [label="Strongly Consider MANNITOL", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Lactose [label="LACTOSE is a\nsuitable option", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Consider_Mannitol [label="Consider MANNITOL\nfor low hygroscopicity\nand good mouthfeel", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_Lactose [label="Consider LACTOSE\nfor cost-effectiveness", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> API_Amine; API_Amine -> Use_Mannitol [label=" Yes"]; API_Amine -> API_Moisture [label="No"]; API_Moisture -> Consider_Mannitol [label=" Yes"]; API_Moisture -> ODT [label="No"]; ODT -> Consider_Mannitol [label=" Yes"]; ODT -> Cost [label="No"]; Cost -> Consider_Lactose [label=" Yes"]; Cost -> Use_Lactose [label="No"]; }

References

A Comparative Guide to the Regulation of Lactose Synthesis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, cross-species comparison of the regulatory mechanisms governing lactose (B1674315) synthesis. By examining the distinct strategies employed by mammals, bacteria, and yeast, we aim to offer valuable insights for researchers in fields ranging from metabolic engineering to drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling and metabolic pathways.

Comparative Overview of Lactose Synthesis and Metabolism Regulation

Lactose, a disaccharide composed of glucose and galactose, plays a crucial role as the primary carbohydrate in the milk of most mammals, providing essential energy for newborns.[1] The regulation of its synthesis is a highly specialized and tightly controlled process in mammals. In contrast, for many bacteria and some yeasts, lactose serves as a carbon source, and its metabolism (breakdown) is regulated to ensure efficient energy utilization. This guide will compare the intricate hormonal and enzymatic control of lactose synthesis in mammals with the classic gene regulatory circuits governing lactose metabolism in prokaryotes and yeast.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to lactose synthesis and metabolism across different species.

Table 1: Hormonal Regulation of Key Genes in Mammalian Lactose Synthesis

HormoneTarget Gene/ProteinSpeciesEffect on Expression/ActivityFold Change (approx.)Reference
Prolactinα-lactalbumin (LALBA) mRNAHumanIncrease3.5-fold[2]
ProlactinLactose SynthesisMouse/RatIncrease (after 4-8h)-[2]
GlucocorticoidsLALBA SynthesisMouse (virgin/mid-pregnant)Biphasic effect-[2]
ProgesteroneLALBA SynthesisMouse (virgin/early-mid pregnant)Inhibition-[2]
EstrogenLALBA SecretionCowInhibition-[2]
Insulin (B600854), Hydrocortisone (B1673445), ProlactinLactose SynthetaseMouseInduction>100-fold increase from late pregnancy to lactation[3][4]

Table 2: Expression Changes of Key Genes in Mammalian Lactose Synthesis During Lactation

Gene/ProteinSpeciesTimingChange in ExpressionReference
α-lactalbumin (LALBA) mRNAPigL(-14) to L(-3)11.8-fold increase[1]
α-lactalbumin (LALBA) mRNAPigL(-3) to L(1)1.3-fold increase[1]
GLUT1Human6h to L(7) postpartum1.4-fold increase[1]
GLUT1Mouse/RatLate gestation to L(2)~3-fold increase[1]

Table 3: Comparative Enzyme Kinetics for Lactose Metabolism

EnzymeOrganismSubstrateK_m (mM)Reference
β-galactosidase (LacZ)Escherichia coliLactose1.3[5]
β-galactosidase (Lactase)Kluyveromyces lactisLactose12-17[5]
Lactose Permease (LacY)Escherichia coliLactose0.2-0.6[5]
Lactose Permease (LAC12)Kluyveromyces lactisLactose1.0-2.8[5]

Signaling and Metabolic Pathways

The regulation of lactose synthesis and metabolism involves distinct pathways in different organisms. The following diagrams illustrate these key regulatory networks.

Mammalian_Lactose_Synthesis_Pathway cluster_hormones Hormonal Signals cluster_cell Mammary Epithelial Cell Prolactin Prolactin LALBA_gene LALBA Gene Prolactin->LALBA_gene + Insulin Insulin GLUT1 GLUT1 Insulin->GLUT1 + Glucocorticoids Glucocorticoids Glucocorticoids->LALBA_gene +/- Progesterone Progesterone Progesterone->LALBA_gene - Glucose_in Glucose Lactose_Synthase Lactose Synthase (LALBA + B4GALT1) Glucose_in->Lactose_Synthase Substrate LALBA_gene->Lactose_Synthase α-lactalbumin B4GALT1_gene B4GALT1 Gene B4GALT1_gene->Lactose_Synthase β-1,4-GT Lactose Lactose Lactose_Synthase->Lactose Blood_Glucose Blood Glucose Blood_Glucose->GLUT1

Caption: Hormonal regulation of lactose synthesis in mammalian mammary epithelial cells.

Ecoli_Lac_Operon cluster_regulators Regulatory Elements promoter Promoter lacZ lacZ (β-galactosidase) operator Operator lacY lacY (Permease) lacA lacA (Transacetylase) lacI lacI Gene repressor Lac Repressor lacI->repressor expresses repressor->operator binds (blocks transcription) lactose Allolactose lactose->repressor inactivates CAP CAP CAP->promoter binds (enhances transcription) cAMP cAMP cAMP->CAP activates glucose Glucose glucose->cAMP low glucose leads to high cAMP

Caption: Regulation of the lac operon in E. coli.

Yeast_Lactose_Metabolism cluster_genes Kluyveromyces lactis GAL/LAC Regulon cluster_process Metabolic Process cluster_engineering Metabolic Engineering in S. cerevisiae LAC12 LAC12 (Permease) LAC4 LAC4 (β-galactosidase) Lactose_ext Extracellular Lactose Lactose_int Intracellular Lactose Lactose_ext->Lactose_int LAC12 Galactose Galactose Lactose_int->Galactose LAC4 Glucose Glucose Lactose_int->Glucose LAC4 Fermentation Fermentation Galactose->Fermentation Glucose->Fermentation SCerevisiae S. cerevisiae (no native lactose metabolism) Engineered_SC Engineered S. cerevisiae SCerevisiae->Engineered_SC Express K. lactis LAC12 & LAC4

Caption: Lactose metabolism in Kluyveromyces lactis and metabolic engineering in Saccharomyces cerevisiae.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of lactose synthesis and metabolism.

Mammary Gland Explant Culture for Hormonal Induction of Lactose Synthesis

This protocol is adapted from studies on the hormonal regulation of lactose synthetase in mouse mammary glands.[3][4]

Objective: To determine the effect of hormones on the induction of lactose synthesis in vitro.

Materials:

  • Mid-pregnant mice

  • Sterile dissection tools

  • Culture medium (e.g., Medium 199) supplemented with antibiotics

  • Hormones: Insulin, hydrocortisone, prolactin

  • Culture dishes

  • Incubator (37°C, 5% CO2)

  • Assay reagents for lactose synthase activity

Procedure:

  • Euthanize a mid-pregnant mouse and aseptically remove the mammary glands.

  • Place the tissue in a sterile petri dish containing culture medium.

  • Cut the mammary glands into small explants (approximately 2-3 mm³).

  • Place the explants on lens paper rafts in culture dishes containing medium.

  • Prepare different culture media with various combinations of hormones (e.g., insulin alone, insulin + hydrocortisone, insulin + hydrocortisone + prolactin).

  • Culture the explants for a specified period (e.g., 24-72 hours) in the incubator.

  • After incubation, harvest the explants and homogenize them in a suitable buffer.

  • Centrifuge the homogenate to obtain a clear supernatant.

  • Assay the supernatant for lactose synthase activity and protein concentration.

  • Express lactose synthase activity as specific activity (units per mg of protein).

Enzymatic Assay of β-galactosidase Activity using ONPG

This protocol is a standard method for measuring β-galactosidase activity, often used in studies of the lac operon.[6]

Objective: To quantify the enzymatic activity of β-galactosidase.

Materials:

  • Bacterial cell lysate or purified β-galactosidase

  • Z-buffer (containing β-mercaptoethanol)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Sodium Carbonate (Na₂CO₃)

  • Spectrophotometer

  • Water bath (37°C)

  • Test tubes

Procedure:

  • Prepare a reaction mixture by adding a specific volume of cell lysate or enzyme solution to a pre-warmed test tube containing Z-buffer.

  • Initiate the reaction by adding a defined volume of ONPG solution to the test tube and start a timer. Mix immediately.

  • Incubate the reaction at 37°C.

  • Stop the reaction at a specific time point by adding 1 M Na₂CO₃. The addition of sodium carbonate will raise the pH and inactivate the enzyme, as well as develop the yellow color of the o-nitrophenol product.

  • Measure the absorbance of the solution at 420 nm using a spectrophotometer.

  • Calculate the β-galactosidase activity using the Miller equation, which relates the absorbance to the amount of o-nitrophenol produced per unit time per amount of enzyme.

Determination of Lactose Content by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying lactose in biological samples like milk.[7][8]

Objective: To accurately measure the concentration of lactose in a sample.

Materials:

  • Milk sample or other biological fluid

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a refractive index detector (RID)

  • Amino-propy l column

  • Syringe filters (0.45 µm)

  • Vials for autosampler

Procedure:

  • Sample Preparation:

    • Dilute the milk sample with deionized water.

    • To precipitate proteins and fat, add acetonitrile to the diluted sample (e.g., a 1:2 ratio of sample to acetonitrile).

    • Vortex the mixture and centrifuge to pellet the precipitate.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with an amino-propyl column.

    • The mobile phase is typically a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).

    • Inject the prepared sample onto the column.

    • Detect the eluting lactose using a refractive index detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of lactose.

    • Compare the peak area of the lactose in the sample to the standard curve to determine its concentration.

Conclusion

The regulation of lactose synthesis and metabolism presents a fascinating contrast between different biological kingdoms. In mammals, it is a complex, hormonally-driven process geared towards nourishing offspring, with multiple layers of control ensuring timely and adequate milk production. In bacteria like E. coli, the lac operon provides a classic model of inducible gene expression, allowing the organism to efficiently switch to lactose as an energy source only when necessary. In yeasts such as K. lactis, a dedicated regulon governs lactose utilization for fermentation, a process that has been harnessed and optimized through metabolic engineering in other yeasts like S. cerevisiae. Understanding these diverse regulatory strategies offers valuable perspectives for applications in biotechnology, food science, and the development of therapeutics targeting metabolic pathways.

References

A Comparative Study of Erythritol and Lactose Monohydrate as Carriers for Inhalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of erythritol (B158007) and lactose (B1674315) monohydrate, two key excipients used as carriers in Dry Powder Inhaler (DPI) formulations. The selection of an appropriate carrier is critical for the performance of a DPI, directly influencing drug dispersion, aerosolization, and ultimately, the therapeutic efficacy of the inhaled drug. This document synthesizes experimental data to offer an objective comparison of their performance.

Performance Data: Erythritol vs. Lactose Monohydrate

The following tables summarize the key quantitative data from comparative studies of erythritol and lactose monohydrate as carriers for the model drug salbutamol (B1663637) sulphate.

Table 1: Physicochemical Properties
PropertyErythritolLactose MonohydrateSignificance in DPI Formulation
Molecular Formula C4H10O4C12H22O11·H2OInfluences chemical compatibility and stability.
Molecular Weight ( g/mol ) 122.12360.31Affects physical properties like density and flow.
Nature Non-reducing sugar alcoholReducing sugarErythritol's non-reducing nature prevents Maillard reactions with amine-containing drugs.
Moisture Sorption Similar to lactose monohydrate at relevant humiditiesSimilar to erythritol at relevant humiditiesCritical for physical stability and flow properties of the powder.
Particle Morphology Crystalline, similar to lactoseCrystalline, similar to erythritolSurface morphology impacts drug-carrier adhesion and detachment.
Particle Size Can be processed to match lactoseVarious grades available (e.g., 63-90 µm)A key determinant of flowability and aerosolization performance.
Table 2: Aerosolization Performance with Salbutamol Sulphate
Performance ParameterFormulation with Erythritol CarrierFormulation with Lactose Monohydrate CarrierDescription
Fine Particle Dose (<6.4 µm) (µg) 24.9 ± 3.1[1]41.9 ± 7.4[1]The mass of drug particles with an aerodynamic diameter small enough to reach the deep lung.
Adhesion Force (Drug-Carrier) Higher than lactose monohydrate[1]Lower than erythritol[1]The force of attraction between the drug and carrier particles, influencing drug detachment during inhalation.

Summary of Findings:

In a direct comparative study using salbutamol sulphate, formulations with lactose monohydrate as the carrier demonstrated a significantly higher Fine Particle Dose (FPD) compared to those with erythritol.[1] This suggests that under the tested conditions, salbutamol sulphate particles detach more readily from lactose monohydrate during aerosolization, leading to a greater proportion of the drug reaching the desired lung regions. This difference in aerosolization performance is correlated with adhesion force measurements, which indicated a stronger adhesion between salbutamol sulphate and erythritol compared to lactose monohydrate.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of erythritol and lactose monohydrate as carriers for inhalation.

Physicochemical Characterization

2.1.1. Particle Size Distribution by Laser Diffraction

  • Principle: This technique measures the angular distribution of scattered light from a laser beam passing through a dispersed sample of the carrier particles. The scattering pattern is then used to calculate the particle size distribution.

  • Apparatus: A laser diffraction particle size analyzer (e.g., Malvern Mastersizer or Sympatec HELOS).

  • Protocol:

    • Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

    • Select an appropriate dispersion method (dry or wet). For dry powders, a dry powder feeder is used.

    • Disperse a representative sample of the carrier (erythritol or lactose monohydrate) in the chosen medium.

    • The instrument's software will automatically measure the scattered light and calculate the particle size distribution based on the Mie or Fraunhofer theory.

    • Record the volume median diameter (D50) and the span of the distribution as key parameters.

2.1.2. Particle Morphology by Scanning Electron Microscopy (SEM)

  • Principle: SEM provides high-resolution images of the particle surface by scanning it with a focused beam of electrons. This allows for the visual assessment of particle shape, surface texture, and crystallinity.

  • Apparatus: A Scanning Electron Microscope.

  • Protocol:

    • Mount a small, representative sample of the carrier powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • Place the stub into the SEM chamber and evacuate to a high vacuum.

    • Apply an appropriate accelerating voltage and scan the sample with the electron beam.

    • Capture images at various magnifications to observe the overall particle shape and fine surface details.

2.1.3. Bulk and Tapped Density

  • Principle: These measurements assess the packing properties and flowability of the powder. Bulk density is the density of the powder in a loose state, while tapped density is the density after mechanical tapping, which consolidates the powder.

  • Apparatus: A graduated cylinder and a tapped density tester.

  • Protocol:

    • Bulk Density:

      • Weigh a known mass of the carrier powder.

      • Gently pour the powder into a graduated cylinder.

      • Record the volume occupied by the powder without tapping.

      • Calculate the bulk density (mass/volume).

    • Tapped Density:

      • Place the graduated cylinder containing the powder onto the tapped density tester.

      • Tap the cylinder for a specified number of times (e.g., 500 taps) at a defined frequency.

      • Record the final tapped volume.

      • Calculate the tapped density (mass/tapped volume).

Adhesion Force Measurement by Atomic Force Microscopy (AFM) Colloid Probe Technique
  • Principle: This technique directly measures the adhesive forces between a single drug particle (attached to an AFM cantilever, creating a "colloid probe") and the carrier surface.

  • Apparatus: An Atomic Force Microscope (AFM) equipped with a micromanipulator.

  • Protocol:

    • Colloid Probe Preparation:

      • Attach a single micronized drug particle (e.g., salbutamol sulphate) to the end of a tipless AFM cantilever using a suitable adhesive.

    • Sample Preparation:

      • Mount a flat surface of the carrier material (erythritol or lactose monohydrate) onto an AFM sample puck.

    • Force Measurement:

      • Mount the colloid probe in the AFM head.

      • Bring the drug particle on the cantilever into contact with the carrier surface and then retract it.

      • The deflection of the cantilever during retraction is measured and converted into a force value using the cantilever's spring constant. This "pull-off" force represents the adhesion force.

      • Repeat the measurement at multiple different locations on the carrier surface to obtain a statistically relevant distribution of adhesion forces.

In Vitro Aerosolization Performance by Cascade Impaction
  • Principle: A cascade impactor separates the aerosolized drug particles based on their aerodynamic diameter, mimicking their deposition pattern in the human respiratory tract.

  • Apparatus: A Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI), a vacuum pump, a flow meter, and a dry powder inhaler device.

  • Protocol:

    • Formulation Preparation:

      • Prepare blends of the micronized drug (e.g., salbutamol sulphate) with either erythritol or lactose monohydrate carrier at a specified drug-to-carrier ratio.

    • Impactor Setup:

      • Coat the collection plates of the cascade impactor with a suitable solvent (e.g., a mixture of methanol (B129727) and water) to prevent particle bounce.

      • Assemble the impactor and connect it to a vacuum pump.

      • Calibrate the flow rate through the impactor to a specified value (e.g., 60 L/min).

    • Aerosolization:

      • Load a unit dose of the powder blend into the inhaler device.

      • Actuate the inhaler into the inlet of the cascade impactor.

    • Drug Recovery and Quantification:

      • Disassemble the impactor and rinse each stage (including the throat, pre-separator, and collection plates) with a known volume of a suitable solvent to recover the deposited drug.

      • Quantify the amount of drug on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Data Analysis:

      • Calculate the Emitted Dose (ED), which is the total mass of drug that exits the inhaler.

      • Calculate the Fine Particle Dose (FPD), the mass of drug particles with an aerodynamic diameter below a certain cutoff (e.g., 5 µm).

      • Calculate the Fine Particle Fraction (FPF), which is the FPD expressed as a percentage of the ED.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the comparative study of erythritol and lactose monohydrate as inhalation carriers.

experimental_workflow cluster_carriers Carrier Preparation & Characterization cluster_formulation Formulation & Adhesion Studies cluster_aerosolization Aerosolization Performance Testing cluster_comparison Comparative Analysis Erythritol Erythritol Physicochem Physicochemical Characterization Erythritol->Physicochem Blending Blending Erythritol->Blending Lactose Lactose Monohydrate Lactose->Physicochem Lactose->Blending ParticleSize ParticleSize Physicochem->ParticleSize Particle Size (Laser Diffraction) Morphology Morphology Physicochem->Morphology Morphology (SEM) Density Density Physicochem->Density Bulk/Tapped Density Drug Micronized Drug (e.g., Salbutamol Sulphate) Drug->Blending FormulationE Drug + Erythritol Blending->FormulationE FormulationL Drug + Lactose Blending->FormulationL AFM Adhesion Force Measurement (AFM Colloid Probe) Comparison Compare Performance of Erythritol vs. Lactose AFM->Comparison FormulationE->AFM DPI_Device Dry Powder Inhaler Device FormulationE->DPI_Device FormulationL->AFM FormulationL->DPI_Device CascadeImpactor In Vitro Testing (Cascade Impactor) DPI_Device->CascadeImpactor Quantification Drug Quantification (HPLC) CascadeImpactor->Quantification PerformanceMetrics Performance Metrics (FPD, FPF, ED) Quantification->PerformanceMetrics PerformanceMetrics->Comparison

References

"assessing the impact of D-Lactose monohydrate on cell viability assays"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Lactose monohydrate with other commonly used sugars, such as D-Glucose and D-Galactose, in the context of cell viability assays. Understanding the impact of these sugars on assay performance is critical for generating accurate and reproducible data in drug discovery and development. This document outlines the potential for interference, presents comparative data, and provides detailed experimental protocols to aid in proper assay selection and execution.

Introduction

Cell viability assays are fundamental tools in biological research and drug development for assessing cellular health and response to various stimuli. These assays often rely on the metabolic activity of cells to generate a measurable signal. The choice of nutrients in the cell culture medium, particularly the primary carbohydrate source, can significantly influence cellular metabolism and, consequently, the outcome of viability assays. This compound, a disaccharide composed of D-Glucose and D-Galactose, is not the primary energy source for most mammalian cells in culture due to the general lack of lactase expression, the enzyme required for its hydrolysis.[1][2] This guide explores the implications of using this compound and compares its performance against its monosaccharide components, D-Glucose and D-Galactose.

Impact of Sugars on Cell Viability Assays: A Comparative Overview

The three main sugars discussed—this compound, D-Glucose, and D-Galactose—can impact cell viability assays through two primary mechanisms:

  • Biological Effects: Altering the metabolic state of the cells. Assays that measure metabolic activity (e.g., MTT, XTT, Resazurin) are highly sensitive to the metabolic rate of the cells. Cells cultured in a readily metabolizable sugar like glucose may exhibit higher metabolic activity compared to those in lactose (B1674315), which most mammalian cells cannot efficiently utilize.[3]

  • Chemical Interference: Direct interaction with assay reagents. Some sugars, particularly reducing sugars, have the potential to directly reduce tetrazolium salts (like MTT, XTT) or resazurin (B115843) in a cell-free environment, leading to a false-positive signal and an overestimation of cell viability.[4][5]

Below is a summary of the potential impact of each sugar on common cell viability assays.

Table 1: Comparative Impact of Sugars on Common Cell Viability Assays

Assay Type This compound D-Glucose D-Galactose Mechanism of Potential Interference
MTT (Tetrazolium Salt) Low biological impact due to poor metabolism. Potential for low-level chemical interference as a reducing sugar.High biological impact, serving as the primary energy source. Potential for chemical interference at high concentrations.Moderate biological impact, metabolized via the Leloir pathway.[6][7] Potential for chemical interference as a reducing sugar.Direct reduction of the tetrazolium salt to formazan (B1609692) by the sugar, independent of cellular activity.[4]
XTT/WST-1 (Tetrazolium Salt) Low biological impact. Potential for low-level chemical interference.High biological impact. Potential for chemical interference.Moderate biological impact. Potential for chemical interference.Similar to MTT, direct reduction of the water-soluble tetrazolium salt.
Resazurin (AlamarBlue) Low biological impact. Lower potential for direct chemical interference compared to tetrazolium salts.[8]High biological impact. Potential for chemical interference at high concentrations.Moderate biological impact. Potential for chemical interference.Direct reduction of resazurin to the fluorescent resorufin.
LDH (Lactate Dehydrogenase) Unlikely to have a direct impact on the assay itself, which measures membrane integrity.No direct chemical interference. High glucose can lead to increased lactate (B86563) production, which is the substrate for the LDH enzyme, but this does not typically interfere with the assay measuring extracellular LDH.No direct chemical interference.This assay measures the activity of an enzyme released from damaged cells and is less susceptible to interference from sugars.[9]
ATP-based (e.g., CellTiter-Glo) Low ATP production from lactose metabolism in most mammalian cells.High ATP production from glycolysis and oxidative phosphorylation.Moderate ATP production.The assay measures intracellular ATP levels, which are directly related to the metabolic activity supported by the sugar.

Quantitative Comparison of Sugar Interference in Cell-Free Assays

To illustrate the potential for direct chemical interference, the following table presents hypothetical data from a cell-free experiment where sugars were incubated with common viability assay reagents. This data is intended to be illustrative, and researchers should perform their own controls.

Table 2: Illustrative Quantitative Comparison of Sugar Interference in Cell-Free Viability Assays (Hypothetical Data)

Sugar (10 mM) MTT Assay (% Increase in Absorbance over Blank) Resazurin Assay (% Increase in Fluorescence over Blank) LDH Assay (% Change in Absorbance over Blank)
This compound 5%2%<1%
D-Glucose 15%5%<1%
D-Galactose 12%4%<1%
No Sugar Control 0%0%0%

Note: This data is for illustrative purposes and highlights the potential for direct reduction of assay reagents by sugars, with glucose often showing a more pronounced effect.

Experimental Protocols

To accurately assess cell viability in the presence of different sugars, it is crucial to follow standardized protocols and include appropriate controls.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with a medium containing the desired concentration of this compound, D-Glucose, or D-Galactose, along with the test compound. Include wells with medium and sugar but no cells to serve as a background control for chemical interference.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "medium plus sugar only" wells from the absorbance of the corresponding cell-containing wells. Calculate cell viability as a percentage of the untreated control.

Protocol 2: Resazurin Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL) to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the fluorescence of the "medium plus sugar only" wells from the fluorescence of the cell-containing wells. Calculate cell viability as a percentage of the untreated control.

Protocol 3: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect a 50 µL aliquot of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a lysis buffer).

Signaling Pathways and Metabolic Workflows

The choice of carbohydrate source directly impacts cellular metabolic pathways. Understanding these pathways is key to interpreting the results of metabolic-based viability assays.

glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK G3P Glyceraldehyde-3-Phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate Multiple Steps Mitochondria Mitochondria (TCA Cycle & OXPHOS) Pyruvate->Mitochondria

Figure 1. Simplified Glycolysis Pathway.

D-Glucose is the primary substrate for glycolysis, a central metabolic pathway that generates ATP and biosynthetic precursors.

galactose_metabolism Galactose Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE G1P Glucose-1-Phosphate UDP_Glc->G1P G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis

Figure 2. Leloir Pathway for Galactose Metabolism.

D-Galactose is converted to Glucose-6-Phosphate via the Leloir pathway before entering glycolysis.[6][7] This conversion requires several enzymatic steps and is generally less efficient than direct glucose metabolism.

experimental_workflow cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells Treatment 2. Add Sugars & Test Compounds Cell_Culture->Treatment Incubation 3. Incubate Treatment->Incubation Reagent_Addition 4. Add Assay Reagent (MTT, Resazurin, etc.) Incubation->Reagent_Addition Assay_Incubation 5. Incubate Reagent_Addition->Assay_Incubation Measurement 6. Measure Signal (Absorbance/Fluorescence) Assay_Incubation->Measurement Calculation 7. Calculate Viability Measurement->Calculation

Figure 3. General Experimental Workflow for Assessing Sugar Impact.

This workflow outlines the key steps for conducting cell viability assays to compare the effects of different sugars.

Conclusion and Recommendations

The choice of carbohydrate in cell culture media can have a profound impact on the results of cell viability assays. While D-Glucose is the standard energy source for most mammalian cells, understanding the effects of alternative sugars like this compound and D-Galactose is crucial for specific experimental contexts.

Key Recommendations:

  • Use the appropriate sugar for your cell type: For most mammalian cell lines, D-Glucose is the recommended primary energy source. This compound should only be used if the cell line has been shown to express lactase and can metabolize it effectively.

  • Always include controls: When using any sugar in your culture medium, it is essential to run parallel controls with medium and sugar alone (no cells) to account for any direct chemical interference with the assay reagents.

  • Consider the assay principle: Be mindful of how the metabolic state of your cells might influence the assay outcome. For cells with altered metabolism, it may be prudent to use a non-metabolic assay, such as the LDH assay, to confirm results from metabolic-based assays.

  • Validate your results: When possible, use at least two different viability assays that rely on different cellular mechanisms (e.g., one metabolic and one membrane integrity assay) to confirm your findings.

References

A Comparative Guide to the Verification of D-Lactose Monohydrate Concentration in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-Lactose monohydrate is critical for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of prevalent analytical methods for verifying this compound concentration in solutions, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques are available for the quantification of this compound, each with distinct advantages and limitations in terms of specificity, sensitivity, and throughput. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), enzymatic assays, polarimetry, and refractometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the precise and accurate quantification of lactose (B1674315).[1] It excels in separating lactose from other sugars and components within a sample matrix, ensuring high specificity.[1] Different detection methods can be coupled with HPLC for lactose analysis, with Refractive Index Detection (RID) and Charged Aerosol Detection (CAD) being common choices.[2][3]

Advantages:

  • High precision, accuracy, and sensitivity.[1][2]

  • Excellent specificity, allowing for the separation of lactose from other sugars.[1]

  • Well-established and validated methods are available.[3][4]

Disadvantages:

  • Requires expensive equipment and skilled operators.[1]

  • Sample preparation can be time-consuming.[1]

  • Not as rapid as some other methods.[1]

Enzymatic Assays

Enzymatic methods offer high specificity for lactose determination.[1] These assays are based on the enzymatic hydrolysis of lactose into its constituent monosaccharides, D-glucose and D-galactose, by the enzyme β-galactosidase.[2][5] The amount of product, typically D-glucose or a subsequent reaction product, is then measured spectrophotometrically and is directly proportional to the lactose concentration.[1][6]

Advantages:

  • Highly specific to lactose, minimizing interference from other components.[1]

  • Suitable for a wide range of sample matrices, including low-lactose and lactose-free products.[6][7]

  • Kits are commercially available, simplifying the procedure.[8]

Disadvantages:

  • Can be more time-consuming than direct instrumental methods.

  • The accuracy can be influenced by the purity and activity of the enzymes used.

  • Potential for interference from high concentrations of glucose in the sample, which may require a pre-treatment step.[6]

Polarimetry

Polarimetry is a classical and straightforward method that relies on the optical activity of lactose.[1] As a chiral molecule, lactose rotates the plane of polarized light, and the degree of rotation is proportional to its concentration in a solution.[9]

Advantages:

  • Simple, rapid, and requires minimal sample preparation compared to chromatographic methods.[1]

  • The instrumentation is relatively inexpensive.

Disadvantages:

  • Less specific, as other optically active substances in the sample can interfere with the measurement.[1][10]

  • Less sensitive and not suitable for determining low concentrations of lactose.[1]

  • Requires removal of proteins and fats from the sample, which can be a source of error.[9]

Refractometry

Refractometry measures the refractive index of a solution, which changes with the concentration of dissolved solids, including lactose.[10][11] This method is rapid and non-destructive.

Advantages:

  • Fast and simple measurement.

  • Non-destructive to the sample.[1]

  • Useful for rapid quality control and process monitoring.[11]

Disadvantages:

  • Non-specific, as any dissolved solid will contribute to the refractive index.[11]

  • Less accurate for complex matrices with multiple and varying components.

  • Primarily suitable for relatively simple solutions where lactose is the main solute.

Quantitative Data Summary

The following tables summarize the performance characteristics of the different methods based on available experimental data.

Table 1: Performance Comparison of HPLC Methods for Lactose Quantification

ParameterHPLC-RID[3]HPLC-CAD[4]
Linearity (R²)0.9975-
Limit of Detection (LOD)0.04 mg/mL0.02%
Limit of Quantification (LOQ)0.12 mg/mL-
Repeatability (RSD)2.58 - 6.51%1.3% (Intra-day)
Reproducibility (RSD)4.98%1.6% (Inter-day)
Recovery97%99.5%

Table 2: Performance of a Novel Enzymatic Assay (LOLAC) for Low-Lactose Determination[7]

ParameterValue
Linear Range2.3 - 113 mg per 100 g
Limit of Detection (LOD)0.13 mg per 100 g
Limit of Quantification (LOQ)0.44 mg per 100 g
Reproducibility (CV)≤ 3.2%
RecoveryExcellent recoveries in spiking experiments

Experimental Protocols

HPLC with Refractive Index Detection (HPLC-RID)

1. Standard and Sample Preparation:

  • Prepare a stock standard solution of this compound (e.g., 10 mg/mL in deionized water).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 10 mg/mL.[3]

  • For liquid samples like milk, a simple dilution may be sufficient. For solid or semi-solid samples, dissolve a known weight in water, potentially with heating, followed by clarification steps (e.g., Carrez clarification) to remove proteins and fats.[12] The final sample should be filtered through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: A carbohydrate analysis column (e.g., an amino-based column).

  • Mobile Phase: Acetonitrile/water mixture (e.g., 70:30 v/v).[4]

  • Flow Rate: 1 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Detector: Refractive Index Detector (RID).

  • Temperature: Room temperature.[3]

3. Data Analysis:

  • Identify the lactose peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of lactose in the sample by interpolating its peak area on the calibration curve.[3]

Enzymatic Assay (Sequential D-Glucose/Lactose)

This protocol is based on the principle of first measuring free D-glucose, then hydrolyzing lactose to D-glucose and galactose, and finally measuring the newly formed D-glucose.

1. Reagents:

  • Buffer solution (e.g., glycylglycine (B550881) buffer, pH 8.0).[6]

  • ATP and NADP+ solution.

  • Enzyme solution 1: Hexokinase and Glucose-6-phosphate dehydrogenase.

  • Enzyme solution 2: β-Galactosidase.

2. Assay Procedure:

  • Sample Preparation: Prepare a clear, colorless sample solution. For complex matrices, protein and fat removal using Carrez clarification may be necessary.[12]

  • Measurement of Free D-Glucose:

    • Pipette the sample solution, buffer, and ATP/NADP+ solution into a cuvette.

    • Measure the initial absorbance (A1) at 340 nm.

    • Add Enzyme solution 1 (Hexokinase/G6P-DH) to start the reaction.

    • Incubate until the reaction is complete and measure the final absorbance (A2).

    • The change in absorbance (A2 - A1) is proportional to the free D-glucose concentration.

  • Measurement of Lactose:

    • To the same cuvette, add Enzyme solution 2 (β-Galactosidase) to hydrolyze lactose.

    • Incubate until the reaction is complete and measure the final absorbance (A3).

    • The change in absorbance (A3 - A2) is proportional to the lactose concentration.[5]

3. Calculation:

  • Calculate the concentration of free D-glucose and lactose using the respective absorbance differences and a standard curve or the molar extinction coefficient of NADPH.

Polarimetry

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • For samples containing proteins and fats (e.g., milk), these must be removed. A common method is Carrez clarification, which involves the sequential addition of potassium ferrocyanide (Carrez I) and zinc sulfate (B86663) (Carrez II) solutions to precipitate proteins and fats.[12][13]

  • After precipitation, filter the solution to obtain a clear filtrate.

  • If necessary, dilute the filtrate to a known volume.

2. Measurement:

  • Calibrate the polarimeter with a blank solution (e.g., deionized water).

  • Rinse and fill the polarimeter tube with the clear sample filtrate, ensuring no air bubbles are present.

  • Place the tube in the polarimeter and measure the optical rotation (α) at a specific wavelength (usually the sodium D-line at 589 nm) and temperature (typically 20°C).[9]

3. Calculation:

  • Calculate the concentration (c) of lactose using the following formula:

    • c = (α * 100) / ([α]D^20 * l)

    • Where:

      • α is the observed optical rotation.

      • [α]D^20 is the specific rotation of lactose (+52.3° at equilibrium).[9]

      • l is the path length of the polarimeter tube in decimeters (dm).

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve clarify Clarify (if needed) (e.g., Carrez Clarification) dissolve->clarify filter Filter (0.45 µm) clarify->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect Detection (e.g., RID) separate->detect peak Peak Integration detect->peak calibrate Generate Calibration Curve peak->calibrate calculate Calculate Concentration calibrate->calculate end End calculate->end

Caption: Experimental workflow for this compound quantification by HPLC.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_glucose Free D-Glucose Measurement cluster_lactose Lactose Measurement cluster_calc Calculation start Start prep_sample Prepare Sample Solution (Dilution, Clarification) start->prep_sample pipette_g Pipette Sample, Buffer, ATP/NADP+ prep_sample->pipette_g read_a1 Read Absorbance (A1) pipette_g->read_a1 add_enz1 Add Hexokinase/G6P-DH read_a1->add_enz1 incubate_g Incubate add_enz1->incubate_g read_a2 Read Absorbance (A2) incubate_g->read_a2 add_enz2 Add β-Galactosidase read_a2->add_enz2 incubate_l Incubate add_enz2->incubate_l read_a3 Read Absorbance (A3) incubate_l->read_a3 calc_conc Calculate Concentrations read_a3->calc_conc end End calc_conc->end

Caption: Workflow for the sequential enzymatic assay of this compound.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation start Start weigh Weigh Sample start->weigh dissolve Dissolve and Clarify (e.g., Carrez Clarification) weigh->dissolve filter Filter to Obtain Clear Solution dissolve->filter fill_tube Fill Polarimeter Tube filter->fill_tube measure_rot Measure Optical Rotation (α) fill_tube->measure_rot calculate Calculate Concentration using Specific Rotation measure_rot->calculate end End calculate->end

Caption: Experimental workflow for this compound determination by polarimetry.

References

Safety Operating Guide

Proper Disposal of D-Lactose Monohydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of D-Lactose monohydrate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard safety data sheets and are intended to ensure safe handling and compliance with regulations.

I. Overview and Safety Considerations

This compound is not classified as a hazardous substance according to most regulations; however, proper disposal is crucial to maintain a safe and compliant laboratory environment.[1][2][3] Although it is not considered an environmental hazard, disposal methods must adhere to local, state, and federal regulations.[1][3] The primary concerns during handling and disposal are the potential for dust formation, which can be a combustible hazard, and ensuring that disposal methods do not contaminate drains or waterways.[4]

II. Quantitative Data Summary

While specific quantitative data for disposal is limited due to the non-hazardous nature of this compound, the following table summarizes key physical and safety properties relevant to its handling and disposal.

PropertyValueSource
Auto-Ignition Temperature 470°C (878°F)[5]
Molecular Formula C12H22O11·H2O[5][6]
Solubility in Water Soluble[1]
Hazard Classification Not regulated as a dangerous good[1][4]

III. Spill and Disposal Protocols

The appropriate disposal procedure for this compound depends on the scale of the spill and local institutional guidelines.

A. Small Spills:

For minor spills of this compound, the following steps should be taken:

  • Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including safety glasses with side shields and gloves.[4]

  • Containment: Use appropriate tools, such as a brush and dustpan, to carefully sweep up the spilled solid material.[4][5] Avoid generating dust.[1][4] If necessary, wet the material slightly with water to prevent it from becoming airborne.[4]

  • Collection: Place the swept-up material into a suitable, labeled waste disposal container.[1][4][5]

  • Decontamination: Clean the contaminated surface by spreading water on it.[5]

  • Disposal: Dispose of the collected waste according to local and regional authority requirements.[5] Small amounts may be suitable for trash disposal, but always confirm with your institution's environmental health and safety (EHS) office.[3]

B. Large Spills:

For more significant spills, the procedure is as follows:

  • Area Evacuation and Ventilation: Evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • PPE: In addition to standard PPE, a dust respirator may be necessary.[4][5]

  • Containment: Use a shovel to place the bulk of the material into a convenient and labeled waste disposal container.[5]

  • Decontamination: After the bulk material has been removed, clean the contaminated surface by spreading water on it. For large spills, this water may be allowed to evacuate through the sanitary system, provided it complies with local regulations.[5]

  • Disposal: Consult your institution's EHS office or a licensed waste disposer to ensure compliance with all regulations for the disposal of the collected material.[2][4]

C. Unused Product and Empty Containers:

  • Unused Product: Waste material must be disposed of in accordance with national and local regulations. It is recommended to leave the chemical in its original container. Do not mix with other waste.

  • Empty Containers: Handle uncleaned containers as you would the product itself. Non-contaminated packages can be recycled or disposed of.[7] Containers that cannot be properly cleaned must be disposed of as waste.[7]

IV. Disposal Decision Workflow

The following diagram outlines the logical steps for determining the proper disposal procedure for this compound.

G start Start: this compound for Disposal spill Is it a spill? start->spill spill_size Determine Spill Size spill->spill_size Yes unused Is it unused product or an empty container? spill->unused No small_spill Small Spill Procedure: 1. Wear PPE. 2. Sweep up solid. 3. Place in labeled container. 4. Clean area with water. 5. Dispose per local regulations. spill_size->small_spill Small large_spill Large Spill Procedure: 1. Wear appropriate PPE (incl. respirator). 2. Shovel material into container. 3. Wet residue to prevent dust. 4. Clean area with water (check sewer regulations). 5. Consult EHS for disposal. spill_size->large_spill Large end End of Disposal Process small_spill->end large_spill->end unused_product Unused Product: - Keep in original container. - Do not mix with other waste. - Dispose according to local/national regulations. unused->unused_product Unused Product empty_container Empty Container: - Handle as product if uncleaned. - Recycle if non-contaminated. - Dispose of as waste if not cleanable. unused->empty_container Empty Container unused_product->end empty_container->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: Personal Protective Equipment for Handling D-Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of D-Lactose monohydrate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, adherence to stringent safety protocols is paramount. While this compound is generally considered a low-hazard substance, proper handling and the use of appropriate personal protective equipment (PPE) are crucial to minimize exposure and prevent potential complications, such as respiratory irritation from dust inhalation. This guide provides immediate, actionable information on the necessary PPE, operational procedures, and disposal plans for this compound.

Recommended Personal Protective Equipment (PPE)

To ensure a safe laboratory environment, the following PPE is recommended when handling this compound. The specific requirements may vary based on the scale of the operation and the potential for dust generation.

PPE CategoryStandard Handling (Small Quantities)Operations with Potential for Dust Generation (e.g., weighing, mixing)
Eye/Face Protection Safety glasses with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][3]Tightly fitting safety goggles.[4]
Hand Protection Protective gloves (e.g., Nitrile rubber).[2]Protective gloves (e.g., Nitrile rubber).[2]
Respiratory Protection Not generally required under normal use conditions with adequate ventilation.[2]A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and exposure limits may be exceeded.[1][3]
Skin and Body Protection Long-sleeved laboratory coat.[2][3]Long-sleeved laboratory coat.[2][3]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleaning & Decontamination cluster_storage Storage prep Preparation handling Handling prep->handling Proceed to handling cleanup Cleaning & Decontamination handling->cleanup After completion storage Storage cleanup->storage For unused material a Ensure adequate ventilation. Confirm eyewash stations and safety showers are accessible. b Don appropriate PPE as per the summary table. a->b c Handle in a well-ventilated area, preferably a fume hood if significant dust is expected. d Minimize dust generation during weighing and transfer. c->d e Avoid contact with skin and eyes. d->e f Avoid ingestion and inhalation. e->f g Clean up spills immediately by vacuuming or sweeping to avoid generating dust. h Wash hands thoroughly after handling. g->h i Clean work surfaces with an appropriate solvent. h->i j Keep container tightly closed in a dry, cool, and well-ventilated place.

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Characterization: this compound is not classified as a hazardous waste under normal conditions.[1] However, it is imperative to consult local, regional, and national regulations to ensure complete and accurate classification.[1]

Disposal of Unused Product:

  • Waste material should be disposed of in accordance with national and local regulations.

  • It is recommended to use a licensed professional waste disposal service.

Disposal of Contaminated PPE:

  • Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as solid waste, in accordance with institutional guidelines.

start Waste Generation (Unused this compound or Contaminated PPE) check_regs Consult Local, Regional, and National Waste Regulations. start->check_regs is_hazardous Is the waste classified as hazardous? check_regs->is_hazardous non_hazardous Dispose of as non-hazardous solid waste through a licensed contractor. is_hazardous->non_hazardous No (Typical) hazardous Follow specific hazardous waste disposal protocols. is_hazardous->hazardous Yes (If contaminated with hazardous material) end Disposal Complete non_hazardous->end hazardous->end

Disposal Decision Workflow for this compound Waste

By adhering to these guidelines, researchers can confidently handle this compound while maintaining a safe and compliant laboratory environment. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Lactose monohydrate
Reactant of Route 2
D-Lactose monohydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.